2-bromo-N-(3-methoxyphenyl)acetamide
Description
BenchChem offers high-quality 2-bromo-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGUWIRYYZPGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392274 | |
| Record name | 2-bromo-N-(3-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29182-94-3 | |
| Record name | 2-Bromo-N-(3-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29182-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-(3-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-bromo-N-(3-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 2-bromo-N-(3-methoxyphenyl)acetamide. This document outlines a representative synthetic protocol, delves into the mechanistic underpinnings of the reaction, and details the analytical techniques for the comprehensive characterization of the title compound. Safety considerations and expected analytical data are also presented to equip researchers with the necessary information for the successful and safe handling and verification of this compound.
Introduction
2-bromo-N-(3-methoxyphenyl)acetamide is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active molecules. Its structure incorporates a reactive bromoacetyl moiety, making it a potent alkylating agent, and a methoxy-substituted phenyl ring, which can be further functionalized or can influence the molecule's overall physicochemical properties. A thorough understanding of its synthesis and a robust analytical characterization are paramount for its effective utilization in research and development.
This guide is designed to provide both theoretical and practical insights, moving beyond a simple recitation of steps to explain the rationale behind the chosen methodology.
Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide
The synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide is typically achieved through the N-acylation of 3-methoxyaniline (m-anisidine) with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine group of m-anisidine on the electrophilic carbonyl carbon of the bromoacetyl halide. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the halide ion as a leaving group and forming the amide bond. A base is typically added to neutralize the hydrogen halide byproduct, driving the reaction to completion.
Diagram of the Reaction Mechanism
Caption: General reaction scheme for the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide.
Experimental Protocol: A Representative Method
This protocol is a representative method and may require optimization based on laboratory conditions and desired scale.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| m-Anisidine | C₇H₉NO | 123.15 | 1.0 eq |
| Bromoacetyl bromide | C₂H₂Br₂O | 201.86 | 1.1 eq |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | As solvent |
| Pyridine | C₅H₅N | 79.10 | 1.2 eq |
| 1 M Hydrochloric acid | HCl | 36.46 | For workup |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | For workup |
| Brine | NaCl (aq) | - | For workup |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | For drying |
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-anisidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add pyridine (1.2 eq) to the stirred solution.
-
Acylation: Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide.
Characterization of 2-bromo-N-(3-methoxyphenyl)acetamide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from closely related isomers.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molar Mass | 244.09 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methylene protons adjacent to the bromine, and the amide proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.5 | br s | 1H | -NH- |
| ~7.2-7.5 | m | 3H | Ar-H |
| ~6.7-6.9 | m | 1H | Ar-H |
| ~4.0 | s | 2H | -CH₂Br |
| ~3.8 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~164-166 | C=O (amide) |
| ~160 | Ar-C-OCH₃ |
| ~139 | Ar-C-NH |
| ~130 | Ar-CH |
| ~112 | Ar-CH |
| ~110 | Ar-CH |
| ~105 | Ar-CH |
| ~55 | -OCH₃ |
| ~29 | -CH₂Br |
IR (Infrared) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1670 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
| ~1250 | C-O stretch (aryl ether) |
| ~690 | C-Br stretch |
MS (Mass Spectrometry):
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
| m/z | Assignment |
| 243/245 | [M]⁺ (Molecular ion) |
| 123 | [M - Br - COCH₂]⁺ or [H₂NC₆H₄OCH₃]⁺ |
| 108 | [M - Br - COCH₂ - CH₃]⁺ |
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
m-Anisidine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1]
-
Bromoacetyl bromide: Causes severe skin burns and eye damage.[3] It is a corrosive and reactive chemical.[3]
-
2-bromo-N-(3-methoxyphenyl)acetamide: As a bromoacetamide derivative, it should be handled with care as it is a potential alkylating agent and may be toxic and corrosive.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 2-bromo-N-(3-methoxyphenyl)acetamide. The provided protocol, based on established N-acylation chemistry, offers a reliable starting point for its preparation. The predicted analytical data serves as a benchmark for the verification of the synthesized product. By understanding the underlying chemistry and adhering to strict safety protocols, researchers can confidently synthesize and utilize this important chemical intermediate in their drug discovery and development endeavors.
References
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acylation and C-acylation of polyrrole latex with bromoacetyl bromide. Retrieved from [Link]
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MDPI. (n.d.). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of m-Phenetidine Derivatives. Retrieved from [Link]
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Arabian Journal of Chemistry. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]
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EPJ Web of Conferences. (n.d.). Synthesis and characterization of lanthanum monoaluminate by co-precipitation method. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). Acetamide, N-(3-methoxyphenyl)-. Retrieved from [Link]
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PubMed. (n.d.). 1H and 13C NMR Analysis of 2-acetamido-3-mercapto-3-methyl-N-aryl-butanamides and 2.... Retrieved from [Link]
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LookChem. (n.d.). N-(3-bromo-4-methoxyphenyl)Acetamide. Retrieved from [Link]
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ResearchGate. (n.d.). Bromoacetyl Bromide | Request PDF. Retrieved from [Link]
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PubMed Central. (n.d.). On‐Surface Synthesis and Characterization of Tetraazanonacene. Retrieved from [Link]
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IUCr. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Retrieved from [Link]
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ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A novel green route for the synthesis of N-phenylacetamides.... Retrieved from [Link]
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MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
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NIST WebBook. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Retrieved from [Link]
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A Technical Guide to the Physicochemical Properties of 2-bromo-N-(3-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physicochemical properties of 2-bromo-N-(3-methoxyphenyl)acetamide, a compound of interest in synthetic chemistry and potential drug discovery pipelines. Given the limited availability of experimentally-derived data in public literature, this document emphasizes the robust methodologies required to determine these properties, empowering researchers to conduct their own characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Chemical Identity and Structure
Understanding the fundamental structure of a molecule is the first step in characterizing its behavior. 2-bromo-N-(3-methoxyphenyl)acetamide is an aromatic amide containing a bromine substituent on the acetyl group and a methoxy group in the meta position of the phenyl ring.
-
Chemical Name: 2-bromo-N-(3-methoxyphenyl)acetamide
-
CAS Number: 29182-94-3[1]
-
Molecular Formula: C₉H₁₀BrNO₂
-
Structure:

Core Physicochemical Properties
Direct experimental values for 2-bromo-N-(3-methoxyphenyl)acetamide are not widely reported. The following table summarizes known data for its isomers and predicted values, which serve as critical estimates for experimental design.
| Property | Value | Source/Type | Notes |
| Melting Point | 116 - 117 °C | Experimental (for 2-bromo-5-methoxy isomer)[3] | The melting point is highly sensitive to the substitution pattern on the aromatic ring. |
| 131.15 °C | Predicted (for 4-methoxy isomer)[6] | Provides a comparative reference for a different isomer. | |
| Boiling Point | 380.5 °C at 760 mmHg | Predicted (for 3-bromo-4-methoxy isomer)[7] | High boiling point suggests low volatility; decomposition may occur before boiling. |
| Water Solubility | 347.37 mg/L | Predicted (for 4-methoxy isomer)[6] | Suggests the compound is sparingly soluble in water. |
| LogP (Octanol/Water) | 1.40 | Calculated (for 2-methoxy isomer)[8] | A positive LogP value indicates a preference for the lipid phase over the aqueous phase. |
| 2.14 | Predicted (for 3-bromo-4-methoxy isomer)[7] | Reinforces the lipophilic nature of this class of compounds. |
Experimental Characterization: Protocols and Rationale
The following sections provide detailed protocols for determining the essential physicochemical properties of 2-bromo-N-(3-methoxyphenyl)acetamide.
Determination of Aqueous Solubility
Principle: The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound over a defined period and then quantifying the concentration in the supernatant. This method directly measures the thermodynamic equilibrium between the dissolved and solid states of the compound.
Causality and Experimental Choices:
-
Equilibration Time: An extended shaking time (e.g., 24-48 hours) is crucial to ensure that the system reaches true thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled incubator or water bath is essential for reproducibility and relevance to physiological or standard laboratory conditions.
-
Purity: The purity of both the compound and the solvent is paramount. Impurities can significantly alter the measured solubility.
-
Separation Technique: Centrifugation followed by careful removal of the supernatant is chosen to effectively separate the undissolved solid from the saturated solution without disturbing the equilibrium. Filtration is an alternative but can sometimes lead to compound adsorption onto the filter membrane.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 2-bromo-N-(3-methoxyphenyl)acetamide to a series of glass vials. The excess should be clearly visible to ensure saturation.
-
Solvent Addition: To each vial, add a precise volume of purified water (or a relevant buffer, e.g., PBS pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Workflow Visualization:
Determination of Partition Coefficient (LogP)
Principle: The partition coefficient (P) measures a compound's differential solubility between two immiscible liquids, typically n-octanol (simulating lipid membranes) and water. LogP, the logarithm of this ratio, is a critical parameter in drug development for predicting membrane permeability and absorption. A value greater than 0 indicates lipophilicity, while a value less than 0 indicates hydrophilicity.
Causality and Experimental Choices:
-
Solvent Pre-saturation: Pre-saturating the n-octanol with water and the water with n-octanol is a critical step. It ensures that the volume of each phase does not change during the experiment due to mutual dissolution, which would alter the final concentration measurements.
-
pH Control: For ionizable compounds, the measured distribution is pH-dependent (LogD). By using a buffer at a specific pH (e.g., 7.4 to mimic physiological conditions), a LogD value is obtained. To measure the intrinsic LogP, the experiment should ideally be conducted at a pH where the compound is entirely in its neutral form.
-
Concentration Analysis: Analyzing the compound's concentration in both phases serves as a self-validating system. The total amount of compound recovered from both phases should ideally match the initial amount added, confirming the accuracy of the measurements.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare pre-saturated n-octanol by shaking it with water overnight and allowing the layers to separate. Similarly, prepare pre-saturated water by shaking it with n-octanol.
-
Stock Solution: Prepare a stock solution of 2-bromo-N-(3-methoxyphenyl)acetamide in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with an equal volume of pre-saturated water (or buffer, pH 7.4).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.
-
Phase Separation: Allow the layers to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Sampling: Carefully withdraw a sample from the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV, using appropriate calibration standards for each phase.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Workflow Visualization:
Assessment of Thermal Stability
Principle: Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. It is a powerful technique for determining the thermal stability and decomposition profile of a compound. The onset temperature of mass loss indicates the point at which the compound begins to degrade.
Causality and Experimental Choices:
-
Inert Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation, which would occur in the presence of air.
-
Heating Rate: A controlled, linear heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium within the sample and to obtain reproducible and well-defined decomposition profiles.
-
Sample Mass: A small sample mass is used to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly.
Step-by-Step Protocol:
-
Instrument Setup: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of 2-bromo-N-(3-methoxyphenyl)acetamide into a TGA crucible (typically ceramic or platinum).
-
Analysis: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of the major mass loss event is typically reported as the decomposition temperature (T_d), indicating the upper limit of the compound's thermal stability.
Workflow Visualization:
Safety and Handling
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-bromo-N-(3-methoxyphenyl)acetamide is a lipophilic molecule with predicted low aqueous solubility. A comprehensive understanding of its physicochemical properties is essential for its application in research and development. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to accurately characterize this compound. By following these robust protocols, scientists can generate the high-quality data needed to advance their synthetic and drug discovery programs.
References
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Suzhou Biosynergy Pharmaceutical Co., Ltd. (n.d.). N-(2-bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). 2-bromo-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]
-
Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]
-
Organic Syntheses. (1951). N-BROMOACETAMIDE. Retrieved from [Link]
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An In-Depth Technical Guide to 2-bromo-N-(3-methoxyphenyl)acetamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-bromo-N-(3-methoxyphenyl)acetamide, a key chemical intermediate. With full editorial control, this document is structured to deliver field-proven insights and self-validating protocols, grounded in authoritative scientific literature.
Core Identification and Chemical Profile
2-bromo-N-(3-methoxyphenyl)acetamide is a substituted aromatic amide that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure combines a reactive α-bromoacetamide moiety with a methoxy-substituted phenyl ring, offering multiple sites for chemical modification.
Chemical Identifiers
A clear and unambiguous identification of a chemical compound is paramount for regulatory compliance, safety, and scientific reproducibility. The primary identifiers for 2-bromo-N-(3-methoxyphenyl)acetamide are summarized below.
| Identifier | Value |
| CAS Number | 29182-94-3 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| IUPAC Name | 2-bromo-N-(3-methoxyphenyl)acetamide |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CBr |
| InChI Key | Not readily available |
Physicochemical Properties (Predicted)
Experimentally determined physicochemical properties for this specific compound are not widely published. However, computational predictions provide valuable estimates for handling, storage, and experimental design.
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| LogP | Not available |
| Aqueous Solubility | Not available |
Synthesis and Mechanism
The synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide is a classic example of nucleophilic acyl substitution. The most direct and common method involves the acylation of 3-methoxyaniline with a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule to identify readily available starting materials. The key disconnection is the amide bond, which is synthetically formed through an acylation reaction.
Caption: Retrosynthetic analysis of 2-bromo-N-(3-methoxyphenyl)acetamide.
Experimental Protocol: Synthesis from 3-Methoxyaniline and Bromoacetyl Bromide
This protocol describes a general procedure for the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide. As with any chemical synthesis, it is crucial to perform a thorough risk assessment and consult the relevant Safety Data Sheets (SDS) for all reagents.
Materials:
-
3-Methoxyaniline
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1.0 equivalent) and a suitable base (1.1 equivalents) in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in the anhydrous solvent to the stirred reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Mechanistic Insights
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This forms a tetrahedral intermediate, which then collapses, expelling the halide leaving group to form the stable amide product. The base is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Caption: Simplified mechanism for the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methylene protons adjacent to the bromine, and the amide proton.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide (N-H) | 8.0 - 9.0 | Singlet (broad) | 1H |
| Aromatic (Ar-H) | 6.7 - 7.5 | Multiplet | 4H |
| Methylene (CH₂) | ~4.0 | Singlet | 2H |
| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-O) | 159 - 161 |
| Aromatic (C-N) | 138 - 140 |
| Aromatic (C-H) | 105 - 130 |
| Methoxy (OCH₃) | ~55 |
| Methylene (CH₂) | 28 - 32 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3250 - 3350 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1660 - 1690 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine-81 isotope. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the amide bond.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-bromo-N-(3-methoxyphenyl)acetamide is dominated by the α-bromoacetamide moiety. The bromine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1]
Key Reactions
-
Alkylation of Nucleophiles: It can be used to alkylate various nucleophiles, such as amines, thiols, and carbanions, to introduce the N-(3-methoxyphenyl)acetamido group into a target molecule.
-
Synthesis of Heterocycles: The reactive nature of the α-bromo group makes it a suitable precursor for the synthesis of various heterocyclic ring systems, which are common scaffolds in many pharmaceuticals.[2]
Role in Medicinal Chemistry
While specific blockbuster drugs derived directly from 2-bromo-N-(3-methoxyphenyl)acetamide are not prominent, its value lies in its role as a versatile building block in the early stages of drug discovery. The N-substituted acetamide framework is a common feature in many biologically active compounds.[1] The methoxy-substituted phenyl ring can also participate in various interactions with biological targets and can be a site for further functionalization.
The general class of α-haloacetamides has been explored for a variety of therapeutic applications, and this compound serves as a readily accessible starting material for the synthesis of libraries of potential drug candidates for screening.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. The following information is based on data for similar α-bromoacetamides and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
GHS Hazard Classification (Anticipated)
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
First Aid
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Conclusion
2-bromo-N-(3-methoxyphenyl)acetamide is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of the α-bromo group make it an attractive starting material for the creation of diverse molecular architectures. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Retrieved from [Link]
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The Multifaceted Biological Potential of 2-bromo-N-(3-methoxyphenyl)acetamide Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling a Promising Chemical Scaffold
In the landscape of medicinal chemistry, the N-phenylacetamide core structure is a recurring motif in a multitude of biologically active compounds. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution have made it a privileged scaffold in drug discovery. This technical guide delves into the specific and largely unexplored subclass of 2-bromo-N-(3-methoxyphenyl)acetamide derivatives. While direct extensive research on this precise substitution pattern is emerging, this guide will synthesize data from closely related analogues to build a comprehensive overview of their potential therapeutic applications. By examining the biological activities, mechanisms of action, and structure-activity relationships (SAR) of similar bromo- and methoxy-substituted N-phenylacetamides, we can project the probable pharmacological profile of this intriguing class of molecules. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, detailed methodologies for the exploration of these compounds.
Chemical Synthesis and Characterization
The synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide derivatives typically follows a straightforward and well-established synthetic route. The most common approach involves the acylation of 3-methoxyaniline with a 2-bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct.
A general synthetic protocol is outlined below:
Experimental Protocol: Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide
-
Reaction Setup: To a solution of 3-methoxyaniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1 equivalents).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in the same solvent dropwise to the stirred reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-bromo-N-(3-methoxyphenyl)acetamide.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
This versatile synthetic scheme can be adapted to produce a library of derivatives by utilizing variously substituted anilines and acyl halides.
Anticipated Biological Activities and Mechanisms of Action
Based on the biological evaluation of structurally similar N-phenylacetamide derivatives, 2-bromo-N-(3-methoxyphenyl)acetamide and its analogues are anticipated to exhibit a range of pharmacological activities.
Anticonvulsant Activity
N-phenylacetamide derivatives are a well-known class of anticonvulsant agents.[1][2] The mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons.[3][4] By blocking these channels, the derivatives can reduce neuronal hyperexcitability and prevent seizure propagation.[3][4]
Structure-Activity Relationship Insights:
-
Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence anticonvulsant activity. Halogen atoms, such as bromine, can enhance activity, potentially by increasing lipophilicity and facilitating entry into the central nervous system.[5]
-
Amide Moiety: The amide linkage is a critical pharmacophoric feature. Modifications to this group can impact binding to target proteins.
Antimicrobial Activity
The presence of a bromine atom in the structure of 2-bromo-N-(3-methoxyphenyl)acetamide derivatives suggests potential antimicrobial properties. Halogenated organic compounds often exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. Studies on other bromo-substituted acetamides and salicylanilides have demonstrated activity against Gram-positive bacteria.[6][7]
Potential Mechanisms of Action:
-
Membrane Disruption: The lipophilic nature of the bromo- and methoxy-substituted phenyl ring may allow the compounds to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.
-
Enzyme Inhibition: The electrophilic carbon of the bromoacetamide moiety could potentially react with nucleophilic residues in the active sites of essential bacterial enzymes, leading to their inactivation.
Anticancer Activity
Several N-phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The proposed mechanisms of action are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Potential Signaling Pathways Involved:
-
Apoptosis Induction: These derivatives may trigger the intrinsic or extrinsic apoptotic pathways by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10]
-
Cell Cycle Arrest: The compounds could potentially arrest the cell cycle at various checkpoints (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.[10]
-
Kinase Inhibition: Some acetamide derivatives have been shown to inhibit protein kinases that are often dysregulated in cancer.
Anti-inflammatory Activity
Acetamide derivatives have been investigated for their anti-inflammatory properties.[1][11] The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and the suppression of inflammatory mediator production.[11][12]
Potential Mechanisms of Action:
-
COX/LOX Inhibition: The compounds may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the synthesis of prostaglandins and leukotrienes, potent inflammatory mediators.
-
Cytokine Suppression: They may also reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).
In-Depth Methodologies for Biological Evaluation
To rigorously assess the biological potential of 2-bromo-N-(3-methoxyphenyl)acetamide derivatives, a series of well-established in vitro assays are recommended.
Anticonvulsant Activity Screening
A primary in vitro model for assessing anticonvulsant activity involves neuronal cell cultures and the evaluation of the compounds' ability to modulate neuronal excitability.
-
Cell Culture: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents.
-
Induction of Hyperexcitability: After maturation of the neuronal cultures, induce hyperexcitability by treating the cells with a pro-convulsant agent such as pentylenetetrazole (PTZ) or by using a high-potassium/low-magnesium medium.
-
Compound Treatment: Treat the hyperexcitable neuronal cultures with varying concentrations of the 2-bromo-N-(3-methoxyphenyl)acetamide derivatives.
-
Assessment of Neuronal Activity: Monitor neuronal activity using techniques such as calcium imaging (e.g., with Fura-2 AM) or multi-electrode array (MEA) recordings to measure changes in firing rate and bursting activity.
-
Data Analysis: Quantify the reduction in neuronal firing and bursting in the presence of the test compounds to determine their anticonvulsant potential.
Antimicrobial Susceptibility Testing
Standard broth microdilution and disk diffusion assays are fundamental for determining the antimicrobial efficacy of the synthesized compounds.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive and Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the 2-bromo-N-(3-methoxyphenyl)acetamide derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37 °C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Assay
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-bromo-N-(3-methoxyphenyl)acetamide derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]
In Vitro Anti-inflammatory Assay
The inhibition of protein denaturation is a well-documented cause of inflammation. This assay can be used as a preliminary screening method for anti-inflammatory activity.
-
Reaction Mixture: Prepare a reaction mixture containing the 2-bromo-N-(3-methoxyphenyl)acetamide derivative at various concentrations and a solution of bovine serum albumin (BSA).
-
Induction of Denaturation: Induce denaturation by heating the reaction mixture at a specific temperature (e.g., 72 °C) for a set time.
-
Turbidity Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer at a wavelength of 660 nm.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation compared to a control group without the test compound. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.
Visualizing the Path Forward: Diagrams and Workflows
To further clarify the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: General synthesis workflow for 2-bromo-N-(3-methoxyphenyl)acetamide.
Caption: Workflow for the biological evaluation of derivatives.
Caption: Potential anticancer mechanisms of action.
Conclusion and Future Directions
The 2-bromo-N-(3-methoxyphenyl)acetamide scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the extensive research conducted on related N-phenylacetamide derivatives, it is reasonable to hypothesize that this class of compounds will possess a diverse range of biological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory effects. The synthetic accessibility of these molecules, coupled with the potential for multifaceted biological activity, makes them attractive candidates for further investigation.
This technical guide provides a comprehensive framework for initiating research in this area. The detailed experimental protocols offer a starting point for the synthesis and biological evaluation of a library of 2-bromo-N-(3-methoxyphenyl)acetamide derivatives. The insights into potential mechanisms of action and structure-activity relationships should guide the rational design of new and more potent analogues. Future research should focus on the systematic synthesis and screening of these derivatives to validate the hypothesized biological activities and to elucidate their precise mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of compounds.
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An In-Depth Technical Guide on the Identification of Potential Therapeutic Targets for 2-bromo-N-(3-methoxyphenyl)acetamide Analogs
Abstract
The 2-bromo-N-(3-methoxyphenyl)acetamide scaffold represents a class of molecules with significant therapeutic potential, largely attributed to the presence of a reactive bromoacetamide "warhead." This electrophilic moiety enables the formation of stable, covalent bonds with nucleophilic residues on target proteins, leading to irreversible inhibition.[1] This unique mechanism offers advantages in terms of potency and duration of action but necessitates specialized strategies for target identification and validation.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the potential therapeutic targets of novel 2-bromo-N-(3-methoxyphenyl)acetamide analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key validation techniques, and present a logical workflow from initial hit to a validated target.
Introduction: The Rationale for Targeting with Covalent Inhibitors
For over a century, since the advent of aspirin, covalent drugs have been a cornerstone of pharmacology, with approximately 30% of marketed drugs acting through this mechanism.[3][4] The defining feature of a covalent inhibitor is its structure, which typically consists of a "guidance system" that confers selectivity for a specific protein and a reactive "warhead" that forms a covalent bond with the target.[1] In the case of 2-bromo-N-(3-methoxyphenyl)acetamide analogs, the bromoacetamide group serves as the electrophilic warhead, primed to react with nucleophilic amino acid residues, most commonly cysteine, within a protein's binding pocket.
This irreversible mode of action can lead to several therapeutic advantages:
-
Enhanced Potency: By permanently inactivating the target protein, covalent inhibitors can achieve a desired therapeutic effect at lower concentrations, which can minimize off-target effects.[1]
-
Prolonged Duration of Action: The lasting bond with the target protein can result in a more sustained therapeutic effect, potentially allowing for less frequent dosing.[1][2]
-
Overcoming Drug Resistance: In some cases, covalent inhibitors can target mutations that confer resistance to non-covalent drugs.[4]
However, the inherent reactivity of covalent inhibitors also presents a significant challenge: the potential for off-target interactions, which can lead to toxicity.[5] Therefore, a rigorous and systematic approach to identify both the intended and unintended targets of any new 2-bromo-N-(3-methoxyphenyl)acetamide analog is paramount.
A Multi-Pronged Strategy for Target Identification
Identifying the specific cellular targets of a bioactive small molecule is a critical step in understanding its mechanism of action and potential side effects.[6] For covalent inhibitors like the 2-bromo-N-(3-methoxyphenyl)acetamide analogs, a combination of chemoproteomic, computational, and cell-based approaches provides the most comprehensive picture of their target landscape.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for identifying the protein targets of small molecules in their native biological environment.[7][8] This technique utilizes chemical probes that mimic the structure of the inhibitor but also contain a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.[9]
The core principle of a competitive ABPP experiment is to identify proteins that are "protected" from labeling by a broad-spectrum probe when pre-incubated with the inhibitor of interest. This protection indicates that the inhibitor is binding to the active site of those proteins.
Figure 1: Competitive Activity-Based Protein Profiling (ABPP) Workflow.
Protocol: Competitive ABPP for Target Identification
-
Proteome Preparation:
-
Culture cells of interest (e.g., a cancer cell line relevant to the analog's observed phenotype) to ~80% confluency.
-
Harvest cells and prepare a cell lysate by sonication or detergent-based lysis in a buffer that preserves protein activity (e.g., PBS).
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, aliquot equal amounts of the cell lysate (e.g., 1 mg of total protein).
-
To the "test" samples, add the 2-bromo-N-(3-methoxyphenyl)acetamide analog at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
To the "control" samples, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate all samples for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for target engagement.
-
-
Probe Labeling:
-
Prepare a stock solution of a broad-spectrum, cysteine-reactive probe containing a clickable alkyne or azide handle (e.g., iodoacetamide-alkyne).
-
Add the probe to all samples (test and control) at a final concentration sufficient to label accessible cysteines (e.g., 50 µM).
-
Incubate for a further 30-60 minutes.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Elute the enriched proteins from the beads and digest them into peptides using trypsin.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use quantitative proteomics software to compare the abundance of each identified protein between the analog-treated and control samples.
-
Proteins that show a dose-dependent decrease in abundance in the analog-treated samples are considered high-confidence targets.[6]
-
Computational Approaches: Predicting Target Interactions
In silico methods can be used to screen large libraries of proteins for potential binding partners of the 2-bromo-N-(3-methoxyphenyl)acetamide analogs, helping to prioritize candidates for experimental validation. Covalent docking simulations are particularly useful, as they can model the formation of the covalent bond between the bromoacetamide warhead and a nucleophilic residue on the target protein.
Validation of Putative Therapeutic Targets
Once a list of potential targets has been generated, it is crucial to validate these interactions using orthogonal methods. Validation confirms that the analog directly binds to the putative target and that this binding event leads to a functional consequence in a cellular context.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a cellular environment.[10][11] The principle behind CETSA is that the binding of a ligand, such as one of our analogs, to its target protein increases the protein's thermal stability.[12] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.[13]
Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol: Western Blot-Based CETSA for Target Validation
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to ~80% confluency.
-
Treat the cells with the 2-bromo-N-(3-methoxyphenyl)acetamide analog or vehicle control for a specified time (e.g., 2 hours).
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.[11]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the putative target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves.
-
A rightward shift in the melting curve for the analog-treated samples compared to the control indicates that the analog has bound to and stabilized the target protein.[14]
-
Downstream Signaling Pathway Analysis
Validating that the binding of an analog to its target has a functional consequence is a critical final step. If the identified target is an enzyme, such as a kinase, its inhibition should lead to changes in the phosphorylation state of its downstream substrates.
Workflow:
-
Treat cells with the analog at various concentrations and for different durations.
-
Prepare cell lysates.
-
Use Western blotting to probe for the phosphorylated and total levels of known downstream substrates of the target protein.
-
A dose- and time-dependent decrease in the phosphorylation of a substrate, without a change in the total protein level, provides strong evidence that the analog is engaging and inhibiting its target in a cellular context.
Data Summary and Interpretation
To facilitate the comparison of different analogs and their activities against various targets, it is essential to present quantitative data in a clear and structured format.
| Analog ID | Putative Target | IC50 (Biochemical Assay) | CETSA Shift (ΔTm) | Effect on Downstream Pathway |
| Analog-001 | Kinase X | 50 nM | +5.2 °C | Decreased p-Substrate Y |
| Analog-002 | Dehydrogenase Z | 250 nM | +3.1 °C | N/A |
| Analog-003 | Kinase X | 15 nM | +6.8 °C | Decreased p-Substrate Y |
| Control | N/A | >100 µM | No Shift | No Change |
Table 1: Hypothetical data summary for a series of 2-bromo-N-(3-methoxyphenyl)acetamide analogs. IC50 represents the half-maximal inhibitory concentration in a biochemical assay. ΔTm is the change in the melting temperature observed in a CETSA experiment.
Conclusion and Future Directions
The framework outlined in this guide provides a robust and systematic approach for the identification and validation of therapeutic targets for novel 2-bromo-N-(3-methoxyphenyl)acetamide analogs. By combining the global, unbiased discovery power of ABPP with the specific, cellular target engagement confirmation of CETSA and functional downstream analysis, researchers can build a strong, evidence-based case for the mechanism of action of their compounds.
Future work should focus on expanding the repertoire of warheads to target other nucleophilic amino acids, thereby broadening the druggable proteome.[3] Furthermore, the development of more sensitive and higher-throughput methods for target identification will continue to accelerate the discovery of new covalent therapeutics for a wide range of diseases.
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The Strategic Utility of 2-bromo-N-(3-methoxyphenyl)acetamide in Medicinal Chemistry: A Technical Guide
Foreword: The Unassuming Workhorse of Scaffold Synthesis
In the vast and intricate world of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic use of versatile chemical building blocks. These are the molecular scaffolds upon to which complex, biologically active molecules are constructed. Among these, 2-bromo-N-(3-methoxyphenyl)acetamide emerges not as a flashy, complex molecule in its own right, but as a crucial and highly adaptable workhorse. Its value lies in its inherent bifunctionality: a reactive α-bromoacetyl group ripe for nucleophilic attack, and a methoxy-substituted phenylacetamide moiety that can subtly influence the physicochemical properties of the final compound, such as lipophilicity and hydrogen bonding potential. This technical guide provides an in-depth exploration of the synthesis, reactivity, and, most importantly, the strategic application of 2-bromo-N-(3-methoxyphenyl)acetamide as a cornerstone in the construction of medicinally relevant heterocyclic scaffolds.
Core Attributes of 2-bromo-N-(3-methoxyphenyl)acetamide
Before delving into its applications, it is essential to understand the fundamental chemical and physical properties of this building block.
| Property | Value | Source |
| CAS Number | 29182-94-3 | N/A |
| Molecular Formula | C₉H₁₀BrNO₂ | N/A |
| Molecular Weight | 244.09 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, acetone, ethanol) | N/A |
The key to its utility is the presence of the α-bromo group, which renders the adjacent carbonyl carbon highly electrophilic and susceptible to reaction with a wide range of nucleophiles. The 3-methoxy substitution on the phenyl ring, while seemingly a minor modification, can play a significant role in modulating the electronic properties of the aromatic ring and influencing intermolecular interactions in the final drug-target binding.
Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide: A Reliable and Scalable Protocol
The synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide is a straightforward and high-yielding process, typically achieved through the acylation of 3-methoxyaniline with a bromoacetylating agent. The most common and efficient method involves the use of bromoacetyl bromide in the presence of a mild base to neutralize the hydrogen bromide byproduct.
Experimental Protocol: Synthesis via Acylation
Materials:
-
3-methoxyaniline
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the stirred solution.
-
Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-bromo-N-(3-methoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive bromoacetyl bromide.
-
Low Temperature Addition: The dropwise addition of bromoacetyl bromide at 0 °C helps to control the exothermic reaction and minimize the formation of side products.
-
Base: Triethylamine acts as a scavenger for the HBr generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials, the triethylammonium bromide salt, and other aqueous-soluble impurities.
Application in the Synthesis of Medicinally Relevant Heterocycles: The Hantzsch Thiazole Synthesis
One of the most powerful and well-established applications of α-haloamides like 2-bromo-N-(3-methoxyphenyl)acetamide is in the Hantzsch thiazole synthesis.[1][2][3] This reaction provides a direct and efficient route to 2-aminothiazole derivatives, which are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates with a wide range of biological activities.[4][5]
The reaction involves the condensation of the α-bromoacetamide with a thiourea. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]
Case Study: Synthesis of Kinase Inhibitor Scaffolds
The 2-aminothiazole core is a common feature in many small molecule kinase inhibitors.[6] While specific examples directly utilizing the 3-methoxy isomer are not as prevalent in the literature as other isomers, the synthetic strategy is highly translatable. The resulting 2-amino-N-(3-methoxyphenyl)thiazole can serve as a versatile intermediate for further elaboration, for instance, through acylation of the 2-amino group or further functionalization of the thiazole ring, to generate libraries of potential kinase inhibitors.
Beyond the Hantzsch Synthesis: Exploring Further Reactivity
The utility of 2-bromo-N-(3-methoxyphenyl)acetamide is not limited to the synthesis of thiazoles. The electrophilic α-carbon can react with a variety of other nucleophiles, opening avenues to a diverse range of chemical scaffolds.
-
Reaction with Thioamides: While the reaction with thiourea is the most common, reactions with substituted thioamides can lead to the formation of 2,4-disubstituted thiazoles.[7]
-
Reaction with Amines: Nucleophilic substitution with primary or secondary amines can be employed to synthesize α-amino acetamides, which are themselves valuable building blocks in peptide and peptidomimetic synthesis.
-
Reaction with Carboxylates and Phenoxides: Alkylation of carboxylates or phenoxides with 2-bromo-N-(3-methoxyphenyl)acetamide can be used to introduce the (3-methoxyphenyl)acetamido moiety into larger molecules, potentially serving as a linker or a pharmacophoric element.
The Role of the 3-Methoxyphenyl Moiety
The 3-methoxyphenyl group, while seemingly a passive component of the building block, can exert a significant influence on the properties of the final molecule. The methoxy group is a moderate electron-donating group and can influence the reactivity of the aromatic ring in subsequent reactions. More importantly, in the context of drug design, the methoxy group can:
-
Modulate Lipophilicity: The addition of a methoxy group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Engage in Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with the target protein.
-
Influence Conformation: The presence of the methoxy group at the meta position can influence the preferred conformation of the phenyl ring and its substituents, which can be critical for optimal binding to a biological target.
Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal
2-bromo-N-(3-methoxyphenyl)acetamide is a prime example of a building block whose value is derived from its simplicity and predictable reactivity. Its straightforward synthesis and the presence of a highly reactive α-bromoacetyl group make it an ideal starting material for the construction of more complex molecular architectures. The Hantzsch thiazole synthesis stands out as a particularly powerful application, providing access to the medicinally important 2-aminothiazole scaffold. As the quest for novel therapeutics continues, the strategic deployment of such unassuming yet versatile building blocks will remain a cornerstone of successful drug discovery programs. The insights and protocols provided in this guide are intended to empower researchers to effectively harness the potential of 2-bromo-N-(3-methoxyphenyl)acetamide in their own synthetic endeavors.
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A Technical Guide to the Reactivity and Synthetic Utility of 2-bromo-N-(3-methoxyphenyl)acetamide
Abstract: The α-haloamide motif is a cornerstone in modern organic synthesis, prized for its versatile reactivity and utility as a building block for complex molecular architectures. This guide provides an in-depth exploration of 2-bromo-N-(3-methoxyphenyl)acetamide, a representative α-bromoamide. We will dissect the intrinsic reactivity of its alpha-bromo group, detailing the mechanistic underpinnings of its primary transformations: nucleophilic substitution and elimination. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also field-proven experimental protocols and strategic considerations for leveraging this compound in synthetic campaigns, particularly within the pharmaceutical landscape.
Introduction: The α-Haloamide as a Privileged Synthetic Intermediate
α-Halocarbonyl compounds are a highly valuable class of synthetic intermediates, and among them, α-haloamides have garnered significant attention.[1] Their framework is surprisingly rich in chemically accessible sites, making them powerful platforms for a multitude of transformations.[1] The core of their reactivity lies in the carbon-halogen bond at the α-position to the carbonyl group. This bond is polarized and activated, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Structural and Electronic Profile of 2-bromo-N-(3-methoxyphenyl)acetamide
2-bromo-N-(3-methoxyphenyl)acetamide (CAS No. 29182-94-3) is characterized by three key functional domains:
-
The α-Bromo Group: This is the primary reactive center. The bromine atom is an excellent leaving group, and the adjacent electron-withdrawing amide carbonyl group significantly enhances the electrophilicity of the α-carbon.
-
The Amide Linkage: The amide functionality influences the electronic properties of the molecule and can participate in hydrogen bonding, affecting solubility and intermolecular interactions.
-
The 3-Methoxyphenyl Ring: The aromatic ring and its methoxy substituent provide a scaffold that can be further functionalized and influences the overall lipophilicity and electronic nature of the molecule.
| Property | Value |
| CAS Number | 29182-94-3[2] |
| Molecular Formula | C₉H₁₀BrNO₂[2] |
| Molecular Weight | 244.09 g/mol [2][3] |
| SMILES | O=C(NC1=CC=CC(OC)=C1)CBr[2] |
The Duality of Reactivity: SN2 vs. E2 Pathways
The primary reactivity of the alpha-bromo group in 2-bromo-N-(3-methoxyphenyl)acetamide is dominated by two competing pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The outcome of a reaction is not arbitrary; it is a direct consequence of carefully chosen experimental parameters. Understanding how to selectively favor one pathway over the other is paramount for synthetic success.
The SN2 Pathway: Precision Bond Formation
The SN2 reaction is a concerted, single-step mechanism where a nucleophile attacks the electrophilic α-carbon from the direction opposite to the carbon-bromine bond (a "backside attack").[4][5] This process leads to the displacement of the bromide leaving group and, if the carbon is a stereocenter, a complete inversion of configuration (Walden inversion).[4][6]
The reactivity is driven by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.[7] The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[4][5]
Caption: Generalized SN2 mechanism at the α-carbon of an amide.
Causality Behind Experimental Choices for SN2:
-
Nucleophile: Strong, non-bulky nucleophiles are ideal. Anionic nucleophiles are generally more potent than their neutral counterparts.[8] Examples include azides (N₃⁻), primary amines, and thiolates (RS⁻).
-
Solvent: Polar aprotic solvents (e.g., Acetone, DMSO, Acetonitrile) are superior for SN2 reactions.[9][10] They solvate the cation of the nucleophilic salt but leave the anion relatively "bare," increasing its reactivity. Protic solvents (e.g., water, ethanol) would solvate and stabilize the nucleophile through hydrogen bonding, hindering its ability to attack.[9]
-
Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk around the electrophilic carbon.[4][9] As a primary bromide (attached to a CH₂ group), the alpha-carbon in 2-bromo-N-(3-methoxyphenyl)acetamide is relatively unhindered, making it an excellent candidate for SN2 reactions.[4][5]
The E2 Pathway: Formation of α,β-Unsaturated Amides
In the E2 mechanism, a strong base abstracts a proton from the β-carbon (the carbon adjacent to the α-carbon), while simultaneously, the C=C double bond forms and the bromide leaving group is expelled. This is also a concerted, single-step process. For 2-bromo-N-(3-methoxyphenyl)acetamide, the β-hydrogens are on the methyl group of the acetyl moiety, which is not possible. Therefore, E2 elimination is not a primary competing pathway for this specific molecule under standard conditions. However, for α-bromo amides with β-hydrogens, it is a critical consideration.
Steering the Reaction: A Comparative Overview
| Factor | Favors SN2 Pathway | Favors E2 Pathway | Rationale |
| Reagent | Strong, but weakly basic nucleophile (e.g., I⁻, RS⁻, N₃⁻, RNH₂) | Strong, sterically hindered base (e.g., t-BuOK, DBU) | Bulky bases are sterically hindered from attacking the α-carbon, making them more likely to abstract a proton from the more accessible β-position.[11] |
| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Increased substitution at the α-carbon sterically hinders the backside attack required for SN2 and provides a more stable (more substituted) alkene product via E2.[8][9] |
| Temperature | Lower Temperatures | Higher Temperatures | Elimination reactions often have a higher activation energy and benefit more from increased temperature due to the greater increase in entropy. |
Experimental Protocols: A Practical Guide
The following protocols are designed as self-validating systems, providing a clear methodology for achieving predictable outcomes.
General Experimental Workflow
A typical reaction involving 2-bromo-N-(3-methoxyphenyl)acetamide follows a standardized workflow from setup to purification.
Caption: Standard workflow for synthesis using the title compound.
Protocol: SN2 Reaction with an Amine Nucleophile
This protocol details the synthesis of an α-amino amide derivative, a common scaffold in medicinal chemistry.[12] The excess amine also serves as a base to neutralize the HBr byproduct.[7]
Objective: To synthesize 2-(diethylamino)-N-(3-methoxyphenyl)acetamide.
Materials:
-
2-bromo-N-(3-methoxyphenyl)acetamide (1.0 equiv)
-
Diethylamine (2.5 equiv)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-N-(3-methoxyphenyl)acetamide (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).
-
Nucleophile Addition: Add diethylamine (2.5 equiv) to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure 2-(diethylamino)-N-(3-methoxyphenyl)acetamide.
Advanced Transformations and Applications
Beyond simple substitution, the α-bromoamide motif is a versatile handle for more complex, modern synthetic methods.
Metal-Catalyzed Cross-Coupling Reactions
The C-Br bond can participate in powerful C-C bond-forming reactions. Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the arylation of the α-position.[13] This involves reacting the α-bromo amide with an organoboron compound (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base to form an α-aryl amide.[13] These methods are instrumental in creating molecular complexity from simple precursors.
Applications in Drug Development
The reactivity of 2-bromo-N-(3-methoxyphenyl)acetamide makes it a valuable intermediate for synthesizing biologically active molecules and pharmaceuticals.[1] It can serve as a precursor for:
-
Heterocyclic compounds: Reaction with dinucleophiles like thioamides can lead to the formation of thiazole rings, a common scaffold in medicinal chemistry.[7]
-
Peptidomimetics: The introduction of various side chains at the α-position via SN2 reactions allows for the synthesis of unnatural amino acid derivatives for incorporation into peptide-based drugs.
-
Enzyme Inhibitors: The electrophilic α-carbon can act as a "warhead" to form a covalent bond with nucleophilic residues (e.g., cysteine or serine) in the active site of an enzyme, leading to irreversible inhibition.
Summary and Outlook
2-bromo-N-(3-methoxyphenyl)acetamide is a powerful and versatile building block whose reactivity is centered on the electrophilic α-carbon. Its participation in high-yielding SN2 reactions is the dominant pathway, allowing for the precise installation of a wide variety of functional groups. By understanding the mechanistic principles and carefully selecting reaction conditions—particularly the nucleophile, solvent, and temperature—chemists can effectively control the reaction outcome. The amenability of this compound to both classical and modern synthetic transformations ensures its continued relevance as a key intermediate in the pursuit of complex molecular targets in pharmaceutical and materials science research.
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A Comprehensive Guide to the Crystal Structure Analysis of N-Aryl Acetamides: From Synthesis to Solid-State Characterization for Pharmaceutical Applications
<
Section 1: The Critical Role of N-Aryl Acetamides in Solid-State Science and Pharmaceuticals
The N-aryl acetamide functional group, a cornerstone of organic and medicinal chemistry, is characterized by an acetamide moiety linked to an aromatic ring. This structural motif is prevalent in a vast array of commercially significant compounds, most notably in active pharmaceutical ingredients (APIs). A prime example is paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs worldwide. The therapeutic efficacy, stability, and manufacturability of such drugs are not solely dependent on their molecular structure but are profoundly influenced by their solid-state architecture—the precise three-dimensional arrangement of molecules in a crystal lattice.
Understanding the crystal structure is paramount in drug development.[1][2] Different packing arrangements of the same molecule, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability.[1][2][3] These properties directly impact a drug's bioavailability—the extent and rate at which the active ingredient is absorbed by the body.[1][4] An uncontrolled polymorphic transformation during manufacturing or storage can lead to a product with altered therapeutic effects, making crystal structure analysis an indispensable component of pharmaceutical research and quality control.[5]
This guide provides a comprehensive overview of the methodologies and analytical frameworks for the crystal structure analysis of N-aryl acetamides, tailored for researchers and professionals in drug development. It bridges the gap between synthesis and solid-state characterization, offering insights into how molecular-level changes influence macroscopic properties.
Section 2: The Foundation – Obtaining High-Quality Crystalline Material
The journey to elucidating a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals. The quality of the diffraction data is directly contingent on the perfection of the crystal lattice.
Synthesis Strategies
N-aryl acetamides are typically synthesized through straightforward and high-yielding reactions. A common and efficient method is the acylation of a substituted aniline with acetic anhydride, often in the presence of a catalyst or using a simple fusion method without a solvent.[6][7] This approach allows for the facile generation of a library of derivatives by varying the substituents on the aniline starting material.
The Art and Science of Crystallization
Growing single crystals suitable for X-ray diffraction—ideally well-formed, optically clear, and 30-300 microns in size—is often the most challenging step.[8][9] The process is a delicate interplay of thermodynamics and kinetics. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[10] Highly soluble compounds tend to precipitate rapidly, forming small or disordered crystals, whereas very low solubility can hinder crystallization altogether.
Protocol 1: Single Crystal Growth via Slow Evaporation
Dissolution: Dissolve 10-20 mg of the purified N-aryl acetamide in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a clean glass vial. Gentle warming can aid dissolution.
Filtration: Filter the solution through a clean glass frit or a cotton plug into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[10]
Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several hours to days.
Incubation: Place the vial in a vibration-free location, such as a refrigerator, to allow for slow, undisturbed crystal growth.[10][11]
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Other effective techniques include liquid diffusion, where a less-dense, miscible precipitant is carefully layered on top of a solution of the compound, and slow cooling of a saturated solution.[10]
Section 3: Unveiling the Atomic Architecture: Single-Crystal X-Ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[8][9] The method relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which is a direct consequence of the internal arrangement of atoms.[9][12]
The SC-XRD Experimental Workflow
The process of determining a crystal structure follows a standardized workflow, from sample preparation to final data analysis. This logical progression ensures the collection of high-quality, reproducible data.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a loop.[8][9]
-
Unit Cell Determination: The mounted crystal is exposed to the X-ray beam, and a short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.
-
Data Collection: The crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations, resulting in a dataset of thousands of unique reflections.[9]
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, yielding a list of reflection indices and their corresponding structure factor amplitudes.
-
Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map.[13] This initial model of the structure is then refined against the experimental data to improve its accuracy, resulting in precise atomic coordinates, bond lengths, and angles.[14] The final refined structure is typically deposited in a standard format, such as a Crystallographic Information File (CIF), in databases like the Cambridge Structural Database (CSD).[15][16]
Section 4: Interpreting the Crystal Structure: Key Interactions and Motifs
Once a structure is solved, the focus shifts to analyzing the intricate network of intermolecular interactions that govern the crystal packing. For N-aryl acetamides, these interactions are predictable yet highly sensitive to chemical modification.
The Supramolecular Glue: Intermolecular Interactions
The crystal packing of N-aryl acetamides is predominantly stabilized by a hierarchy of non-covalent interactions.[11] These interactions, acting in concert, create robust three-dimensional architectures.
-
N–H···O Hydrogen Bonds: The most significant and directional interaction is the hydrogen bond between the amide N–H donor and the carbonyl oxygen acceptor. This interaction is exceptionally reliable and often leads to the formation of infinite one-dimensional chains or cyclic dimers.[15][17] These recurring and predictable patterns of intermolecular interactions are known as supramolecular synthons.[18]
-
Weaker Interactions: While the N–H···O bond is dominant, other weaker interactions play a crucial role in assembling the final 3D structure. These include C–H···O, C–H···π, and π–π stacking interactions.[11][19] Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these diverse intermolecular contacts within the crystal.[19][20][21]
Caption: Common hydrogen bonding motifs in N-aryl acetamide crystal structures.
The Impact of Aryl Substituents
The nature and position of substituents on the aryl ring can profoundly influence the crystal packing.[22][23] Even small changes, such as adding a methyl or halogen group, can disrupt a preferred packing motif and favor an alternative one, potentially leading to the formation of a different polymorph.[22][24] This principle is a cornerstone of crystal engineering, where molecular structure is intentionally modified to target specific solid-state architectures and properties.
| Substituent Type | Position | Observed Influence on Crystal Packing | Key Interactions |
| Electron-donating (e.g., -OCH₃) | para | Often forms layered structures.[19] | N–H···O, C–H···O |
| Electron-withdrawing (e.g., -NO₂) | para | Can promote sheet-like structures through additional interactions.[11] | N–H···O, π–π stacking |
| Halogens (e.g., -Cl, -F) | ortho, meta, para | Can introduce C–H···X or halogen···halogen interactions, altering the packing significantly.[19][24] | N–H···O, C–H···Cl, C–H···π |
| Bulky Groups (e.g., -C(CH₃)₃) | meta | Steric hindrance can disrupt typical chain formation, leading to more complex packing arrangements.[23] | N–H···O, van der Waals forces |
Section 5: The Challenge of Polymorphism in Drug Development
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry.[5][25] Different polymorphs of an API are, in effect, different solid materials with the same chemical composition, and they can have markedly different properties.[1][3] For instance, a more stable, less soluble polymorph could render a drug ineffective, while a metastable form might have better bioavailability but could convert to the more stable form over time.[1][25][26]
Therefore, comprehensive polymorph screening is a regulatory requirement and a crucial step in drug development to identify all possible crystalline forms and select the one with the optimal balance of stability and therapeutic performance.[25][]
Protocol 2: Basic Polymorph Screen by Recrystallization
Objective: To induce the crystallization of the API under a diverse set of conditions to maximize the chances of discovering different polymorphic forms.[25]
Solvent Selection: Prepare a library of solvents with a wide range of properties (e.g., polarity, hydrogen bonding capability), such as hexane, toluene, ethyl acetate, acetone, ethanol, and water.[25]
Crystallization Methods: For each solvent, attempt crystallization using various techniques:
Slow Evaporation: As described in Protocol 1.
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature and then to 4°C.
Anti-Solvent Addition: Prepare a concentrated solution and slowly add a solvent in which the compound is insoluble (an anti-solvent).
Slurry Experiment: Stir a suspension of the solid in a solvent at a controlled temperature for an extended period (days to weeks) to allow for conversion to the most thermodynamically stable form.
Analysis: Characterize the solid material from each experiment using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman or IR spectroscopy to identify unique crystalline forms.[25][]
Section 6: Conclusion and Future Outlook
The crystal structure analysis of N-aryl acetamides is a multifaceted discipline that is integral to modern drug development. A thorough understanding of synthesis, crystallization, and diffraction techniques, combined with a detailed analysis of intermolecular interactions, provides the foundation for controlling the solid-state properties of these vital pharmaceutical compounds. The ability to predict and control polymorphism through crystal engineering continues to be a major goal, promising the development of safer, more effective, and more stable medicines. Future advancements in computational crystal structure prediction and high-throughput screening technologies will further empower scientists to navigate the complex landscape of the solid state with greater precision and efficiency.
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A Technical Guide to the Application of 2-bromo-N-(3-methoxyphenyl)acetamide in Covalent Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify starting points for novel therapeutics.[1][2][3][4] The strategic integration of covalent chemistry with FBDD has further empowered this approach, allowing for the targeting of proteins previously deemed "undruggable."[5] This guide provides an in-depth technical overview of the use of electrophilic fragments, specifically using 2-bromo-N-(3-methoxyphenyl)acetamide as a representative scaffold. We will delve into the underlying principles of covalent FBDD, the rationale for experimental design, detailed protocols for screening and validation, and strategies for hit-to-lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of covalent fragment screening in their discovery pipelines.
Introduction: The Paradigm of Covalent Fragment-Based Drug Discovery
Traditional FBDD identifies low molecular weight compounds (fragments) that bind to a biological target with low affinity. These hits are then optimized into more potent leads through structure-guided methods.[2][3][4] Covalent FBDD builds upon this principle by utilizing fragments equipped with a reactive electrophilic "warhead." This warhead forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[6][7]
The advantages of this covalent approach are manifold:
-
Enhanced Potency: The formation of a covalent bond can provide a significant boost in potency, effectively rendering the interaction irreversible.
-
Prolonged Duration of Action: By permanently modifying the target, the pharmacological effect can be sustained long after the compound has been cleared from circulation.
-
Targeting Challenging Sites: Covalent fragments can bind to shallow or transient pockets that are difficult to target with non-covalent binders.[8]
-
High Ligand Efficiency: Even very small fragments can achieve high target occupancy due to the covalent interaction.
The bromoacetamide moiety is a classic electrophile used in bioconjugation and has found utility in FBDD. It is a soft electrophile that preferentially reacts with the soft nucleophilic thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[9][10] Its reactivity is comparable to the more commonly used iodoacetamide.[6]
Profile of a Representative Covalent Fragment: 2-bromo-N-(3-methoxyphenyl)acetamide
While specific screening data for 2-bromo-N-(3-methoxyphenyl)acetamide is not extensively published, its structure serves as an excellent model for discussing the properties and potential of bromoacetamide-containing fragments.
Physicochemical Properties
A successful fragment must possess favorable physicochemical properties to ensure solubility, promiscuity, and synthetic tractability. These properties are often guided by the "Rule of Three". The table below summarizes the key properties of our representative fragment.
| Property | Value | Significance in FBDD |
| Molecular Formula | C9H10BrNO2 | Provides the elemental composition. |
| Molecular Weight | 244.09 g/mol | Adheres to the "Rule of Three" (MW < 300 Da), ensuring it is small enough to explore binding pockets efficiently.[2] |
| XLogP3 | ~2.1 | A measure of lipophilicity; a value < 3 is desirable to maintain aqueous solubility and reduce non-specific binding. |
| Hydrogen Bond Donors | 1 | Within the "Rule of Three" limit (≤3), contributing to specific interactions without compromising permeability. |
| Hydrogen Bond Acceptors | 2 | Within the "Rule of Three" limit (≤3), providing potential points for directed interactions with the target. |
| Rotatable Bonds | 3 | A low number of rotatable bonds (≤3) reduces the entropic penalty upon binding. |
| Reactive Warhead | α-bromoacetamide | A moderately reactive electrophile for forming a covalent bond, primarily with cysteine residues.[6][9] |
Synthesis Overview
The synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide is a straightforward process, typically involving the acylation of 3-methoxyaniline with bromoacetyl bromide or bromoacetyl chloride in the presence of a non-nucleophilic base. The availability of starting materials and the simplicity of the reaction make this class of fragments readily accessible for library construction.
Experimental Workflow: A Covalent FBDD Campaign
A successful covalent FBDD campaign requires a multi-faceted approach, integrating biophysical screening, biochemical validation, and structural biology. The following section outlines a detailed, step-by-step methodology.
Caption: A comprehensive workflow for a covalent fragment-based drug discovery campaign.
Phase 1: Library Preparation and Primary Screening
Protocol 3.1.1: Electrophilic Fragment Library Preparation
-
Fragment Selection: Assemble a library of electrophilic fragments, such as bromoacetamides, chloroacetamides, and acrylamides.[5][11] The library should be diverse in terms of shape and pharmacophoric features while adhering to the "Rule of Three."
-
Quality Control: Ensure the purity and identity of each fragment using LC-MS and NMR.
-
Solubilization: Prepare high-concentration stock solutions (e.g., 100 mM) in an appropriate solvent like DMSO.
Protocol 3.1.2: Thiol Reactivity Profiling (DTNB Assay)
Causality: It is crucial to characterize the intrinsic reactivity of each fragment to flag and deprioritize overly reactive "promiscuous hitters."[11][12] A highly reactive fragment may modify numerous proteins non-specifically, leading to false positives and potential toxicity.
-
Reagents: Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and a reducing agent (e.g., TCEP) to generate the thiol-containing compound 2-nitro-5-thiobenzoate (TNB).
-
Assay: In a microplate format, mix each fragment with the TNB solution.
-
Monitoring: Monitor the decrease in absorbance at 412 nm over time. The rate of decrease corresponds to the fragment's reactivity with the thiol.
-
Analysis: Classify fragments as high, medium, or low reactivity. This data will be used to interpret screening results.
Protocol 3.1.3: Primary Screening via Intact Protein Mass Spectrometry
Causality: Intact protein MS is a highly sensitive method for detecting covalent modification. It directly measures the mass increase of the target protein upon fragment binding, providing a robust and direct readout of covalent engagement.[8][13]
-
Incubation: Incubate the purified target protein (e.g., at 10 µM) with a small excess of each fragment (e.g., 50-100 µM) or pools of fragments with unique molecular weights.
-
Reaction Time: Allow the reaction to proceed for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
LC-MS Analysis: Desalt the protein sample using a reverse-phase C4 column and analyze by ESI-MS.
-
Data Analysis: Deconvolute the mass spectra to determine the mass of the intact protein. A mass shift corresponding to the molecular weight of the fragment indicates a covalent binding event. Hits are typically defined as fragments causing >50% modification of the protein under the screening conditions.
Phase 2: Hit Validation
Protocol 3.2.1: Dose-Response and Time-Dependence by MS
-
Confirmation: Re-test the primary hits individually.
-
Dose-Response: Incubate the protein with a range of fragment concentrations to determine the concentration required for 50% modification (EC50).
-
Time-Dependence: Monitor the extent of modification over time at a fixed concentration to understand the kinetics of the reaction.
Protocol 3.2.2: Orthogonal Hit Confirmation
Causality: To eliminate artifacts from the primary screen, it is essential to confirm hits using an independent biophysical or biochemical method.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: Covalent binding of a fragment can alter the thermal stability of a protein. Monitor the protein's melting temperature (Tm) in the presence and absence of the fragment. A significant shift in Tm provides orthogonal evidence of binding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD)-NMR or Water-LOGSY can detect the weak, non-covalent interactions that precede the covalent reaction, providing valuable information about the binding event.
Protocol 3.2.3: Site Identification by Peptide Mapping (LC-MS/MS)
Causality: Identifying the specific amino acid residue modified by the fragment is critical for understanding the mechanism of action and for structure-based design.
-
Alkylation: React the target protein with the hit fragment.
-
Denaturation and Digestion: Denature the protein (e.g., with urea) and digest it into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data for peptides with a mass modification corresponding to the fragment. The fragmentation pattern will pinpoint the exact residue of modification.
Caption: The SN2 reaction mechanism of 2-bromo-N-(3-methoxyphenyl)acetamide with a cysteine residue.
Phase 3: Structural Characterization and Hit-to-Lead Optimization
Protocol 3.3.1: High-Throughput X-ray Crystallography
Causality: A high-resolution crystal structure of the protein-fragment complex provides the definitive blueprint for optimization. It reveals the precise binding mode, key interactions, and available vectors for chemical elaboration.[11][12]
-
Complex Formation: Incubate the protein with the fragment to form the covalent adduct.
-
Crystallization: Screen for crystallization conditions for the protein-fragment complex.
-
Data Collection and Structure Solution: Collect diffraction data and solve the three-dimensional structure.
Protocol 3.3.2: Hit-to-Lead Optimization
With structural information in hand, the initial fragment hit can be optimized to improve potency and selectivity. Common strategies include:
-
Fragment Growing: Synthesize analogs that extend from the fragment core into adjacent sub-pockets of the binding site.
-
Fragment Linking: If two fragments are found to bind in close proximity, they can be chemically linked to create a larger, higher-affinity molecule.
Conclusion and Future Outlook
The use of electrophilic fragments like 2-bromo-N-(3-methoxyphenyl)acetamide represents a powerful strategy in modern drug discovery. By combining the principles of FBDD with the advantages of covalent inhibition, researchers can tackle challenging biological targets with greater efficiency. The success of this approach hinges on a rigorous, multi-disciplinary workflow that carefully balances fragment reactivity with specific, structure-guided optimization. As screening technologies and our understanding of covalent interactions continue to evolve, the application of covalent FBDD is poised to deliver the next generation of precision medicines.
References
-
Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. (2023). PubMed Central. [Link]
-
Rapid covalent-probe discovery by electrophile fragment screening. (2018). bioRxiv. [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2019). Journal of the American Chemical Society. [Link]
-
An electrophilic fragment screening for the development of small molecules targeting caspase-2. (2023). PubMed Central. [Link]
-
Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2022). ResearchGate. [Link]
-
Advancing Drug Discovery With Covalent Fragment Screening. (2024). Evotec. [Link]
-
Synthesis of N-bromoacetyl arginine and subesquent reaction... (2019). ResearchGate. [Link]
-
Solved The following reaction of a cysteine amino acid side... (2024). Chegg.com. [Link]
-
Fragment-based covalent ligand discovery. (2021). PubMed Central. [Link]
-
Acetamide compounds. (1994). European Patent Office. [Link]
-
A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. (2014). PubMed Central. [Link]
-
N′-{2-[2-(3-Methoxyphenyl)ethenyl]phenyl}acetamide. (2009). PubMed Central. [Link]
-
Fragment-Based Drug Discovery. (2025). CHI. [Link]
-
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. (2010). PubMed Central. [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]
-
Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera. [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2021). RSC Publishing. [Link]
-
Title. (a) General techniques available for covalent fragment... (2020). ResearchGate. [Link]
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- 4. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
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- 13. A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
reaction conditions for synthesizing 2-bromo-N-(3-methoxyphenyl)acetamide
Application Note & Protocol
Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide: A Comprehensive Guide to Reaction Conditions and Protocol
Abstract
This document provides a detailed protocol for the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide, a valuable intermediate in pharmaceutical and organic synthesis. The primary synthetic route detailed is the N-acylation of 3-methoxyaniline with bromoacetyl bromide. This guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, process optimization insights, and critical safety considerations. The content is designed for researchers, chemists, and drug development professionals, providing a robust and reproducible methodology grounded in established chemical principles.
Introduction and Reaction Principle
2-bromo-N-(3-methoxyphenyl)acetamide serves as a key building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure combines a reactive α-bromo amide moiety with a methoxy-substituted phenyl ring, making it a versatile precursor for introducing this functionalized fragment into larger molecular scaffolds.
The synthesis is achieved via a nucleophilic acyl substitution reaction. In this process, the nucleophilic amine group of 3-methoxyaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a bromide ion to form the amide bond. A base is incorporated to neutralize the hydrogen bromide (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]
Reaction Scheme:
Reaction Mechanism Visualization
The N-acylation of an amine with an acyl halide is a classic addition-elimination mechanism.[2] The key steps involve the nucleophilic attack by the amine, formation of a tetrahedral intermediate, and subsequent elimination of the leaving group (bromide ion) and a proton.
Sources
Application Notes and Protocols for the Purification of 2-bromo-N-(3-methoxyphenyl)acetamide by Recrystallization
For correspondence:
Abstract
This document provides a comprehensive guide for the purification of 2-bromo-N-(3-methoxyphenyl)acetamide via recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of aromatic amide intermediates. This guide delineates the principles of solvent selection, a detailed step-by-step recrystallization procedure, and troubleshooting strategies to overcome common challenges such as oiling out and poor crystal formation. The causality behind each experimental step is explained to ensure a robust and reproducible purification process, leading to a final product of high purity.
Introduction: The Imperative for Purity
2-bromo-N-(3-methoxyphenyl)acetamide is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of a synthetic route. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. This allows for the saturation of the solution with the target compound at an elevated temperature, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.[1]
Principles of Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent. The adage "like dissolves like" is a useful starting point; the polarity of the solvent should be matched with the polarity of the solute.[1] For N-aryl acetamides, which possess both polar (amide) and non-polar (aromatic ring) functionalities, a solvent of intermediate polarity or a binary solvent mixture is often effective.[3] The process of recrystallization can be broken down into several key steps, each critical for achieving high purity and yield.
Figure 1: General workflow for the purification of a solid organic compound by recrystallization.
Experimental Protocol: Purification of 2-bromo-N-(3-methoxyphenyl)acetamide
This protocol provides a detailed methodology for the recrystallization of 2-bromo-N-(3-methoxyphenyl)acetamide. Safety precautions should be observed throughout the experiment, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Crude 2-bromo-N-(3-methoxyphenyl)acetamide
-
Selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, diethyl ether, petroleum ether)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
-
Thin-layer chromatography (TLC) equipment
Step 1: Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. A preliminary solvent screen should be performed on a small scale to identify the optimal solvent or solvent system.
Procedure:
-
Place approximately 20-30 mg of crude 2-bromo-N-(3-methoxyphenyl)acetamide into several small test tubes.
-
To each test tube, add a few drops of a different solvent at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature in a warm water bath. The ideal solvent will completely dissolve the compound upon heating.
-
Allow the test tubes with the dissolved compound to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
The solvent that results in the formation of a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.
-
If a single solvent is not ideal, a binary solvent system can be explored. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently warm the mixture until it becomes clear again.
Based on the structure of 2-bromo-N-(3-methoxyphenyl)acetamide and literature precedents for similar compounds, promising solvent systems include mixtures of a polar solvent with a non-polar solvent, such as ethyl acetate/petroleum ether or ethanol/water.[4] Diethyl ether has also been reported for the recrystallization of a structurally related compound.[5]
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Ethanol | Low | High | Good | Promising single solvent. |
| Isopropanol | Low | High | Good | Promising single solvent. |
| Ethyl Acetate | Moderate | High | May require an anti-solvent. | Good "soluble" solvent for a binary system. |
| Toluene | Low | Moderate | May be effective. | Worth testing. |
| Diethyl Ether | Low | Moderate | Reported for a similar compound.[5] | Worth testing. |
| Petroleum Ether | Insoluble | Low | Good "insoluble" solvent for a binary system. | Good "anti-solvent". |
| Water | Insoluble | Insoluble | Not suitable as a single solvent. | Potential anti-solvent with a miscible organic solvent. |
| Ethyl Acetate/Petroleum Ether | Low | High | Excellent | Recommended Binary System [4] |
| Ethanol/Water | Low | High | Good | Alternative Binary System |
Table 1: Solvent Screening Guide for 2-bromo-N-(3-methoxyphenyl)acetamide.
Step 2: Recrystallization Procedure
The following procedure utilizes the recommended ethyl acetate/petroleum ether binary solvent system.
Figure 2: Step-by-step workflow for the recrystallization of 2-bromo-N-(3-methoxyphenyl)acetamide.
Procedure:
-
Dissolution: Place the crude 2-bromo-N-(3-methoxyphenyl)acetamide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. On a hot plate in a fume hood, bring a separate flask of ethyl acetate to a gentle boil. Add the hot ethyl acetate portion-wise to the flask containing the crude solid while stirring until the solid just dissolves. Use the minimum amount of solvent necessary.[1]
-
Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. This is done by pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Inducing Crystallization: While the clear filtrate is still hot, add petroleum ether dropwise with swirling until the solution becomes faintly cloudy. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethyl acetate/petroleum ether mixture to remove any adhering mother liquor.[1]
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and allow them to air dry completely, or for a more efficient process, dry them in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment
The purity of the recrystallized 2-bromo-N-(3-methoxyphenyl)acetamide should be assessed by:
-
Melting Point Determination: A sharp melting point range that is close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate when eluted with an appropriate solvent system. Compare the TLC of the recrystallized product with that of the crude material.
-
Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry can be employed.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution and add more of the "good" solvent (ethyl acetate). Ensure a slower cooling rate.[7] |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation. Add a seed crystal of the pure compound if available. |
| Poor Recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is pre-warmed for hot filtration. |
| Crystals are Colored | Colored impurities are present. | Use activated charcoal during the dissolution step. |
Table 2: Troubleshooting Guide for Recrystallization.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of 2-bromo-N-(3-methoxyphenyl)acetamide by recrystallization. By carefully selecting the appropriate solvent system and adhering to the principles of slow cooling and minimal solvent usage, researchers can obtain a final product of high purity, which is essential for its successful application in subsequent synthetic transformations. The troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate in the purification process.
References
-
Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]
-
Solubility of N-(o-tolyl)acetamide. (n.d.). Solubility of Things. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and Properties of p-Bromoacetanilide. (n.d.). Scribd. Retrieved from [Link]
-
Exp.06 Preparation of P-Bromo Acetanilide. (n.d.). Scribd. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
P Bromoacetanilide. (n.d.). Scribd. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]
-
Recrystallization1. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
-
Sharma, R. K., et al. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education, 94(8), 1105-1109. [Link]
-
Preparation of 4-bromoacetanilide. (n.d.). PrepChem.com. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
(IUCr) Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (2024, July 9). International Union of Crystallography. Retrieved from [Link]
-
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-bromo-N-(3-methoxyphenyl)acetamide
Introduction: The Versatility of α-Haloacetamides in Heterocyclic Synthesis
α-Haloacetamides, particularly N-aryl-α-haloacetamides, are powerful and versatile building blocks in modern organic synthesis. Their inherent bifunctionality, possessing both an electrophilic α-carbon and a nucleophilic amide nitrogen, allows for a diverse range of cyclization strategies to construct a variety of heterocyclic scaffolds. This is of paramount importance in drug discovery and development, where heterocyclic motifs are prevalent in a vast number of therapeutic agents. The strategic placement of substituents on the N-aryl ring further expands the synthetic possibilities, enabling the preparation of highly functionalized and stereochemically complex molecules.
This guide focuses on the synthetic utility of a specific α-haloacetamide, 2-bromo-N-(3-methoxyphenyl)acetamide , as a precursor for the synthesis of valuable heterocyclic compounds. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application in the construction of the oxindole framework, a privileged scaffold in medicinal chemistry.
Core Application: Intramolecular Palladium-Catalyzed α-Arylation for the Synthesis of 6-Methoxyoxindole
A primary and highly efficient application of 2-bromo-N-(3-methoxyphenyl)acetamide is its conversion to 6-methoxyoxindole via an intramolecular palladium-catalyzed α-arylation of the amide.[1][2] This transformation is a powerful method for the construction of the oxindole ring system, which is a core structure in numerous natural products and pharmaceuticals.
Mechanistic Rationale
The palladium-catalyzed intramolecular α-arylation of N-(2-haloaryl)amides proceeds through a well-established catalytic cycle. The key steps involve the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by deprotonation of the α-carbon of the amide to form a palladium enolate intermediate. Subsequent reductive elimination from this intermediate furnishes the desired oxindole product and regenerates the active palladium(0) catalyst.[1][2] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the desired transformation.
"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl-Br" [label="2-bromo-N-(3-methoxyphenyl)acetamide"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05"]; "Pd(II)_Complex" [label="Aryl-Pd(II)-Br(L)"]; "Base" [shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Deprotonation" [label="Deprotonation", shape=ellipse, fillcolor="#FBBC05"]; "Pd_Enolate" [label="Palladium Enolate\nIntermediate"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05"]; "Oxindole" [label="6-Methoxyoxindole", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aryl-Br" -> "Oxidative_Addition"; "Pd(0)L" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Deprotonation"; "Base" -> "Deprotonation"; "Deprotonation" -> "Pd_Enolate"; "Pd_Enolate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Oxindole"; "Reductive_Elimination" -> "Pd(0)L"; }
Figure 1. Catalytic cycle for the intramolecular α-arylation of an N-aryl-2-bromoacetamide.Experimental Protocols
Part 1: Synthesis of the Starting Material: 2-bromo-N-(3-methoxyphenyl)acetamide
Objective: To synthesize the key precursor, 2-bromo-N-(3-methoxyphenyl)acetamide, from commercially available starting materials.
Reaction Scheme:
"3-Methoxyaniline" [label="3-Methoxyaniline"]; "Bromoacetyl_Bromide" [label="Bromoacetyl\nBromide"]; "Et3N_DCM" [label="Et3N, DCM\n0 °C to rt", shape=plaintext]; "Product" [label="2-bromo-N-(3-methoxyphenyl)acetamide"];
"3-Methoxyaniline" -> "Product" [headlabel="+", taillabel=" "]; "Bromoacetyl_Bromide" -> "Et3N_DCM"; "Et3N_DCM" -> "Product"; }
Figure 2. Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide.Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 3-Methoxyaniline | 123.15 | 5.00 g | 40.6 mmol | 1.0 |
| Bromoacetyl bromide | 201.86 | 5.4 mL | 60.9 mmol | 1.5 |
| Triethylamine (Et3N) | 101.19 | 8.5 mL | 60.9 mmol | 1.5 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methoxyaniline (5.00 g, 40.6 mmol) and dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (8.5 mL, 60.9 mmol) to the stirred solution.
-
In a separate dropping funnel, dilute bromoacetyl bromide (5.4 mL, 60.9 mmol) with 20 mL of dichloromethane.
-
Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (50 mL), saturated aqueous NaHCO3 solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 2-bromo-N-(3-methoxyphenyl)acetamide as a solid.
Part 2: Synthesis of 6-Methoxyoxindole
Objective: To synthesize 6-methoxyoxindole via palladium-catalyzed intramolecular cyclization of 2-bromo-N-(3-methoxyphenyl)acetamide.
Reaction Scheme:
"Starting_Material" [label="2-bromo-N-(3-methoxyphenyl)acetamide"]; "Catalyst_System" [label="Pd(OAc)2, Ligand\nBase, Solvent, Heat", shape=plaintext]; "Product" [label="6-Methoxyoxindole"];
"Starting_Material" -> "Catalyst_System"; "Catalyst_System" -> "Product"; }
Figure 3. Intramolecular cyclization to 6-methoxyoxindole.Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 2-bromo-N-(3-methoxyphenyl)acetamide | 244.09 | 1.00 g | 4.10 mmol | 1.0 |
| Palladium(II) Acetate (Pd(OAc)2) | 224.50 | 46 mg | 0.205 mmol | 0.05 |
| Xantphos | 578.68 | 237 mg | 0.410 mmol | 0.1 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 591 mg | 6.15 mmol | 1.5 |
| Toluene | - | 40 mL | - | - |
Procedure:
-
To a flame-dried Schlenk tube, add 2-bromo-N-(3-methoxyphenyl)acetamide (1.00 g, 4.10 mmol), palladium(II) acetate (46 mg, 0.205 mmol), Xantphos (237 mg, 0.410 mmol), and sodium tert-butoxide (591 mg, 6.15 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene (40 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of 50 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-methoxyoxindole.
Troubleshooting and Safety Considerations
-
Low Yield in Step 1: Ensure all reagents are of high purity and the reaction is performed under anhydrous conditions. The dropwise addition of bromoacetyl bromide at 0 °C is crucial to control the exothermicity of the reaction.
-
Low Yield in Step 2: The palladium catalyst and ligand are air-sensitive; proper inert atmosphere techniques (Schlenk line or glovebox) are essential for reproducible results. The choice of base is critical; other bases such as K3PO4 can be screened if NaOtBu proves ineffective. The purity of the starting material is also paramount.
-
Safety: Bromoacetyl bromide is highly corrosive and lachrymatory; handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Palladium compounds are toxic and should be handled with care.
Conclusion
2-bromo-N-(3-methoxyphenyl)acetamide is a readily accessible and highly useful precursor for the synthesis of heterocyclic compounds. The palladium-catalyzed intramolecular α-arylation protocol described herein provides an efficient and reliable route to 6-methoxyoxindole, a valuable building block for the synthesis of more complex molecules. The principles and protocols outlined in this guide can be adapted for the synthesis of a wide range of substituted oxindoles and other heterocyclic systems, highlighting the broad utility of α-haloacetamides in modern synthetic chemistry.
References
-
Lee, S., & Hartwig, J. F. (2001). Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. The Journal of Organic Chemistry, 66(10), 3402–3415. [Link]
-
Zheng, B., Jia, T., & Walsh, P. J. (2013). Palladium-catalyzed direct intermolecular α-arylation of amides with aryl chlorides. Organic Letters, 15(16), 4150–4153. [Link]
-
Zheng, B., Jia, T., & Walsh, P. J. (2013). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Advanced Synthesis & Catalysis, 355(10), 1993-2000. [Link]
-
Wang, D., et al. (2019). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 17(3), 555-562. [Link]
-
Shaughnessy, K. H., & Hartwig, J. F. (1999). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Journal of Organic Chemistry, 64(22), 8146–8154. [Link]
Sources
- 1. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes and Protocols: The Strategic Use of 2-bromo-N-(3-methoxyphenyl)acetamide as a Versatile Precursor for Covalent Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, covalent inhibitors, which form a permanent bond with their target enzyme, offer distinct advantages in terms of potency and duration of action. This document provides a detailed guide for researchers and drug development professionals on the use of 2-bromo-N-(3-methoxyphenyl)acetamide , a key electrophilic precursor, in the synthesis of potent and selective covalent kinase inhibitors. We will explore its synthesis, reactivity, and application in creating targeted therapeutics, complete with detailed experimental protocols and the underlying scientific rationale.
Introduction: The Rationale for Covalent Kinase Inhibition
Kinase inhibitors are broadly classified based on their binding mode. While many successful drugs are reversible inhibitors that compete with ATP, a growing and powerful class of therapeutics are covalent inhibitors. These molecules contain a reactive electrophilic group, often referred to as a "warhead," which forms an irreversible covalent bond with a nucleophilic amino acid residue, typically a cysteine, within or near the kinase's ATP-binding site.[2]
This covalent linkage provides several key advantages:
-
High Potency: Irreversible binding can achieve complete and sustained target inactivation, often at lower concentrations.
-
Prolonged Duration of Action: The inhibitor's effect persists even after it has been cleared from systemic circulation, as new enzyme synthesis is required to restore activity.
-
Overcoming Resistance: Covalent inhibitors can be effective against certain mutations that confer resistance to reversible inhibitors.
The α-haloacetamide moiety is a classic and effective electrophilic warhead. 2-bromo-N-(3-methoxyphenyl)acetamide is a particularly valuable precursor because it combines this reactive group with a methoxyphenyl scaffold. This scaffold provides a synthetically tractable handle for building out the rest of the inhibitor, which is responsible for recognizing and binding selectively to the target kinase.
Synthesis of the Precursor: 2-bromo-N-(3-methoxyphenyl)acetamide
The synthesis of this key intermediate is a straightforward N-acylation reaction. The primary amine of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. A mild base is used to quench the HBr byproduct generated during the reaction.
Protocol 1: Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide
This protocol details the synthesis starting from commercially available reagents.
Workflow Diagram:
Caption: Workflow for the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Methoxyaniline | 536-90-3 | 123.15 | 5.0 g | 40.6 |
| Bromoacetyl bromide | 598-21-0 | 201.83 | 5.0 mL | 48.7 |
| Pyridine | 110-86-1 | 79.10 | 4.0 mL | 49.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| 1M Hydrochloric Acid | 7647-01-0 | - | 50 mL | - |
| Sat. Sodium Bicarbonate | 144-55-8 | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | As needed | - |
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq) and pyridine (1.2 eq) in 100 mL of dichloromethane (DCM).
-
Reaction: Cool the flask in an ice-water bath to 0°C. Add bromoacetyl bromide (1.2 eq) dropwise to the stirred solution over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Continue stirring the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess pyridine), 50 mL of saturated aqueous NaHCO₃ (to remove residual acid), and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid is typically purified by recrystallization from a mixture of ethanol and water to yield the product as a white or off-white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Application in Kinase Inhibitor Synthesis: The Covalent Connection
The true utility of 2-bromo-N-(3-methoxyphenyl)acetamide is realized when it is coupled to a "scaffold" or "recognition moiety." This scaffold is a molecule designed to bind non-covalently with high affinity and selectivity to the target kinase's ATP pocket. The scaffold typically contains a nucleophilic group (e.g., an amine or thiol) that can displace the bromide from our precursor via a nucleophilic substitution (Sₙ2) reaction.
General Synthetic Scheme:
Caption: General strategy for synthesizing a kinase inhibitor via Sₙ2 reaction.
This modular approach allows for the rapid synthesis of a library of potential inhibitors by varying the kinase recognition scaffold, a common strategy in medicinal chemistry.[3]
Exemplary Protocol: Synthesis of a Covalent EGFR Inhibitor
To illustrate the application, we will describe the synthesis of a hypothetical but representative covalent inhibitor, "Cova-EGFR-99" , designed to target a cysteine residue (Cys797) in the Epidermal Growth Factor Receptor (EGFR) kinase domain. This is a clinically validated strategy for overcoming resistance in non-small cell lung cancer. Our synthesis will couple the precursor with 4-amino-7-methoxyquinazoline, a common scaffold for EGFR inhibitors.
Protocol 2: Synthesis of "Cova-EGFR-99"
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-bromo-N-(3-methoxyphenyl)acetamide | 29182-94-3 | 244.09 | 244 mg | 1.0 |
| 4-Amino-7-methoxyquinazoline | 61379-37-3 | 175.18 | 175 mg | 1.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL | - |
Step-by-Step Procedure:
-
Setup: To a 50 mL flask, add 4-amino-7-methoxyquinazoline (1.0 eq), 2-bromo-N-(3-methoxyphenyl)acetamide (1.0 eq), and potassium carbonate (3.0 eq). Trustworthiness Note: Using an excess of a mild inorganic base like K₂CO₃ ensures the reaction goes to completion by neutralizing the HBr byproduct without causing degradation of sensitive functional groups.
-
Reaction: Add 10 mL of anhydrous DMF and stir the suspension at 60°C. Causality Note: Gentle heating increases the reaction rate for this Sₙ2 substitution.
-
Monitoring: Monitor the reaction by LC-MS until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Purification: The crude product can be further purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).
-
Characterization: Confirm the identity and purity of the final inhibitor, "Cova-EGFR-99", using NMR and high-resolution mass spectrometry (HRMS).
Target Pathway and Mechanism of Action
"Cova-EGFR-99" is designed to inhibit the EGFR signaling pathway, which is a key driver of cell proliferation, survival, and migration.[3] In many cancers, this pathway is constitutively active due to mutations in the EGFR gene.
Simplified EGFR Signaling Pathway:
Caption: Inhibition of the EGFR signaling cascade by "Cova-EGFR-99".
By covalently binding to Cys797 in the EGFR active site, "Cova-EGFR-99" irreversibly blocks the kinase's ability to phosphorylate downstream substrates, thereby shutting down the pro-tumorigenic signaling cascade and leading to cell growth arrest.
Hypothetical Inhibitory Activity Data:
| Kinase Target | IC₅₀ (nM) of "Cova-EGFR-99" | Rationale for Selectivity |
| EGFR (C797S mutant) | 5.2 | High affinity of the quinazoline scaffold for the EGFR active site. |
| VEGFR2 | > 10,000 | The scaffold does not fit well into the VEGFR2 ATP-binding pocket. |
| p38α MAPK | > 10,000 | Lack of a suitably positioned cysteine residue for covalent bonding. |
| Aurora A | > 5,000 | Different overall shape and charge distribution of the active site. |
Safety and Handling
2-bromo-N-(3-methoxyphenyl)acetamide and related α-haloacetamides are potent alkylating agents and should be handled with extreme care.[4][5]
-
Hazard Identification: Anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles conforming to NIOSH or EN166 standards.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Inspect gloves before use.
-
Skin Protection: Wear a standard laboratory coat.
-
-
Handling: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[7]
Conclusion
2-bromo-N-(3-methoxyphenyl)acetamide is a highly valuable and versatile precursor for the synthesis of covalent kinase inhibitors. Its straightforward synthesis and predictable reactivity make it an ideal building block for medicinal chemists. The protocols and rationale provided in this document offer a solid foundation for researchers to design and synthesize novel targeted therapies, leveraging the power of covalent inhibition to address unmet needs in oncology and other disease areas.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
- Fisher Scientific. (2010, September 23). SAFETY DATA SHEET.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%.
- Thermo Fisher Scientific. (2010, November 5). SAFETY DATA SHEET.
- BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling 2-bromo-N-(2,4-difluorophenyl)acetamide.
- van der Wekken, J., et al. (n.d.). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. PMC - NIH.
- Yadav, D. K., et al. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH.
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- 7. fishersci.com [fishersci.com]
Developing Novel Antimicrobial Agents: Application Notes and Protocols for 2-Bromo-N-(3-methoxyphenyl)acetamide Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds with potent antimicrobial activity. One such promising class of compounds is the α-haloacetamides, which have demonstrated a range of biological activities. This comprehensive guide focuses on the development of antimicrobial agents derived from 2-bromo-N-(3-methoxyphenyl)acetamide. We provide a detailed framework encompassing the synthesis, characterization, and antimicrobial evaluation of these derivatives. This document is intended to serve as a practical resource, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, thereby empowering researchers to accelerate their drug discovery efforts.
The core structure, 2-bromo-N-(3-methoxyphenyl)acetamide, combines an electrophilic α-bromoacetamide moiety, a known pharmacophore with potential for covalent interaction with biological targets, and a methoxyphenyl group, which can be readily modified to explore structure-activity relationships (SAR). The protocols herein are designed to be robust and adaptable, providing a solid foundation for the synthesis and evaluation of a library of derivatives based on this scaffold.
Part 1: Synthesis and Characterization
Rationale for Synthesis Strategy
The synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide and its derivatives is typically achieved through a nucleophilic acyl substitution reaction. This well-established method involves the reaction of an aniline derivative (in this case, 3-methoxyaniline) with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. The reaction is generally straightforward, high-yielding, and tolerant of a variety of functional groups on the aniline ring, making it ideal for generating a library of analogues for SAR studies. The use of a base, such as pyridine or triethylamine, is often employed to neutralize the hydrogen halide byproduct, driving the reaction to completion.
Detailed Synthesis Protocol: 2-Bromo-N-(3-methoxyphenyl)acetamide
Objective: To synthesize 2-bromo-N-(3-methoxyphenyl)acetamide from 3-methoxyaniline and bromoacetyl bromide.
Materials:
-
3-methoxyaniline
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the stirred solution.
-
Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-bromo-N-(3-methoxyphenyl)acetamide.
Spectroscopic Characterization
Accurate structural elucidation is paramount in drug discovery. A combination of spectroscopic techniques should be employed to confirm the identity and purity of the synthesized compounds.
| Technique | Purpose | Expected Observations for 2-Bromo-N-(3-methoxyphenyl)acetamide |
| ¹H NMR | To determine the number and environment of protons. | Aromatic protons of the methoxyphenyl ring, a singlet for the methoxy group protons, a singlet for the methylene protons adjacent to the bromine, and a broad singlet for the amide N-H proton. |
| ¹³C NMR | To determine the number and environment of carbon atoms. | Aromatic carbons, a methoxy carbon, a methylene carbon adjacent to the bromine, and a carbonyl carbon. |
| FT-IR | To identify key functional groups. | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-Br stretching. |
| Mass Spec (HRMS) | To determine the exact mass and confirm the molecular formula. | A molecular ion peak corresponding to the exact mass of C₉H₁₀BrNO₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed. |
Part 2: Antimicrobial Activity Evaluation
A critical step in the development of new antimicrobial agents is the determination of their in vitro activity against a panel of clinically relevant microorganisms. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of data.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[1][2][3][4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (broth with inoculum and DMSO)
-
Sterility control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.
-
Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Include positive and negative controls on each plate.
-
Seal the plate and incubate at 35-37°C for 16-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible turbidity.
Agar Well Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of a compound.[5][6][7][8][9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compound solution
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare a bacterial lawn by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of an MHA plate.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Add a fixed volume of the test compound solution, positive control, and solvent control to separate wells.
-
Incubate the plates at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Data Presentation:
| Compound | Test Organism (Gram Stain) | MIC (µg/mL) | Zone of Inhibition (mm) |
| Derivative 1 | Staphylococcus aureus (Gram +) | ||
| Derivative 1 | Escherichia coli (Gram -) | ||
| Derivative 2 | Staphylococcus aureus (Gram +) | ||
| Derivative 2 | Escherichia coli (Gram -) | ||
| Positive Control | Staphylococcus aureus (Gram +) | ||
| Positive Control | Escherichia coli (Gram -) |
Part 3: Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent kills or inhibits the growth of bacteria is crucial for its development. Based on the activity of related compounds, a plausible mechanism of action for 2-bromo-N-(3-methoxyphenyl)acetamide derivatives is the disruption of the bacterial cell membrane integrity. The electrophilic nature of the α-bromoacetamide moiety may also suggest alkylation of essential bacterial enzymes or proteins.
Proposed Mechanism: Membrane Disruption
We hypothesize that these compounds may act by permeabilizing and depolarizing the bacterial cytoplasmic membrane, leading to a loss of essential ions and dissipation of the membrane potential, ultimately resulting in cell death.[10][11][12][13][14][15][16][17]
Caption: Proposed mechanism of action for 2-bromo-N-(3-methoxyphenyl)acetamide derivatives.
Protocol: Cytoplasmic Membrane Depolarization Assay
Objective: To determine if the test compound causes depolarization of the bacterial cytoplasmic membrane using a voltage-sensitive dye.[11][12][13][18]
Materials:
-
Bacterial cells in logarithmic growth phase
-
Voltage-sensitive fluorescent dye (e.g., DiSC₃(5))
-
Buffer (e.g., HEPES)
-
Glucose
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation and wash with buffer.
-
Resuspend the cells in buffer containing glucose to a specific optical density (e.g., OD₆₀₀ of 0.05).
-
Add the voltage-sensitive dye to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
Monitor the baseline fluorescence until a stable signal is achieved.
-
Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) and record the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
Use valinomycin as a positive control to induce complete depolarization.
Workflow Visualization
Caption: A generalized workflow for the development of novel antimicrobial agents.
Conclusion and Future Directions
The protocols and methodologies outlined in this document provide a comprehensive guide for the development of novel antimicrobial agents based on the 2-bromo-N-(3-methoxyphenyl)acetamide scaffold. By systematically synthesizing and evaluating a library of derivatives, researchers can establish a robust structure-activity relationship, leading to the identification of potent lead compounds. Further investigations should focus on elucidating the precise molecular targets, evaluating in vivo efficacy and toxicity, and assessing the potential for resistance development. This structured approach will be instrumental in advancing the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.
References
-
Bacterial cytoplasmic membrane permeability assay using ion-selective electrodes. (n.d.). PubMed. Retrieved from [Link]
-
Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. (n.d.). JOVE. Retrieved from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). Nature Protocols. Retrieved from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. Retrieved from [Link]
-
Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes. (2011). ResearchGate. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Cytoplasmic membrane depolarization assay using the fluorescent dye diSC3-5 with P. aeruginosa ATCC 27853 (A) and analysis of cell killing under dye assay conditions (B). (2014). ResearchGate. Retrieved from [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]
-
Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins. (2007). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. Retrieved from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. (2016). ResearchGate. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
-
Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. (2023). MDPI. Retrieved from [Link]
-
Preparation of N‐aryl‐2‐bromoacetamides (ref. [17a–c] – Section 2.1). (n.d.). ResearchGate. Retrieved from [Link]
-
Outer membrane permeabilization by the membrane attack complex sensitizes Gram-negative bacteria to antimicrobial proteins in serum and phagocytes. (2021). PLoS Pathogens. Retrieved from [Link]
-
Strong Membrane Permeabilization Activity Can Reduce Selectivity of Cyclic Antimicrobial Peptides. (2020). The Journal of Physical Chemistry B. Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
Application Note: A Guide to the Scalable Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the N-acylation of 3-methoxyaniline with bromoacetyl bromide. This guide moves beyond a simple laboratory procedure to address the critical considerations for scaling this process, focusing on reaction parameter control, process safety, impurity management, and product purification. The protocols and insights provided are designed to ensure a safe, efficient, and reproducible synthesis on a larger scale.
Introduction and Reaction Principle
2-bromo-N-(3-methoxyphenyl)acetamide is a valuable building block, frequently utilized in the synthesis of more complex molecules in medicinal chemistry. Its structure incorporates a reactive α-bromo amide moiety, making it an excellent precursor for introducing acetamide linkers through nucleophilic substitution.
The core of this synthesis is a nucleophilic acyl substitution, specifically an amidation reaction. The nucleophilic amine (3-methoxyaniline) attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This reaction is typically performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrogen bromide (HBr) generated during the reaction.[1][2][3] This neutralization is crucial as it prevents the protonation of the starting amine, thereby ensuring it remains nucleophilic and driving the reaction to completion.[1]
Reaction Scheme:
Figure 1. Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide from 3-methoxyaniline and bromoacetyl bromide.
Process Hazards and Safety Management
Scaling up this synthesis introduces significant safety challenges that must be rigorously managed. The primary hazards are associated with the reactants.
-
Bromoacetyl Bromide : This reagent is extremely hazardous. It is highly corrosive, lachrymatory (a tear-producing agent), and reacts violently with water.[4][5] Contact can cause severe burns to the skin and eyes, and inhalation can lead to respiratory tract irritation and potentially fatal pulmonary edema.[4] All manipulations must be conducted in a well-ventilated fume hood or, preferably, a walk-in hood or a closed reactor system equipped with a scrubber to neutralize HBr off-gas.[4][6] Personal Protective Equipment (PPE) is mandatory and includes:
-
Full-face shield and chemical splash goggles.[6]
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[6]
-
A lab coat and a chemical-resistant apron or a full protective suit.[6]
-
An appropriate respirator if there is any risk of inhalation. Emergency shower and eyewash stations must be immediately accessible.[4] Spills should be neutralized with an inert absorbent material like sand or vermiculite; water should never be used on a bromoacetyl bromide spill .[5][7]
-
-
3-Methoxyaniline : This compound is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[8] Standard PPE (gloves, goggles, lab coat) should be worn during handling.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | Key Considerations |
| 3-Methoxyaniline | >99% Purity | Sigma-Aldrich | Ensure it is free from oxidation (often a dark oil). |
| Bromoacetyl Bromide | >98% Purity | Acros Organics | Handle with extreme care under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Fisher Scientific | Must be dry to prevent reaction with acyl bromide. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | Used for aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | For drying the organic phase. |
| Ethanol (EtOH) | Reagent Grade | Decon Labs | For recrystallization. |
Equipment for Scaled-Up Synthesis (e.g., 100g Scale):
-
2L three-neck, round-bottom flask with a jacket for temperature control.
-
Overhead mechanical stirrer.
-
Thermocouple or digital thermometer.
-
500 mL pressure-equalizing dropping funnel.
-
Nitrogen or Argon gas inlet for inert atmosphere.
-
Condenser connected to a gas scrubber (containing a base solution like NaOH) to trap HBr.
-
Large separatory funnel (2L) for work-up.
-
Rotary evaporator.
-
Büchner funnel and vacuum flask for filtration.
Detailed Scale-Up Protocol (100g Scale)
This protocol details the synthesis for a target yield of approximately 100g of the final product.
Step 4.1: Reactor Setup and Reagent Preparation
-
Reactor Setup : Assemble the jacketed reactor system with the overhead stirrer, thermocouple, N₂ inlet, and condenser/scrubber assembly. Ensure all glassware is dry.
-
Inert Atmosphere : Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Amine Solution : In the reactor, dissolve 3-methoxyaniline (50.0 g, 0.406 mol, 1.0 equiv.) and triethylamine (TEA) (45.2 g, 62.3 mL, 0.447 mol, 1.1 equiv.) in anhydrous dichloromethane (DCM) (500 mL).
-
Causality Note: TEA acts as an organic base to neutralize the HBr byproduct, keeping the reaction mixture homogeneous. Anhydrous DCM is used as the solvent due to its inertness and the good solubility of the reactants and product.
-
-
Acyl Bromide Solution : In a separate dry flask under a nitrogen atmosphere, carefully prepare a solution of bromoacetyl bromide (106.6 g, 44.0 mL, 0.528 mol, 1.3 equiv.) in anhydrous DCM (200 mL). Transfer this solution to the dropping funnel.
-
Causality Note: A slight excess of the acylating agent is used to ensure complete consumption of the starting amine. Diluting the bromoacetyl bromide helps to better control the addition rate and manage the reaction exotherm.
-
Step 4.2: Controlled Addition and Reaction
-
Cooling : Cool the amine solution in the reactor to 0-5 °C using a circulating chiller connected to the flask jacket.
-
Slow Addition : Begin the dropwise addition of the bromoacetyl bromide solution from the dropping funnel to the stirred amine solution. Crucially, maintain the internal reaction temperature below 10 °C. The addition should take approximately 2-3 hours.
-
Causality Note: This reaction is highly exothermic. Slow, controlled addition at low temperature is essential to prevent runaway reactions and minimize the formation of impurities. High temperatures can lead to side reactions and product degradation.
-
-
Reaction Monitoring : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 3-methoxyaniline spot is no longer visible.
-
TLC System: 7:3 Hexane:Ethyl Acetate on silica plates, visualized under UV light (254 nm).
-
Step 4.3: Work-up and Product Isolation
-
Quenching : Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add 200 mL of deionized water to quench any unreacted bromoacetyl bromide.
-
Phase Separation : Transfer the mixture to a 2L separatory funnel. Separate the organic (DCM) layer.
-
Aqueous Washes : Wash the organic layer sequentially with:
-
1 M HCl (2 x 200 mL) - to remove excess triethylamine and its salt.
-
Saturated NaHCO₃ solution (2 x 200 mL) - to remove any acidic impurities.
-
Brine (1 x 200 mL) - to break any emulsions and begin drying the organic layer.
-
-
Drying : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal : Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
Step 4.4: Purification by Recrystallization
-
Solvent Selection : Ethanol is a suitable solvent for recrystallization.[9] The product should be highly soluble in hot ethanol and sparingly soluble in cold ethanol.
-
Procedure :
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[9]
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.[9]
-
-
Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Drying : Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically 75-85%.
Visualization of Workflows
Experimental Workflow Diagram
This diagram outlines the major steps from reactor setup to the final purified product.
Caption: The quality control decision-making process.
Troubleshooting and Process Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Hydrolysis of bromoacetyl bromide. | 1. Extend reaction time; confirm completion by TLC/HPLC. 2. Be careful with phase separations; re-extract aqueous layers with DCM. 3. Ensure all glassware and solvents are scrupulously dry. |
| Dark-Colored Product | 1. Reaction temperature was too high. 2. Presence of oxidized 3-methoxyaniline. | 1. Improve cooling efficiency; slow down the addition rate of the acyl bromide. 2. Use high-purity starting material; consider filtering the amine solution through a short plug of silica if it is dark. |
| Product Fails Purity | 1. Inefficient recrystallization. 2. Incomplete removal of base/acid during work-up. | 1. Ensure the minimum amount of hot solvent is used; allow for slow cooling. Consider a second recrystallization. 2. Ensure the pH of the final aqueous wash is neutral. |
Conclusion
The scale-up synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide is a robust procedure when key parameters are carefully controlled. The most critical factors for success are stringent management of the reaction temperature during the addition of bromoacetyl bromide and meticulous adherence to safety protocols due to the hazardous nature of the reagents. By implementing the detailed steps for reaction, work-up, purification, and quality control outlined in this guide, researchers can achieve a safe, efficient, and reproducible synthesis of this important chemical intermediate on a larger scale.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetyl Bromide. Right to Know Hazardous Substance Fact Sheet. [Link]
-
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. [Link]
-
Loba Chemie. (2022). BROMOACETYL BROMIDE Safety Data Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
Sources
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- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Analytical Quality Control of 2-bromo-N-(3-methoxyphenyl)acetamide
An Application Note from the Senior Scientist's Desk
Introduction: The Imperative for Rigorous Quality Control
2-bromo-N-(3-methoxyphenyl)acetamide is a substituted acetamide derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and fine chemicals. The precise arrangement of its functional groups—the bromoacetyl moiety, the amide linkage, and the methoxy-substituted phenyl ring—makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents challenges in its synthesis and storage, potentially leading to impurities that can compromise the safety, efficacy, and reproducibility of downstream applications.
This guide provides a suite of robust analytical methods designed to ensure the identity, purity, and overall quality of 2-bromo-N-(3-methoxyphenyl)acetamide. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the scientific rationale behind each methodological choice, empowering researchers and quality control professionals to implement and adapt these techniques with confidence. Each protocol is designed as a self-validating system, incorporating checks and balances to ensure data integrity and trustworthiness.
Physicochemical Profile
A foundational understanding of the analyte's properties is paramount for method development. The key physicochemical characteristics of 2-bromo-N-(3-methoxyphenyl)acetamide are summarized below.
| Property | Value | Source |
| Chemical Name | 2-bromo-N-(3-methoxyphenyl)acetamide | - |
| CAS Number | 29182-94-3 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | - |
| Molecular Weight | 244.09 g/mol | - |
| Appearance | Off-white to light brown solid (typical) | General Knowledge |
| Purity Specification | ≥95% (typical for research grade) | [2] |
| Storage | Store long-term in a cool, dry place | [2] |
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can fully characterize a chemical substance. A robust QC strategy employs an orthogonal approach, where different methods provide complementary information. The workflow below illustrates the logical progression of tests to establish a complete quality profile for a batch of 2-bromo-N-(3-methoxyphenyl)acetamide.
Caption: General Quality Control Workflow for 2-bromo-N-(3-methoxyphenyl)acetamide.
Chromatographic Methods for Purity and Assay
Chromatography is the cornerstone of purity analysis, separating the main compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Expertise & Causality: A reverse-phase HPLC method with UV detection is the primary technique for quantifying 2-bromo-N-(3-methoxyphenyl)acetamide (assay) and profiling non-volatile impurities. A C18 column is selected due to the moderate hydrophobicity of the analyte. The mobile phase, a gradient of acetonitrile and water, provides the necessary resolving power to separate the analyte from closely related impurities. UV detection is ideal as the aromatic ring provides strong chromophoric activity.[3]
Protocol: RP-HPLC-UV Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to ensure sharp peak shape for the amide. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient Program | 0-20 min: 30% to 90% B20-25 min: 90% B25-30 min: 30% B | Broad gradient to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm | High absorbance wavelength for the phenyl ring. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for overload. |
| Diluent | Acetonitrile/Water (50:50) | Solubilizes the analyte and is compatible with the mobile phase. |
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
-
System Suitability (Trustworthiness):
-
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met.
-
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| Repeatability (%RSD) | ≤ 2.0% for peak area | Confirms injection precision. |
-
Data Analysis:
-
Assay (%): Calculate using the formula: (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Impurities (%): Determine using area percent normalization, assuming a relative response factor of 1.0 for unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Causality: GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis (e.g., dichloromethane, ethyl acetate) or volatile byproducts.[4] The high sensitivity of a mass spectrometer allows for trace-level detection.[5] For a compound like this, direct injection is often feasible, but derivatization with a silylating agent (e.g., BSTFA) could be employed to increase volatility if needed, though it adds complexity.[6]
Protocol: GC-MS Method for Residual Solvents
-
Instrumentation:
-
Gas chromatograph with a split/splitless inlet coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm | General purpose, non-polar column suitable for a wide range of solvents. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 50 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) | Separates common solvents at the start and elutes the main analyte at the end. |
| Injection | 1 µL, Split ratio 20:1 | Prevents column overloading while allowing for sufficient sensitivity for trace solvents. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Mass Range | m/z 35-350 | Covers the mass range of common solvents and the analyte. |
-
Sample Preparation:
-
Prepare a solution of the sample in a high-purity solvent not used in the synthesis (e.g., methanol) at a concentration of ~10 mg/mL.
-
-
Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to a library (e.g., NIST) or certified reference standards.
-
Quantify against known standards if specific limits are required.
-
Spectroscopic Methods for Identity Confirmation
Spectroscopic methods provide an unambiguous fingerprint of the molecule, confirming its structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for absolute structure elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. The combination of chemical shifts, integration values, and coupling patterns provides definitive proof of identity. Data from related compounds can help predict the expected spectrum.[7][8]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (in CDCl₃, predicted):
-
~8.0-8.5 ppm (broad singlet, 1H): Amide N-H proton.
-
~6.8-7.5 ppm (multiplets, 4H): Aromatic protons on the methoxy-phenyl ring.
-
~4.0 ppm (singlet, 2H): Methylene protons (CH₂) adjacent to the bromine.
-
~3.8 ppm (singlet, 3H): Methoxy (OCH₃) protons.
-
-
Expected ¹³C NMR Signals (in CDCl₃, predicted):
-
~164-168 ppm: Amide carbonyl carbon (C=O).
-
~160 ppm: Aromatic carbon attached to the methoxy group.
-
~110-140 ppm: Remaining aromatic carbons.
-
~55 ppm: Methoxy carbon (OCH₃).
-
~28-32 ppm: Methylene carbon (CH₂) adjacent to the bromine.
-
-
Acceptance Criterion: The acquired spectra must be consistent with the proposed structure of 2-bromo-N-(3-methoxyphenyl)acetamide and match the spectra of a certified reference standard if available.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. It serves as a quick identity check. The spectrum is a unique molecular fingerprint.[9][10]
Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, OCH₃) |
| ~1670 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether (Methoxy) |
| ~600-700 | C-Br Stretch | Bromoalkane |
-
Acceptance Criterion: The presence of all characteristic bands confirms the functional group identity of the molecule.
Out-of-Specification (OOS) Investigation Logic
A trustworthy QC system must have a clear procedure for handling results that do not meet specifications. This ensures that no faulty batch is released and that the root cause of the failure is identified.
Caption: Decision workflow for an Out-of-Specification (OOS) result.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the quality control of 2-bromo-N-(3-methoxyphenyl)acetamide. By integrating chromatographic separation with definitive spectroscopic identification, this multi-faceted approach ensures that the material meets the high standards required for scientific research and development. The emphasis on causality and self-validating protocols provides a foundation of trustworthiness, ensuring that every batch released is of verifiable quality.
References
-
PubChem. (n.d.). 2-Bromo-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)-. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]-. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum of the 2MPAEMA. Retrieved from [Link]
-
PubMed. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Retrieved from [Link]
-
Chesapeake Bay Program. (2012). CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Retrieved from [Link]
-
ResearchGate. (2013). Quality-Control Analytical Methods: Refractometry. Retrieved from [Link]
-
PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). Retrieved from [Link]
-
PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 29182-94-3 2-Bromo-N-(3-methoxyphenyl)acetamide AKSci 9262AD [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic procedure. By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides actionable solutions to troubleshoot your synthesis.
| Problem | Possible Cause(s) | Suggested Solutions & Explanations |
| Multiple spots on TLC, with one spot close to the starting material (3-methoxyaniline). | Incomplete reaction. | - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine.[1] - Check reagent purity: Ensure the bromoacetyl bromide or bromoacetyl chloride is not hydrolyzed. Older reagents can hydrolyze to bromoacetic acid, which is less reactive. - Optimize stoichiometry: A slight excess (1.05-1.1 equivalents) of the acylating agent can drive the reaction to completion.[1] |
| An unexpected spot on TLC with a different Rf value, possibly more polar than the product. | Hydrolysis of the product or bromoacetyl bromide. | - Maintain anhydrous conditions: The reaction is sensitive to water. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Hydrolysis of bromoacetyl bromide generates bromoacetic acid, while hydrolysis of the product yields 3-methoxyaniline and bromoacetic acid. - Control workup conditions: Avoid prolonged exposure to strong aqueous acids or bases during the workup, as this can promote amide hydrolysis. |
| Product appears discolored (yellow or brown). | Oxidation of 3-methoxyaniline. | - Use high-purity starting materials: 3-methoxyaniline can darken upon exposure to air and light due to oxidation.[2] Using freshly distilled or purified 3-methoxyaniline can minimize discoloration. - Inert atmosphere: Performing the reaction under an inert atmosphere can prevent oxidation.[1] |
| Low yield of the desired product. | - Incomplete reaction. - Product loss during workup or purification. - Formation of byproducts. | - Ensure complete reaction: As mentioned, monitor via TLC.[1] - Optimize workup: Minimize transfer steps and ensure the correct pH is used during extractions to prevent the product from remaining in the aqueous layer.[1] - Appropriate purification: Select a suitable recrystallization solvent to maximize recovery.[1] Common solvents for similar compounds include ethanol or ethanol/water mixtures.[1] |
| Difficulty in product crystallization; product remains an oil. | Presence of impurities or residual solvent. | - Purify a small sample: Use column chromatography to isolate the pure product, which can then be used as a seed crystal. - Remove residual solvent: Dry the product under a high vacuum for an extended period.[1] Co-distillation with a non-polar solvent may also help remove volatile impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide?
A1: The most prevalent impurities are typically:
-
Unreacted 3-methoxyaniline: Due to an incomplete reaction.
-
N,N-diacylated product (bis-acetamide): Formed if the reaction conditions are too harsh or if there is a large excess of the acylating agent.
-
Bromoacetic acid: Arises from the hydrolysis of bromoacetyl bromide.
-
3-methoxyaniline hydrobromide salt: Can form from the hydrogen bromide byproduct of the reaction if a base is not used or is insufficient.
-
Over-brominated species: Although less common for the acetyl group, ring bromination on the methoxy-activated phenyl ring is a possibility under certain conditions, though typically requires a dedicated brominating agent and catalyst.
Q2: How can I prevent the formation of the di-acylated byproduct?
A2: The formation of a di-acylated product occurs when the initially formed amide is further acylated. To minimize this:
-
Control stoichiometry: Use only a slight excess of the bromoacetylating agent (e.g., 1.05 equivalents).
-
Control temperature: Run the reaction at a reduced temperature (e.g., 0-5 °C) to control the reactivity.[1]
-
Slow addition: Add the bromoacetyl bromide or chloride dropwise to the solution of 3-methoxyaniline to avoid localized high concentrations of the acylating agent.[1]
Q3: What is the role of a base in this reaction, and which one should I use?
A3: A base is crucial to neutralize the hydrogen bromide (HBr) that is generated as a byproduct of the acylation reaction.[3] Without a base, the HBr will react with the starting amine (3-methoxyaniline) to form the hydrobromide salt, rendering it unreactive. Suitable bases include:
-
Tertiary amines: Such as triethylamine or pyridine. They are non-nucleophilic and will not compete with the primary amine for the acylating agent.
-
Inorganic bases: Such as sodium bicarbonate or potassium carbonate in a biphasic system or as a suspension.
Q4: What is the best method for purifying the crude 2-bromo-N-(3-methoxyphenyl)acetamide?
A4: Recrystallization is a highly effective method for purifying the final product.[1] The choice of solvent is critical. Ethanol, isopropanol, or mixtures of ethanol and water are often good starting points for compounds of this type.[1] For more persistent impurities, column chromatography using silica gel may be necessary.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide
Materials:
-
3-Methoxyaniline
-
Bromoacetyl bromide
-
Anhydrous acetone (or another suitable aprotic solvent like dichloromethane or THF)
-
Triethylamine (or another suitable base)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-methoxyaniline (1 equivalent) in anhydrous acetone.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled, stirred solution.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Collect the resulting solid by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from ethanol to yield pure 2-bromo-N-(3-methoxyphenyl)acetamide.
-
Dry the purified product under vacuum.[1]
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a desiccator under vacuum.[3]
Visualizing Reaction Pathways
The following diagram illustrates the intended synthetic route and the formation of common impurities.
Caption: Synthesis pathway and common impurity formation.
References
-
Organic Syntheses. (1951). Acetamide, N-bromo-. 31, 17. DOI: 10.15227/orgsyn.031.0017. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Bromoacetyl Bromide. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. PDF. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(2-chlorophenyl)acetamide. PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
-
Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-methoxy-N-methylacetamide. Retrieved from [Link]
-
PubMed Central. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Alkaline hydrolysis of N-bromoiminothianthrene derivatives. Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. PMC. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 3-METHOXYANILINE. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxyaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of α-Bromoketones Involving the Reaction of Enol Triethyl Borates with N-Bromosuccinimide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]
Sources
troubleshooting low yield in the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you diagnose and resolve issues leading to low yields and impurities.
I. Reaction Overview & Key Challenges
The synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide is a two-step process:
-
N-Acetylation: 3-methoxyaniline is first acetylated to form N-(3-methoxyphenyl)acetamide.
-
Alpha-Bromination: The acetylated intermediate is then brominated at the alpha-position of the acetyl group.
While seemingly straightforward, this synthesis is prone to several issues that can significantly impact the yield and purity of the final product. The primary challenges often stem from the reactivity of the starting materials and intermediates, leading to side reactions and purification difficulties.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide.
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low yields can arise from several factors throughout the two-step synthesis. Key areas to investigate include:
-
Incomplete N-acetylation: The first step of acetylating 3-methoxyaniline may not have gone to completion. This can be due to insufficient acetylating agent, suboptimal reaction temperature, or the deactivation of the amine by acid impurities.
-
Side reactions during bromination: The bromination step is often the primary source of yield loss. Over-bromination on the aromatic ring or di-bromination on the acetyl group can occur.
-
Product loss during workup and purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps if the procedures are not optimized.[1]
-
Purity of starting materials: The presence of impurities in the 3-methoxyaniline or the brominating agent can inhibit the reaction or lead to unwanted side products.[1][2]
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?
A2: The formation of dark, tar-like substances is a common issue when working with anilines. This is often due to the oxidation of the aniline starting material or the product.[3] Anilines are susceptible to oxidation, which can be exacerbated by harsh reaction conditions, the presence of strong oxidizing agents, or prolonged exposure to air and light.
To prevent this:
-
Ensure your 3-methoxyaniline is of high purity and has been stored correctly.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use moderate reaction temperatures and avoid prolonged reaction times.
Q3: My final product is discolored (yellow or brown). What is the cause and how can I purify it?
A3: Discoloration in the final product is typically due to the presence of colored impurities, which can be residual starting materials, oxidation byproducts, or other side products.[1]
Purification:
-
Recrystallization: This is the most effective method for purifying the final product.[1] Common solvents to try for recrystallization of similar acetamides include ethanol, ethanol/water mixtures, or ethyl acetate/hexanes.[4][5]
-
Activated Charcoal: If the discoloration is significant, you can try treating a solution of your crude product with a small amount of activated charcoal before recrystallization to adsorb the colored impurities.[4]
Q4: I am seeing multiple spots on my TLC plate after the bromination step. What are the likely side products?
A4: Multiple spots on your TLC plate indicate the presence of impurities. The most common side products in this reaction are:
-
Unreacted N-(3-methoxyphenyl)acetamide: If the bromination did not go to completion.
-
Ring-brominated products: The methoxy and acetamido groups are ortho-, para-directing, making the aromatic ring susceptible to electrophilic bromination.[3]
-
Di-brominated product: Bromination occurring on both alpha-hydrogens of the acetyl group.
-
Hydrolyzed bromoacetyl bromide: If your brominating agent is bromoacetyl bromide and it has been exposed to moisture, it can hydrolyze to bromoacetic acid, which can complicate purification.[2]
III. In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting specific problems encountered during the synthesis.
Guide 1: Low Yield in the N-Acetylation of 3-Methoxyaniline
| Possible Cause | Diagnostic Check | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC. The presence of a spot corresponding to 3-methoxyaniline indicates an incomplete reaction. | - Increase Reaction Time: Allow the reaction to stir for a longer period. - Increase Temperature: Gently warming the reaction mixture may increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[6] - Check Stoichiometry: Ensure you are using a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride). |
| Reduced Nucleophilicity of the Amine | The reaction is sluggish despite adequate time and temperature. | - Use a Base: If using acetyl chloride, a base like triethylamine or pyridine is crucial to neutralize the HCl byproduct.[2] For acetic anhydride, a base is not strictly necessary but can sometimes improve the rate. |
| Poor Quality of Starting Materials | The 3-methoxyaniline is discolored or has been stored for a long time. | - Purify the Starting Material: Consider distilling the 3-methoxyaniline before use. |
| Steric Hindrance | While not a major issue for 3-methoxyaniline, steric hindrance from ortho-substituents can slow down acetylation in other anilines.[7] | - Use a More Reactive Acetylating Agent: Acetyl chloride is more reactive than acetic anhydride.[7] |
Guide 2: Low Yield and Impurities in the Alpha-Bromination Step
| Possible Cause | Diagnostic Check | Suggested Solution |
| Ring Bromination | Isolate and characterize the major byproduct(s) by NMR or MS. Aromatic proton signals in the NMR will show a different substitution pattern. | - Control Reaction Conditions: Perform the bromination at a low temperature (e.g., 0 °C) to reduce the rate of electrophilic aromatic substitution. - Choice of Brominating Agent: N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) in a non-polar solvent (like CCl₄) is often used for alpha-bromination of carbonyls and can be more selective than Br₂. |
| Di-bromination | The mass spectrum of the crude product shows a peak corresponding to the di-brominated product. | - Control Stoichiometry: Use no more than one equivalent of the brominating agent. Adding the brominating agent slowly and portion-wise can help prevent over-bromination. |
| Incomplete Reaction | TLC shows a significant amount of the starting N-(3-methoxyphenyl)acetamide. | - Increase Reaction Time or Temperature: As with the acetylation step, allowing more time or gently heating can drive the reaction to completion. Monitor carefully by TLC to avoid side product formation. |
| Degradation of Brominating Agent | If using a reagent like bromoacetyl bromide, it can be sensitive to moisture.[2] | - Use Fresh Reagent: Use a freshly opened bottle of the brominating agent. - Anhydrous Conditions: Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere.[2] |
IV. Experimental Protocols
Protocol 1: N-Acetylation of 3-Methoxyaniline
-
In a round-bottom flask, dissolve 3-methoxyaniline in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride or acetyl chloride to the stirred solution. If using acetyl chloride, also add an equivalent of a base like triethylamine.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding it to a beaker of ice water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude N-(3-methoxyphenyl)acetamide can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Alpha-Bromination of N-(3-methoxyphenyl)acetamide
-
Dissolve the N-(3-methoxyphenyl)acetamide in a suitable solvent. For bromination with Br₂, glacial acetic acid is a common choice. For NBS, a non-polar solvent like carbon tetrachloride is often used.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add one equivalent of the brominating agent (e.g., Br₂ or NBS) to the stirred solution. If using NBS, a radical initiator may be needed.
-
After the addition, allow the reaction to stir at a low temperature or warm to room temperature, depending on the reactivity.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water, followed by a cold dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Purify the crude 2-bromo-N-(3-methoxyphenyl)acetamide by recrystallization.[8]
V. Visualizations
Reaction Scheme
Caption: Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
VI. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Bromination of N-(3-methoxyphenyl)acetamide
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the electrophilic bromination of N-(3-methoxyphenyl)acetamide. Our focus is to troubleshoot common side reactions, optimize regioselectivity, and ensure the synthesis of the desired monobromo product with high purity and yield.
Introduction: The Challenge of Selectivity
The bromination of N-(3-methoxyphenyl)acetamide is a classic electrophilic aromatic substitution. However, the substrate contains two powerful activating, ortho, para-directing groups: the acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups. Their synergistic activation makes the aromatic ring highly nucleophilic, leading to a fast reaction but also introducing significant challenges in controlling selectivity. Common issues include over-bromination, formation of multiple isomers, and other unintended side reactions. This guide addresses these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction producing a mixture of di- and even tri-brominated products?
A1: This is the most common side reaction and is caused by the high reactivity of the benzene ring. Both the acetamido and methoxy groups strongly activate the ring, making it highly susceptible to electrophilic attack.[1] Consequently, the desired monobrominated product is also a highly activated aromatic compound, capable of reacting further with the brominating agent present in the reaction mixture.[2]
Q2: Which position on the ring is most likely to be brominated first?
A2: The directing effects of the two groups reinforce each other at positions 2, 4, and 6.
-
Position 4: para to the acetamido group and ortho to the methoxy group. This position is highly activated.
-
Position 6: para to the methoxy group and ortho to the acetamido group. Also highly activated.
-
Position 2: ortho to both groups. While electronically activated, this position is the most sterically hindered.
Therefore, you will likely obtain a mixture of isomers, primarily the 4-bromo and 6-bromo products. Controlling the regioselectivity is a key experimental challenge.
Q3: Is a Lewis acid catalyst (e.g., FeBr₃) necessary for this reaction?
A3: No, a Lewis acid is not required and is strongly discouraged. The substrate is already highly activated. Adding a Lewis acid will dramatically increase the reaction rate and lead to extensive polybromination and potentially other side reactions like ether cleavage.[2] Such catalysts are typically reserved for the bromination of deactivated or less activated aromatic rings.[3]
Q4: I've observed a phenolic impurity in my crude product. What could be the cause?
A4: The presence of a phenol suggests that the methoxy group (-OCH₃) has been cleaved. This side reaction, known as ether cleavage, can occur under harsh acidic conditions.[4] If your brominating agent generates hydrobromic acid (HBr) as a byproduct (e.g., using elemental bromine), this can facilitate the cleavage of the aryl methyl ether bond, especially at elevated temperatures.[5][6]
Troubleshooting Guide: Over-Bromination
Symptom: Your TLC analysis shows multiple product spots with lower Rf values than the expected monobromo product. The ¹H NMR spectrum of the crude product is complex, showing multiple sets of aromatic signals and a lower-than-expected proton count in the aromatic region. Mass spectrometry confirms the presence of species with masses corresponding to the addition of two or more bromine atoms (M+2Br, M+3Br).
Probable Cause: The high nucleophilicity of the monobrominated intermediate leads to a second (and third) electrophilic substitution that is competitive with the initial bromination. This is exacerbated by high local concentrations of the brominating agent, elevated temperatures, and the use of highly reactive reagents.
Proposed Solutions & Methodologies
1. Control of Stoichiometry and Reagent Addition
The most critical factor is to avoid an excess of the brominating agent.
-
Precise Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of the brominating agent relative to the N-(3-methoxyphenyl)acetamide substrate.
-
Slow Addition: Dissolve the brominating agent in the reaction solvent and add it dropwise to the solution of the substrate over an extended period (e.g., 30-60 minutes) using a syringe pump or a pressure-equalizing dropping funnel. This maintains a low, steady concentration of the electrophile, favoring the initial bromination over subsequent reactions.[2]
2. Reduction of Reaction Temperature
Lowering the temperature decreases the rate of all reactions, but it has a more pronounced effect on the higher-activation-energy subsequent brominations.
-
Recommended Temperature: Conduct the reaction at 0 °C or even lower (e.g., -10 °C to -5 °C). Submerging the reaction flask in an ice-salt bath is an effective method. Low temperatures give you finer control over the reaction's progress.[7]
3. Selection of a Milder Brominating Agent
The choice of reagent is paramount for controlling selectivity in activated systems.
-
Avoid Elemental Bromine (Br₂): Liquid bromine is highly reactive and difficult to handle safely. Its use often leads to over-bromination in activated systems.[8]
-
Use N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle. It serves as a source for a low concentration of electrophilic bromine, which significantly enhances selectivity for mono-bromination.[9][10][11] It is the recommended reagent for this transformation.
The diagram below illustrates the pathways for the desired mono-bromination and the undesired di-bromination side reaction.
Caption: Desired vs. Undesired Bromination Pathways.
Comparative Data: Brominating Agents
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Very High | Moderate |
| Selectivity | Low (prone to over-bromination)[2] | High (favors mono-bromination)[10] |
| Safety | Toxic, corrosive, volatile liquid[8] | Crystalline solid, easier to handle[8] |
| Byproduct | HBr (acidic, can cause ether cleavage) | Succinimide (less reactive, easily removed) |
| Recommendation | Not Recommended | Highly Recommended |
Troubleshooting Guide: Ether Cleavage
Symptom: You observe a new spot on your TLC plate, often with a different response to UV or staining agents, consistent with a phenol. The ¹H NMR shows a broad singlet characteristic of a hydroxyl (-OH) proton, and the singlet corresponding to the methoxy (-OCH₃) protons is diminished or absent. Mass spectrometry reveals a peak corresponding to the brominated product minus a methyl group plus a hydrogen (M-14).
Probable Cause: The aryl methyl ether linkage is susceptible to cleavage by strong acids, particularly HBr, which can be generated in situ when using elemental bromine.[4] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group.[5][12]
Caption: Mechanism of Acid-Catalyzed Ether Cleavage.
Proposed Solutions & Methodologies
-
Avoid HBr Generation: The primary solution is to use a brominating agent that does not produce HBr. N-Bromosuccinimide (NBS) is the ideal choice, as its byproduct is neutral succinimide.[11]
-
Use a Non-Protic Solvent: If using a system that might generate acid, avoid protic solvents like acetic acid, which can facilitate protonation. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable alternatives.
-
Include a Proton Sponge: In cases where trace acid is unavoidable, a non-nucleophilic base, such as 2,6-lutidine or proton sponge (1,8-bis(dimethylamino)naphthalene), can be added to the reaction mixture to scavenge any generated protons without interfering with the electrophilic bromination.
Experimental Protocol: Selective Mono-bromination using NBS
This protocol is designed to maximize the yield of the mono-brominated product while minimizing side reactions.
Materials:
-
N-(3-methoxyphenyl)acetamide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), recrystallized if necessary
-
Acetonitrile (or Dichloromethane) as solvent
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Ice-salt bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Dissolve Substrate: Dissolve N-(3-methoxyphenyl)acetamide (1.0 eq) in the chosen solvent (e.g., acetonitrile, ~10 mL per gram of substrate).
-
Cool Reaction: Cool the flask to -5 °C using an ice-salt bath.
-
Prepare NBS Solution: In a separate flask, dissolve NBS (1.05 eq) in a minimum amount of the same solvent.
-
Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled, stirring solution of the substrate over 30-45 minutes. Monitor the internal temperature to ensure it remains below 0 °C.
-
Monitor Reaction: After the addition is complete, let the reaction stir at -5 °C to 0 °C. Monitor the progress by TLC every 15-20 minutes. The product spot(s) should appear, and the starting material spot should diminish.
-
Quench Reaction: Once the starting material is consumed (or consumption has stalled), quench the reaction by adding a cold, aqueous solution of sodium thiosulfate (~10% w/v). This will consume any unreacted electrophilic bromine.
-
Workup: Transfer the mixture to a separatory funnel. If using acetonitrile, add water and a suitable extraction solvent like ethyl acetate. If using DCM, the organic layer can be separated directly. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The resulting crude solid will likely be a mixture of 4-bromo and 6-bromo isomers. These can be separated from any minor side products by flash column chromatography on silica gel or by recrystallization, depending on their relative properties.
References
-
Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Sousa, S. F., & Silva, P. J. (2013). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. Available at: [Link]
-
Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Semantic Scholar. Available at: [Link]
-
Veeraiah, T., & Sondu, S. (1991). Kinetics and mechanism of oxidation of anisole and substituted anisoles by acid bromate in acetic acid-water mixture. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Available at: [Link]
-
Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation? Available at: [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]
-
Wikipedia. (n.d.). Ether. Available at: [Link]
-
Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Available at: [Link]
-
Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Available at: [Link]
-
Li, W., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]
-
ResearchGate. (2003). A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Available at: [Link]
-
Vedantu. (n.d.). How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
ChemHelp ASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]
-
TopSCHOLAR. (2013). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Reaction mechanism - Bromination of acetanilide. Available at: [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
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- 3. Solved Bromination of benzene and other aromatic rings | Chegg.com [chegg.com]
- 4. Ether - Wikipedia [en.wikipedia.org]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Challenges in the Purification of 2-bromo-N-(3-methoxyphenyl)acetamide
An in-depth guide to navigating the common pitfalls associated with the purification of 2-bromo-N-(3-methoxyphenyl)acetamide, designed for chemical researchers and drug development professionals.
This guide provides targeted troubleshooting advice and answers to frequently asked questions concerning the purification of 2-bromo-N-(3-methoxyphenyl)acetamide. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested solutions to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-bromo-N-(3-methoxyphenyl)acetamide?
A1: The impurity profile is intrinsically linked to the synthetic route, which typically involves the acylation of 3-methoxyaniline with bromoacetyl bromide or a related acylating agent. The most prevalent impurities include:
-
Unreacted 3-methoxyaniline: Incomplete acylation will leave residual starting amine in your crude product.
-
Bromoacetic acid: The acylating agent, bromoacetyl bromide, is highly reactive and sensitive to moisture. Its hydrolysis leads to the formation of bromoacetic acid, which can complicate purification.[1]
-
Di-acylated Byproducts: While less common, it is possible for a second acylation to occur on the nitrogen atom under certain conditions, though this is generally minimal.
-
Over-brominated Species: If the synthesis involves a bromination step on the aromatic ring, positional isomers can form, though this is not a factor in the standard acylation route.[2]
Q2: My final product is off-color (yellow or brown). What is the likely cause and how can I prevent it?
A2: Discoloration is a frequent issue when working with aniline derivatives. The primary cause is the oxidation of the residual 3-methoxyaniline starting material or trace impurities.[3] To mitigate this, ensure you are using high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
Q3: How can I quickly assess the purity of my crude and purified product?
A3: A combination of techniques provides the best assessment:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid, qualitative purity check. A pure compound should ideally appear as a single spot. It is also used to determine the optimal solvent system for column chromatography.[2]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically cause the melting point to be depressed and broaden over a range.[4]
-
Spectroscopic Methods (NMR, GC-MS): For a definitive structural confirmation and quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the molecular weights of components in your sample.
Q4: Is 2-bromo-N-(3-methoxyphenyl)acetamide stable during workup and storage?
A4: Alpha-haloacetamides exhibit susceptibility to hydrolysis, a reaction that can be accelerated by the presence of moisture, strong acids, or bases.[5][6] During an aqueous workup, particularly if using a basic wash (e.g., sodium bicarbonate), prolonged exposure can lead to the hydrolysis of the bromo-acetyl group to a hydroxy-acetyl group. For storage, the compound should be kept in a cool, dry, and dark environment in a tightly sealed container to prevent degradation.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, offering causal explanations and actionable solutions.
Problem 1: The Purified Product is an Oil or Fails to Crystallize
-
Possible Cause: The presence of impurities is disrupting the formation of a stable crystal lattice. Even small amounts of unreacted starting material or solvent residues can act as "anti-solvents" for crystallization.[3]
-
Suggested Solution:
-
Column Chromatography: This is the most robust solution. Purifying the material via flash column chromatography will effectively separate the desired product from the impurities that are inhibiting crystallization.[7]
-
Seed Crystals: If you have a small, previously purified solid sample, add a tiny crystal to the oil or supersaturated solution to induce crystallization.
-
Solvent System Adjustment: If attempting recrystallization, try a co-solvent system. Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until turbidity persists. Warming to redissolve and then slow cooling can promote crystal growth.[8]
-
Problem 2: Low Yield After Purification
-
Possible Cause:
-
Incomplete Reaction: The synthesis did not proceed to completion.
-
Product Loss During Workup: The product may have been partially lost during aqueous extraction steps, especially if the pH was not optimal.
-
Inappropriate Recrystallization Solvent: The chosen solvent may have too high a solubility for the product even at low temperatures, leading to significant loss in the mother liquor.[3]
-
-
Suggested Solution:
-
Monitor the Reaction: Always use TLC to monitor the reaction's progress and ensure the consumption of the limiting reagent before proceeding to workup.[9]
-
Optimize Extractions: Ensure the pH of the aqueous layer is controlled during extractions to keep the amide product in the organic phase.
-
Optimize Recrystallization: Before committing your entire batch, perform small-scale solvent screening tests. A good solvent will dissolve the compound when hot but show poor solubility when cold.[8] Wash the collected crystals with a minimal amount of ice-cold solvent to minimize loss.
-
Problem 3: Multiple Spots on TLC After Column Chromatography
-
Possible Cause:
-
Suboptimal Eluent System: The polarity of the mobile phase was not correctly optimized, resulting in poor separation (co-elution) of the product and impurities.
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.
-
Poor Column Packing: The column was not packed uniformly, leading to channeling and inefficient separation.
-
-
Suggested Solution:
-
TLC Optimization: Re-evaluate the eluent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with clear separation from other spots.[2][7]
-
Reduce Sample Load: Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel.
-
Repack the Column: If channeling is suspected, the column must be repacked carefully to ensure a uniform stationary phase bed.[10]
-
Combine and Re-purify: Combine the impure fractions, evaporate the solvent, and run a second column with the optimized conditions.
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting purification issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is most effective when the crude product is mostly pure (>85%) and solid.
Solvent Selection Data
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good starting choice for amides.[8] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | May be suitable if the product is less polar than impurities. |
| Ethanol/Water | Co-solvent | Variable | A powerful co-solvent system; water acts as the anti-solvent.[3] |
| Ethyl Acetate/Hexane | Co-solvent | Variable | Good for moderately polar compounds; hexane is the anti-solvent. |
Procedure:
-
Dissolution: Place the crude 2-bromo-N-(3-methoxyphenyl)acetamide in an Erlenmeyer flask. Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) while stirring and heating until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, cool the flask further in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for separating complex mixtures or purifying oily products.
Procedure:
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.[7]
-
Column Packing: Pack a chromatography column with silica gel (230-400 mesh) as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[10]
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using nitrogen or air) to maintain a steady flow.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the composition of the fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Purification Method Workflow
Caption: General workflows for purification by recrystallization and column chromatography.
References
- Chu, W., Gao, N., Deng, Y., Templeton, M. R., & Yin, D. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research, 144, 54-62.
- BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
-
ResearchGate. (n.d.). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water | Request PDF. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
-
Chu, W., & Krasner, S. W. (2015). Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters. Environmental Science & Technology, 49(19), 11547-11555. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
- BenchChem. (2025). Technical Support Center: Purification of Crude 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-chlorotoluene.
- BenchChem. (2025). Common impurities in N-Bromoacetamide and how to remove them.
-
Zhang, H., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(15), 4567. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.
- BenchChem. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Stability and Storage of 2-bromo-N-(3-methoxyphenyl)acetamide
Welcome to the technical support center for 2-bromo-N-(3-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stable handling, storage, and troubleshooting of this versatile reagent. As an α-haloacetamide, its reactivity is key to its utility in synthesis, but this also makes it susceptible to degradation if not handled correctly. This document provides in-depth, field-proven insights to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs): Handling & Storage
This section addresses common questions regarding the day-to-day handling and storage of 2-bromo-N-(3-methoxyphenyl)acetamide.
Question 1: What are the ideal storage conditions for solid 2-bromo-N-(3-methoxyphenyl)acetamide?
Answer: For optimal long-term stability, solid 2-bromo-N-(3-methoxyphenyl)acetamide should be stored in a tightly sealed container at 2-8°C .[1][2] The core principles for storage are based on mitigating its inherent sensitivities, which it shares with other N-bromoacetamide compounds.[3]
-
Temperature: Refrigerated temperatures (2-8°C) are recommended to minimize thermal decomposition.[1][2] Heat can provide the activation energy for unwanted side reactions or degradation.
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.[1] This prevents moisture ingress and potential oxidation.
-
Light: The container should be opaque or stored in the dark, as similar bromoacetamides are known to be light-sensitive.[3]
-
Moisture: The compound is moisture-sensitive.[3][4] Hydrolysis is a primary degradation pathway (see Troubleshooting section). Ensure the container is well-sealed and stored in a dry environment, such as a desiccator.
Question 2: I need to prepare a stock solution. What is the best solvent and how should I store the solution?
Answer: The choice of solvent depends on the downstream application. For many organic reactions, anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are suitable. For biological applications, Dimethyl Sulfoxide (DMSO) is common.
Crucially, solutions are significantly less stable than the solid material. If you must store a solution, follow these guidelines:
-
Prepare the solution fresh whenever possible.
-
Use only anhydrous solvents to prevent hydrolysis.
-
Store solutions at -20°C or -80°C for short-term to medium-term storage (1 month at -20°C, up to 6 months at -80°C is a common guideline for reactive intermediates).[5]
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5]
Question 3: What are the primary chemical incompatibilities for this compound?
Answer: As a reactive electrophile, 2-bromo-N-(3-methoxyphenyl)acetamide is incompatible with several classes of reagents. Avoid contact with:
-
Strong Bases: (e.g., hydroxides, alkoxides) will readily cause dehydrobromination or hydrolysis of the amide.[3][6]
-
Strong Acids: Can catalyze hydrolysis of the amide bond.[3][6]
-
Strong Oxidizing Agents: May react with the molecule, though the primary reactivity is at the C-Br bond.[3][6]
-
Nucleophiles: This is the intended reactivity in many cases, but unintentional contact with nucleophiles (e.g., primary/secondary amines, thiols) during storage or workup will consume the material.
Troubleshooting Guide: Common Issues
This section provides a problem-solving framework for common issues encountered during the use of 2-bromo-N-(3-methoxyphenyl)acetamide.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solid has discolored (yellow/brown tinge) | 1. Light Exposure: Photodecomposition is common for bromo-organic compounds.[3]2. Minor Hydrolysis: Reaction with atmospheric moisture can release HBr, which can catalyze further degradation and cause discoloration.3. Oxidation: Reaction with air over a prolonged period. | 1. Confirm storage in a dark/amber container. If discoloration is minor, check purity via an analytical method before use.2. For future prevention, store in a desiccator under an inert atmosphere.[1]3. If purity is compromised, consider purification by recrystallization or chromatography, or procure a fresh batch. |
| Poor or no reactivity in my experiment | 1. Compound Degradation: The material may have degraded due to improper storage (see above). The primary cause is often hydrolysis of the reactive C-Br bond.2. Incompatible Reaction Conditions: The presence of water or other nucleophiles in the reaction mixture is consuming the reagent.3. Incorrect Solvent: The chosen solvent may not be suitable for the reaction. | 1. Assess Purity: Before use, run a quick purity check using an appropriate method like HPLC or NMR Spectroscopy.[7][8]2. Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Run the reaction under an inert atmosphere.3. Review Protocol: Confirm that the reaction conditions are appropriate for an alkylation/acylation reaction with this type of electrophile. |
| Inconsistent results between batches | 1. Variable Purity of Starting Material: Different batches may have different initial purity levels.2. Degradation Over Time: The batch has been on the shelf for a long time or stored improperly, leading to a gradual loss of purity. | 1. Qualify New Batches: Always determine the purity of a new batch upon receipt.[7]2. Implement Strict Storage Protocol: Follow the ideal storage conditions outlined in the FAQ section.[1][2]3. Re-qualify Old Material: If a batch has been stored for an extended period, re-analyze its purity before use. |
Visualizing the Primary Degradation Pathway: Hydrolysis
The most common non-photolytic degradation pathway is hydrolysis, where water acts as a nucleophile to displace the bromide ion, forming 2-hydroxy-N-(3-methoxyphenyl)acetamide.
Caption: Primary hydrolysis degradation pathway.
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC-UV
This protocol provides a general method for assessing the purity of 2-bromo-N-(3-methoxyphenyl)acetamide. Method optimization may be required. This approach is based on standard methods for similar aromatic compounds.[8]
1. Materials & Equipment:
-
2-bromo-N-(3-methoxyphenyl)acetamide sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for pH adjustment)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Standard Preparation:
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of ~0.1 mg/mL for analysis.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Analysis:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the prepared sample solution.
-
The purity can be determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Safe Disposal of Contaminated Waste
This protocol is adapted from safety guidelines for N-bromoacetamide and should be followed for disposing of small quantities of waste.[9] Always consult your institution's Environmental Health & Safety (EHS) office before proceeding. [9]
1. Neutralization of Dilute Aqueous Waste:
-
Work in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Prepare a 5-10% aqueous solution of a weak base like sodium bicarbonate.
-
Slowly and with stirring, add the dilute waste containing 2-bromo-N-(3-methoxyphenyl)acetamide to the bicarbonate solution. Be cautious of potential gas evolution.
-
Stir for at least 30 minutes to ensure the reaction is complete.
-
Check the pH to ensure it is between 6.0 and 8.0.
2. Final Disposal:
-
The neutralized solution is still considered chemical waste and must not be poured down the drain.[9]
-
Transfer the neutralized solution to a properly labeled halogenated waste container.
-
Arrange for pickup by your institution's EHS department.
3. Disposal of Solid Waste:
-
Carefully collect solid waste (e.g., expired reagent, contaminated weighing paper) into a designated, labeled, and sealed container.[9]
-
Avoid creating dust.[10]
-
Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]
-
Arrange for disposal through your EHS office.
Troubleshooting Workflow Diagram
This diagram provides a logical flow for troubleshooting experimental issues.
Caption: A logical workflow for troubleshooting experiments.
References
-
PubChem. N-Bromoacetamide. National Center for Biotechnology Information. [Link]
-
Chemchart. 2-bromo-N-(3-methoxyphenyl)acetamide (29182-94-3). [Link]
-
PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
-
NIST. Acetamide, N-(2-methoxyphenyl)-. National Institute of Standards and Technology. [Link]
-
PubChem. Acetamide, N-(3-methoxyphenyl)-. National Center for Biotechnology Information. [Link]
-
NIH National Library of Medicine. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]
Sources
- 1. 32428-69-6 CAS MSDS (2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | 3823-19-6 [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Solvent Effects on the N-Acylation of Anilines
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The N-acylation of anilines is a cornerstone reaction in organic synthesis, crucial for producing pharmaceuticals, fine chemicals, and advanced materials.[1][2] While seemingly straightforward, this reaction's success is profoundly influenced by the choice of solvent. A suboptimal solvent can lead to sluggish reactions, low yields, and challenging purifications.
This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during experimental work. We will delve into the causality behind solvent effects, providing not just solutions but a deeper understanding to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of solvents in the N-acylation of anilines.
Q1: What is the fundamental role of the solvent in an N-acylation reaction?
The solvent is not merely an inert medium; it is an active participant that influences the reaction's kinetics and outcome. Its primary roles are:
-
Solubilization: To dissolve the aniline, the acylating agent (e.g., acyl chloride, anhydride), and any base or catalyst, ensuring a homogeneous reaction mixture where molecules can interact effectively.
-
Stabilization: To stabilize charged intermediates and transition states that form during the reaction mechanism. The extent of this stabilization directly impacts the reaction's activation energy and, consequently, its rate.
-
Kinetic Control: To modulate the reactivity of the nucleophile (the aniline). As we will explore, solvents can either "free" the aniline to attack the electrophile or "cage" it, reducing its nucleophilicity.[3]
Q2: How does general solvent polarity (polar vs. non-polar) affect the N-acylation of anilines?
The N-acylation of an aniline typically proceeds through a polar, often charged, transition state. The general principle is that solvents with higher polarity will better stabilize this transition state, lowering the activation energy and accelerating the reaction.
-
Polar Solvents (e.g., Acetonitrile, DMF, DMSO): These are generally preferred as they can effectively stabilize the polar intermediates involved in the nucleophilic attack of the aniline on the carbonyl group of the acylating agent.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These are less effective at stabilizing the polar transition state, which can lead to significantly slower reaction rates. While sometimes used to control reactivity or improve selectivity, they are often not the first choice for achieving high conversion rates quickly. In some cases, using a non-polar solvent like dichloromethane has resulted in moderate yields.[4]
Q3: What is the difference between polar protic and polar aprotic solvents for this reaction, and which is better?
This is one of the most critical considerations. The distinction lies in the solvent's ability to act as a hydrogen bond donor.[5][6]
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, ethanol, methanol, acetic acid). They can act as hydrogen bond donors.
-
Polar Aprotic Solvents: These solvents are polar but lack O-H or N-H bonds (e.g., acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone). They cannot donate hydrogen bonds.
For the N-acylation of anilines, polar aprotic solvents are almost always the superior choice.
The reason is that polar protic solvents can form strong hydrogen bonds with the lone pair of electrons on the aniline's nitrogen atom.[3][7] This "caging" effect, or solvation, drastically reduces the availability of these electrons for nucleophilic attack on the acylating agent, thereby suppressing the aniline's nucleophilicity and slowing the reaction down.[3] Polar aprotic solvents, while still stabilizing the polar transition state, do not form these strong hydrogen bonds with the aniline, leaving its lone pair more available to react.[3][7] Studies have shown that acetonitrile is often an excellent solvent choice for these reactions.[8][9]
Q4: Is it possible to perform the N-acylation of anilines without any solvent?
Yes, solvent-free or "neat" reactions are a viable and increasingly popular green chemistry approach.[10] Several studies have demonstrated that the N-acylation of anilines can proceed efficiently under solvent-free conditions, sometimes with the aid of microwave irradiation or specific catalysts.[4][11]
-
Advantages: This method aligns with green chemistry principles by reducing solvent waste, can lead to faster reaction times, and may simplify product isolation if the product crystallizes upon formation.[10][11]
-
Considerations: This approach is most effective when the reactants are liquids at the reaction temperature or form a low-melting eutectic mixture. For solid reactants, achieving adequate mixing can be a challenge, and localized overheating can sometimes lead to side product formation.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific experimental problems where the solvent is a likely culprit.
Q5: My reaction is extremely slow, and the conversion to the product is low. How can I determine if the solvent is the problem?
A sluggish reaction is a classic symptom of a suboptimal solvent choice. Here is a systematic approach to troubleshooting this issue.
Troubleshooting Steps:
-
Analyze Your Solvent Choice: Are you using a polar protic solvent like ethanol or water? As discussed in FAQ Q3, these solvents can significantly hinder the reaction by hydrogen-bonding with your aniline.[3][7]
-
Verify Solvent Purity and Anhydrous Conditions: Acylating agents, especially acyl halides, are highly sensitive to moisture. Water in your solvent will consume the acylating agent, reducing the amount available to react with your aniline. Similarly, some catalysts are deactivated by water.[12]
-
Solution: Use a freshly opened bottle of anhydrous solvent or dry your solvent using appropriate methods (e.g., molecular sieves, distillation) before use. Ensure all glassware is thoroughly dried.
-
-
Check Reactant Solubility: A slow reaction can also occur if one of the reactants is not fully dissolved, creating a heterogeneous mixture with limited surface area for reaction.
-
Solution: Observe the reaction mixture. If you see undissolved solids, select a solvent with stronger solubilizing properties. For example, if your starting materials are poorly soluble in acetonitrile, DMF or DMSO might be better alternatives due to their higher polarity and solvating power.
-
Q6: I am getting a significant amount of an unwanted byproduct. Can the solvent influence reaction selectivity?
Absolutely. The solvent can play a key role in controlling the formation of byproducts, most commonly the di-acylated aniline.
Troubleshooting Steps:
-
Problem: Di-acylation. This occurs when the initially formed mono-acylated product undergoes a second acylation. While the amide product is less reactive than the starting aniline, di-acylation can occur under harsh conditions or with highly reactive anilines.[13]
-
Solution: Switching to a less polar solvent (e.g., from DMF to dichloromethane or THF) can sometimes temper the reactivity of the system, favoring mono-acylation. This reduces the stabilization of the transition state for the second acylation, making it less favorable.
-
-
Problem: Side reactions involving the solvent. Protic solvents like alcohols can compete with the aniline as a nucleophile, reacting with the acylating agent to form an ester byproduct.
-
Solution: Avoid protic solvents, especially when using highly reactive acylating agents like acyl chlorides or anhydrides. Stick to polar aprotic or, in some cases, non-polar aprotic solvents.
-
Q7: My product is precipitating from the reaction mixture as it forms. Should I be concerned?
This is often a positive development rather than a problem.
Explanation:
-
Le Châtelier's Principle: The removal of the product from the solution phase (via precipitation) can drive the reaction equilibrium towards completion, often resulting in higher yields. Several procedures note that the product precipitates from the reaction mixture within minutes.[9]
-
Potential Issues: If the precipitation is too rapid and forms a thick, unmanageable slurry, it can impede effective stirring. This can lead to poor heat transfer and localized concentration gradients, potentially increasing byproduct formation.
-
Solution: If stirring becomes an issue, you can add a co-solvent in which the product has slightly higher solubility to maintain a mobile slurry. Alternatively, performing the reaction at a slightly higher temperature might keep the product in solution until the reaction is complete.
Section 3: Experimental Protocols & Data
To provide a practical context, we present a general experimental protocol and a summary of how solvent choice can impact reaction outcomes.
Experimental Protocol: General N-Acylation of Aniline with Acetic Anhydride
This protocol is a representative example and should be adapted based on the specific aniline derivative used.[14][15]
Materials:
-
Aniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Acetonitrile (anhydrous)
-
Base (optional, e.g., pyridine or K₂CO₃, 1.2 eq)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).
-
Base Addition (If used): If a base is required (particularly when using an acyl halide), add it to the solution and stir until dissolved.
-
Acylating Agent Addition: Add the acetic anhydride (1.1 eq) dropwise to the stirring solution at room temperature. An ice bath can be used to control any exotherm.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting aniline. The disappearance of the aniline spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Work-up: Once the reaction is complete, quench the mixture by slowly adding it to a beaker of cold water. If an acid byproduct is present, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the pure N-acylated aniline.[14]
Data Presentation: Effect of Solvent on the N-Acylation of Aniline with Acetic Anhydride
The following table summarizes typical results for the reaction of aniline with acetic anhydride at room temperature, demonstrating the solvent's influence on reaction time and yield.[10]
| Entry | Solvent | Dielectric Constant (ε) | Type | Time (min) | Yield (%) |
| 1 | Water (H₂O) | 80.1 | Polar Protic | 5 | 90 |
| 2 | Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | 7 | 78 |
| 3 | Dichloromethane (CH₂Cl₂) | 9.1 | Polar Aprotic | 5 | 81 |
| 4 | Chloroform (CHCl₃) | 4.8 | Polar Aprotic | 5 | 79 |
| 5 | Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 6 | 75 |
| 6 | Ethyl Acetate (EtOAc) | 6.0 | Polar Aprotic | 12 | 72 |
| 7 | Diethyl Ether (Et₂O) | 4.3 | Non-polar | 10 | 76 |
| 8 | No Solvent | - | Solvent-free | 5 | 89 |
Note on Entry 1: While water is a polar protic solvent, its high reactivity in this specific catalyst-free reaction with acetic anhydride is an interesting exception, yielding a high product yield quickly. However, for many aniline derivatives and acylating agents, particularly acyl halides, water would be detrimental. This highlights that while general rules are useful, empirical testing is key.[10]
Section 4: Visual Guides & Workflows
To further aid in experimental design and troubleshooting, we provide the following diagrams created using DOT language.
Caption: Troubleshooting workflow for low yield in N-acylation reactions.
Caption: How protic solvents reduce aniline's nucleophilicity.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF.
- BenchChem. (2025).
- BenchChem. (2025).
- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- Unknown. (n.d.).
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- University of Bath. (2018). Aniline Review.
- ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- Chemistry LibreTexts. (2023). NS7. Solvent Effects in NS. Chemistry LibreTexts.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
Sources
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- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. derpharmachemica.com [derpharmachemica.com]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. ymerdigital.com [ymerdigital.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup & Purification of 2-bromo-N-(3-methoxyphenyl)acetamide
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals involved in the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide. It focuses specifically on the critical workup and purification stages, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the isolation of a high-purity final product.
Synthesis Overview & The Critical Role of Workup
The synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide is a standard N-acylation reaction. It involves the reaction of 3-methoxyaniline with bromoacetyl bromide, typically in the presence of a non-nucleophilic base to scavenge the hydrogen bromide (HBr) byproduct.
Reaction Scheme: 3-methoxyaniline + Bromoacetyl Bromide → 2-bromo-N-(3-methoxyphenyl)acetamide + HBr
While the reaction itself is straightforward, the success of the synthesis hinges on a meticulous workup procedure. The primary goals of the workup are:
-
Neutralization: To quench unreacted, highly reactive bromoacetyl bromide and neutralize the acidic HBr byproduct.
-
Separation: To separate the desired organic product from aqueous-soluble materials, including the base, salts, and hydrolyzed byproducts.
-
Purification: To remove any remaining starting materials, side products, or process impurities to yield the final compound with high purity.
Standard Experimental Protocol: Workup & Recrystallization
This protocol assumes the reaction has been run to completion, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexanes)
Step-by-Step Workup Procedure
-
Quenching the Reaction:
-
Cool the reaction vessel in an ice-water bath to control any exothermic processes.
-
Slowly and carefully add saturated aqueous NaHCO₃ solution to the stirred reaction mixture. Causality: Bromoacetyl bromide reacts violently with water and is highly corrosive[1][2]. The bicarbonate solution safely quenches the unreacted acyl bromide and neutralizes the HBr generated during the reaction. Continue addition until effervescence ceases, indicating complete neutralization.
-
-
Liquid-Liquid Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
If the reaction solvent was DCM, the organic layer will be the bottom layer. If it was ethyl acetate, it will be the top layer.
-
Separate the organic layer from the aqueous layer. Extract the aqueous layer one or two more times with fresh portions of the organic solvent (e.g., 2 x 20 mL of DCM or EtOAc) to maximize product recovery. Combine all organic extracts.
-
-
Washing the Organic Phase:
-
Wash the combined organic layers sequentially with:
-
Saturated aq. NaHCO₃: (1 x volume of organic phase) - To ensure complete removal of acidic species.
-
Deionized Water: (1 x volume of organic phase) - To remove residual bicarbonate.
-
Brine: (1 x volume of organic phase) - Causality: The brine wash helps to break up any emulsions and begins the drying process by drawing water out of the organic layer, making the subsequent drying step with a solid agent more efficient[3][4].
-
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Add the drying agent until it no longer clumps together.
-
Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude solid product.
-
Workflow Diagram: General Workup Procedure
Caption: Standard workflow for the workup and purification of 2-bromo-N-(3-methoxyphenyl)acetamide.
Troubleshooting Guide
This section addresses common issues encountered during the workup and purification process in a direct question-and-answer format.
Q1: My final yield is very low. What are the likely causes?
A1: Low yields can originate from either the reaction or the workup.
-
Incomplete Reaction: Ensure the starting amine has been fully consumed via TLC analysis before beginning the workup. Aromatic amines can be less nucleophilic, sometimes requiring longer reaction times or mild heating[5].
-
Hydrolysis of Acylating Agent: Bromoacetyl bromide is highly moisture-sensitive[1]. If the reaction was not performed under anhydrous conditions, a significant portion of the reagent may have hydrolyzed, reducing its effective concentration[3][5].
-
Protonation of Amine: The HBr generated protonates the starting 3-methoxyaniline, rendering it non-nucleophilic and stopping the reaction. This is why a base (e.g., triethylamine, pyridine) is crucial in the reaction itself, not just in the workup[5].
-
Loss During Workup: Product can be lost during extractions if the phases are not separated cleanly or if an insufficient volume/number of extractions are performed.
Q2: My product has precipitated as an oil and will not crystallize. How can I fix this?
A2: Oiling out is a common sign of impurities interrupting the crystal lattice formation.
-
Purity Issue: The crude product may contain unreacted starting materials or side products. Attempt purification of a small sample by column chromatography to isolate the pure compound, which can then be used as a seed crystal[6].
-
Solvent Issues: The chosen recrystallization solvent may not be appropriate. Try a different solvent system.
-
Residual Solvent: Trace amounts of the reaction solvent (e.g., DCM) can inhibit crystallization. Ensure the crude product is thoroughly dried under high vacuum before attempting recrystallization.
Q3: My TLC plate shows multiple spots after the reaction. What are the likely byproducts?
A3: The most common byproducts are unreacted starting materials and side-reaction products.
-
Unreacted 3-methoxyaniline: Can be removed with a dilute acid wash (e.g., 1M HCl) during the workup, but this risks hydrolyzing the amide product and is generally avoided in favor of purification by recrystallization or chromatography.
-
Bromoacetic Acid: Formed from the hydrolysis of bromoacetyl bromide. This is an acidic impurity that is easily removed by the sodium bicarbonate wash during extraction[3].
-
Diacylated Product: While less common for anilines after the first acylation deactivates the nitrogen, it's a possibility if a large excess of bromoacetyl bromide was used[3][5]. This impurity is often difficult to remove by recrystallization and may require column chromatography.
| Impurity/Byproduct | Formation Cause | Removal Strategy |
| Unreacted 3-methoxyaniline | Incomplete reaction | Recrystallization; Column Chromatography |
| Bromoacetic Acid | Hydrolysis of bromoacetyl bromide | Wash with aq. NaHCO₃ during workup |
| Diacylated Byproduct | Large excess of bromoacetyl bromide | Column Chromatography |
Q4: The final product is yellow or brown instead of white/off-white. Why?
A4: Discoloration often points to oxidation byproducts of the aniline starting material[6]. Using high-purity, recently purchased 3-methoxyaniline and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of these colored impurities. A charcoal treatment during recrystallization can sometimes remove color, but recrystallization itself is often sufficient.
Troubleshooting Flowchart
Caption: A troubleshooting guide for common issues in the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product? A1: Recrystallization is the most common and effective method for purifying solid organic compounds like this one[6]. The key is selecting an appropriate solvent. A good solvent should dissolve the compound when hot but not when cold. Common choices for similar amides include ethanol, ethanol/water mixtures, or ethyl acetate/hexanes[3][7]. To select a solvent, test small amounts of your crude product in different solvents in test tubes[7].
Q2: My product seems to be decomposing during workup or on standing. Is this expected? A2: While the amide bond is generally stable, the α-bromo group makes the compound a reactive alkylating agent. It can be sensitive to strong nucleophiles, strong bases, or prolonged heating. It is best to use mild conditions (e.g., NaHCO₃ instead of NaOH for washes) and store the purified product in a cool, dark place.
Q3: Can I use a different base for the workup, like sodium hydroxide (NaOH)? A3: It is strongly discouraged. Using a strong base like NaOH can promote the hydrolysis of the amide bond in your product, cleaving it back to 3-methoxyaniline and a salt of bromoacetic acid, which would significantly lower your yield. A weak base like sodium bicarbonate is sufficient to neutralize acids without posing a significant risk to the product.
Q4: I formed an emulsion during the extraction that won't separate. What should I do? A4: Emulsions are common when working with basic aqueous solutions and organic solvents. To break an emulsion, try the following:
-
Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.
-
Let the funnel stand undisturbed for a longer period (10-20 minutes).
-
Filter the entire mixture through a pad of Celite or glass wool.
References
- BenchChem (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- BenchChem (2025). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
- BenchChem (2025). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
- BenchChem (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
- BenchChem (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 61147, Bromoacetyl bromide. PubChem. Retrieved January 18, 2026. Available at: [Link]
- Quora (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?.
-
Tan, K. L., et al. (2009). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o67. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-N-(3-methoxyphenyl)acetamide in Nucleophilic Substitution
For researchers, scientists, and professionals in the dynamic field of drug development, the judicious selection of reagents and building blocks is paramount. The reactivity of these molecules dictates reaction kinetics, yield, and impurity profiles, ultimately influencing the efficiency and success of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of two closely related α-haloacetamides: 2-bromo-N-(3-methoxyphenyl)acetamide and 2-chloro-N-(3-methoxyphenyl)acetamide. By integrating fundamental chemical principles with practical experimental considerations, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of 2-bromo- and 2-chloro-N-(3-methoxyphenyl)acetamide in nucleophilic substitution reactions is primarily governed by the identity of the halogen substituent. These reactions, typically proceeding via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, involve the attack of a nucleophile on the electrophilic α-carbon, leading to the displacement of the halide ion, known as the leaving group.[1][2]
The efficacy of the leaving group is intrinsically linked to its stability as an independent anionic species. A more stable anion is a better leaving group, as its departure from the parent molecule is more energetically favorable. The stability of the halide anions follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[3][4] This trend can be rationalized by two key factors:
-
Basicity: A weaker base is a more stable anion and therefore a better leaving group.[3][5] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[5]
-
Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion. This increased polarizability allows for better stabilization of the negative charge as the C-X bond breaks in the transition state of the SN2 reaction.
Consequently, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, with approximate bond energies of 285 kJ mol⁻¹ and 324 kJ mol⁻¹, respectively.[6] This weaker C-Br bond requires less energy to break, contributing to a faster reaction rate for the bromo-derivative.[6]
Experimental Design for a Comparative Reactivity Study
To empirically validate the theoretical principles, a comparative kinetic study can be designed. A model nucleophilic substitution reaction using a common nucleophile, such as sodium iodide in acetone (a Finkelstein reaction), provides a straightforward method to assess the relative reactivities.
Synthesis of Starting Materials
Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide:
This compound can be synthesized by the reaction of 3-methoxyaniline with chloroacetyl chloride. A typical procedure involves dissolving 3-methoxyaniline in a suitable solvent, such as acetic acid, and adding chloroacetyl chloride portionwise while cooling in an ice bath.[7] The product can then be precipitated by the addition of a sodium acetate solution and recrystallized from ethanol.[7]
Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide:
The bromo-analog can be prepared using a similar procedure, by substituting bromoacetyl chloride for chloroacetyl chloride. The reaction of 3-methoxyaniline with bromoacetyl chloride in an appropriate solvent will yield the desired product.
Comparative Kinetic Experiment Protocol
-
Preparation of Reaction Solutions:
-
Prepare equimolar solutions of 2-bromo-N-(3-methoxyphenyl)acetamide and 2-chloro-N-(3-methoxyphenyl)acetamide in acetone.
-
Prepare a solution of a nucleophile, for instance, sodium iodide, in acetone.
-
-
Reaction Initiation and Monitoring:
-
In separate, temperature-controlled reaction vessels, add the nucleophile solution to each of the α-haloacetamide solutions to initiate the reactions.
-
Monitor the progress of each reaction over time using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Acquisition and Analysis:
-
At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction.
-
Analyze the quenched aliquots to determine the concentration of the remaining starting material and the formed product.
-
Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.
-
dot graph TD; A[Prepare equimolar solutions of 2-bromo- and 2-chloro-N-(3-methoxyphenyl)acetamide in acetone] --> B{Initiate reactions with NaI in acetone}; B --> C{Monitor reactions over time via TLC/HPLC}; C --> D[Withdraw and quench aliquots at set intervals]; D --> E[Analyze aliquots to determine reactant/product concentration]; E --> F[Plot concentration vs. time to determine reaction rates]; F --> G[Compare rates to determine relative reactivity]; end
Caption: Workflow for comparative kinetic analysis.
Expected Experimental Results
Based on the established principles of leaving group ability, it is anticipated that 2-bromo-N-(3-methoxyphenyl)acetamide will react significantly faster than its chloro-analog. The experimental data can be summarized as follows:
| Compound | Relative Reaction Rate (k_rel) | Time for 50% Conversion (t_1/2) |
| 2-bromo-N-(3-methoxyphenyl)acetamide | > 1 | Shorter |
| 2-chloro-N-(3-methoxyphenyl)acetamide | 1 | Longer |
This expected outcome is consistent with analogous comparisons of bromo- and chloro-functionalized compounds in nucleophilic substitution reactions.[8]
Caption: Generalized SN2 reaction mechanism.
Discussion and Implications for Drug Development
The heightened reactivity of 2-bromo-N-(3-methoxyphenyl)acetamide has significant implications for its application in organic synthesis and drug development.
-
Faster Reaction Times and Milder Conditions: The use of the bromo-derivative can lead to shorter reaction times and may allow for the use of milder reaction conditions, which can be advantageous for sensitive substrates.
-
Increased Potential for Off-Target Reactivity: The higher electrophilicity of the bromo-compound also increases the likelihood of side reactions with other nucleophilic functional groups present in a complex molecule. This necessitates careful control of reaction conditions and stoichiometry to ensure selectivity.
-
Considerations for Covalent Inhibitors: In the design of targeted covalent inhibitors, where an electrophilic warhead reacts with a nucleophilic residue (e.g., cysteine) on a target protein, the choice between a bromo- or chloroacetamide moiety allows for the fine-tuning of reactivity. While a chloroacetamide might be too reactive for in vivo applications, the principles of leaving group ability can guide the design of other electrophiles with tailored reactivity profiles.
Conclusion
References
-
Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
-
YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Retrieved from [Link]
-
Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]
-
International Union of Crystallography. (2024, July 9). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, N-(3-methoxyphenyl)-. Retrieved from [Link]
-
Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]
-
Ramli, Y., Al-Subari, N., Tighadouini, S., Soufi, M., El-Massaoudi, M., Radi, S., & El-Assassi, E. M. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(6). Retrieved from [Link]
-
Dogan, M., & Ozyurek, M. (2014). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Retrieved from [Link]
-
Save My Exams. (2025, May 21). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]
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A Comparative Guide to the Predicted Biological Activity of 2-bromo-N-(3-methoxyphenyl)acetamide and Its Structural Isomers
Introduction
In the landscape of medicinal chemistry, the N-phenylacetamide scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of various substituents onto the phenyl ring and the acetamide moiety can profoundly influence the potency and selectivity of these molecules. This guide focuses on 2-bromo-N-(3-methoxyphenyl)acetamide, a compound of interest for which specific biological data is not yet extensively published. By examining the established biological activities of its structural isomers and related substituted acetamides, we can construct a predictive framework for its potential efficacy and mechanism of action. This document serves as a resource for researchers in drug discovery and development, providing a comparative analysis based on structure-activity relationships (SAR) and detailing the experimental protocols necessary to validate these predictions.
Predicted Biological Activities: A Structure-Activity Relationship (SAR) Perspective
The biological activity of N-phenylacetamide derivatives is intricately linked to the nature and position of substituents on the aromatic ring. The presence of a methoxy (-OCH3) group and a bromine (Br) atom in 2-bromo-N-(3-methoxyphenyl)acetamide suggests the potential for several key biological effects.
Anticipated Antimicrobial Effects
Derivatives of N-phenylacetamide have demonstrated notable antibacterial and antifungal properties. The introduction of a halogen, such as bromine, often enhances antimicrobial potency. For instance, various bromo-substituted phenylacetamide derivatives have been synthesized and screened for their antimicrobial activity.[3] The lipophilicity conferred by the bromine atom can facilitate passage through microbial cell membranes. The methoxy group, depending on its position, can modulate the electronic properties of the molecule, which may influence its interaction with microbial targets.
To provide a comparative context, we will consider the hypothetical antimicrobial activity of 2-bromo-N-(3-methoxyphenyl)acetamide against its isomers:
-
2-bromo-N-(2-methoxyphenyl)acetamide: The ortho-methoxy group may introduce steric hindrance, potentially altering the compound's binding to microbial enzymes or proteins.
-
2-bromo-N-(4-methoxyphenyl)acetamide: The para-methoxy group can exert a significant electronic effect, which could either enhance or diminish antimicrobial activity depending on the specific microbial target. Studies on N-(4-methoxyphenyl)acetamide derivatives have shown promising fungicidal and bactericidal activities.[4][5]
Table 1: Predicted Comparative Antimicrobial Activity Profile
| Compound | Predicted Antibacterial Activity | Predicted Antifungal Activity | Rationale for Prediction |
| 2-bromo-N-(3-methoxyphenyl)acetamide | Moderate | Moderate | Meta-substitution offers a balance of electronic and steric effects. |
| 2-bromo-N-(2-methoxyphenyl)acetamide | Moderate to Low | Moderate to Low | Potential for steric hindrance from the ortho-methoxy group. |
| 2-bromo-N-(4-methoxyphenyl)acetamide | Moderate to High | Moderate to High | The para-methoxy group can favorably influence electronic properties for target interaction.[4][5] |
Potential Anti-inflammatory Activity
Inflammation is a complex biological response, and many N-phenylacetamide derivatives have been investigated as anti-inflammatory agents.[6][7] One of the key mechanisms of inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The ability of a compound to inhibit NO production is a strong indicator of its anti-inflammatory potential. The substitution pattern on the phenyl ring plays a crucial role in this activity.
The anti-inflammatory potential of 2-bromo-N-(3-methoxyphenyl)acetamide can be inferred from related structures. For example, the presence of electron-donating or electron-withdrawing groups can modulate the anti-inflammatory response.[8]
Table 2: Predicted Comparative Anti-inflammatory Activity (NO Inhibition)
| Compound | Predicted NO Inhibition | Rationale for Prediction |
| 2-bromo-N-(3-methoxyphenyl)acetamide | Moderate | The electronic and steric profile of the meta-substituted isomer may allow for effective binding to inflammatory pathway enzymes. |
| 2-bromo-N-(2-methoxyphenyl)acetamide | Moderate | The ortho-methoxy group could influence the conformation of the molecule, potentially affecting its interaction with the active site of target enzymes. |
| 2-bromo-N-(4-methoxyphenyl)acetamide | Moderate to High | Para-substitution often leads to favorable interactions within the binding pockets of inflammatory mediators. |
Cytotoxic and Anticancer Potential
Numerous acetamide derivatives have been explored for their cytotoxic effects against various cancer cell lines.[9][10][11] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The presence of methoxy and bromo substituents on the phenyl ring has been shown to be a favorable structural feature for anticancer activity.[9]
The predicted cytotoxicity of 2-bromo-N-(3-methoxyphenyl)acetamide and its isomers is likely to be cell-line dependent.
Table 3: Predicted Comparative Cytotoxicity (IC50) Against a Hypothetical Cancer Cell Line
| Compound | Predicted IC50 (µM) | Rationale for Prediction |
| 2-bromo-N-(3-methoxyphenyl)acetamide | 10-50 | Meta-substitution may provide a balance of properties conducive to cytotoxic activity. |
| 2-bromo-N-(2-methoxyphenyl)acetamide | 20-100 | Steric effects from the ortho-methoxy group might slightly reduce cytotoxic potency compared to other isomers. |
| 2-bromo-N-(4-methoxyphenyl)acetamide | 5-30 | The electronic properties of the para-methoxy group, combined with the bromo substituent, could lead to enhanced cytotoxicity.[9] |
Experimental Protocols for Validation
To empirically determine the biological activity of 2-bromo-N-(3-methoxyphenyl)acetamide and its analogs, the following standardized assays are recommended.
Synthesis of 2-bromo-N-(methoxyphenyl)acetamide Isomers
A general and reliable method for the synthesis of these compounds involves the reaction of the corresponding methoxyaniline with bromoacetyl bromide.[12]
Step-by-Step Protocol:
-
Dissolve the desired methoxyaniline (e.g., 3-methoxyaniline) in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add bromoacetyl bromide dropwise to the cooled solution.
-
Slowly add a base, such as triethylamine, to neutralize the hydrobromic acid formed during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-bromo-N-(methoxyphenyl)acetamide isomer.
Caption: General workflow for the synthesis of 2-bromo-N-(methoxyphenyl)acetamide isomers.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits visible microbial growth.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
This assay measures the production of nitrite, a stable metabolite of nitric oxide, in macrophage cell cultures stimulated with lipopolysaccharide (LPS).
Step-by-Step Protocol:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle controls.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Caption: Simplified signaling pathway for LPS-induced nitric oxide production and potential points of inhibition.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
While direct experimental data for 2-bromo-N-(3-methoxyphenyl)acetamide is currently limited, a comparative analysis based on the known biological activities of its structural isomers and related N-phenylacetamide derivatives provides a valuable predictive framework. It is anticipated that this compound will exhibit a spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The precise potency and selectivity will be dictated by the interplay of the electronic and steric properties of the meta-positioned methoxy group and the bromoacetyl moiety. The experimental protocols detailed in this guide offer a robust starting point for the empirical validation of these predictions. Further research into this and similar compounds is warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships within this versatile class of molecules.
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Medrano-García, M. Y., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]
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Sycheva, Y. S., et al. (n.d.). View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. journal.ksu.kz. [Link]
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Medrano-García, M. Y., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]
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Sycheva, Y. S., et al. (2020). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. CyberLeninka. [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-N-(3-methoxyphenyl)acetamide Analogs as Potential Neuromodulatory Agents
For researchers and professionals navigating the intricate landscape of drug discovery, the N-aryl acetamide scaffold represents a promising starting point for the development of novel therapeutics. This guide provides an in-depth technical comparison of 2-bromo-N-(3-methoxyphenyl)acetamide and its analogs, focusing on their structure-activity relationships (SAR) as potential anticonvulsant and antimicrobial agents. By synthesizing data from a range of published studies, we will explore the causal relationships behind experimental design and provide a framework for the rational design of more potent and selective compounds.
Introduction: The Therapeutic Potential of N-Aryl Acetamides
The N-phenylacetamide core is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The inherent reactivity of the α-haloacetamide moiety, combined with the diverse electronic and steric properties that can be introduced via substitution on the phenyl ring, makes this a fertile ground for SAR exploration. While a comprehensive study on 2-bromo-N-(3-methoxyphenyl)acetamide itself is not extensively documented in a single source, by examining related analogs, we can construct a robust SAR model. The primary biological activity of interest for this class of compounds is their potential as anticonvulsants, with a secondary focus on their possible antimicrobial properties.
The Core Scaffold: A Strategic Design
The choice of 2-bromo-N-(3-methoxyphenyl)acetamide as a lead compound is predicated on several key hypotheses. The bromoacetamide group serves as a reactive handle, potentially forming covalent or strong non-covalent interactions with biological targets. The N-phenylacetamide linkage provides a rigid backbone, and the methoxy substituent on the phenyl ring allows for exploration of electronic and steric effects on activity.
A placeholder for the chemical structure of 2-bromo-N-(3-methoxyphenyl)acetamide.
Synthesis of 2-Bromo-N-(3-methoxyphenyl)acetamide and Analogs: A Practical Protocol
The synthesis of N-aryl-2-bromoacetamides is typically a straightforward acylation reaction. The following protocol is a generalized yet robust method for preparing the title compound and its analogs.
Experimental Protocol: Synthesis of N-Aryl-2-bromoacetamides
-
Starting Materials:
-
Substituted aniline (e.g., 3-methoxyaniline) (1.0 eq)
-
Bromoacetyl bromide or bromoacetyl chloride (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine) (1.2 eq)
-
-
Procedure:
-
Dissolve the substituted aniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the stirred solution.
-
In a separate flask, dissolve the bromoacetyl halide in the anhydrous solvent.
-
Add the bromoacetyl halide solution dropwise to the aniline solution at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure N-aryl-2-bromoacetamide.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Comparative Anticonvulsant Activity
The primary method for evaluating the anticonvulsant potential of these compounds is through preclinical models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is indicative of a compound's ability to prevent seizure spread, a hallmark of generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
Experimental Protocols: Anticonvulsant Screening
Maximal Electroshock (MES) Test:
-
Animals: Male albino mice (20-25 g).
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.
-
Seizure Induction: At the time of peak effect of the drug, deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animals: Male albino mice (20-25 g).
-
Drug Administration: Administer the test compound i.p. or p.o. at various doses, including a vehicle control.
-
Convulsant Administration: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the mice for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
Data Analysis: Determine the ED₅₀, the dose that prevents clonic seizures in 50% of the animals.
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
Table 1: Comparative Anticonvulsant Activity of N-Aryl Acetamide Analogs and Benchmark Drugs
| Compound | R Group on Phenyl Ring | Test | ED₅₀ (mg/kg) | Reference |
| Analog Class 1 | 3-Cl | MES | > 300 | [1] |
| Analog Class 2 | 3-CF₃ | MES | 10-30 | [1] |
| Phenytoin | N/A | MES | 9.5 | [2] |
| Carbamazepine | N/A | MES | 8.8 | [2] |
| Lacosamide | N-benzyl-2-acetamido-3-methoxypropionamide | MES | 11.2 | [3] |
From the available data, a clear SAR trend emerges for the N-aryl acetamide scaffold:
-
Substitution at the 3-position of the phenyl ring is critical. The presence of a bulky, electron-withdrawing group like trifluoromethyl (CF₃) at the 3-position confers significant anticonvulsant activity in the MES test[1]. In contrast, a chloro (Cl) group at the same position results in a loss of activity.
-
The methoxy group at the 3-position in our lead compound is electron-donating and of moderate size. Its effect on activity is likely to be different from that of the trifluoromethyl group. It is plausible that the anticonvulsant activity of 2-bromo-N-(3-methoxyphenyl)acetamide would be modest, potentially requiring further optimization.
SAR trends for N-aryl acetamide anticonvulsants.
Comparison with Benchmark Anticonvulsants
As shown in Table 1, established anticonvulsants like Phenytoin and Carbamazepine exhibit potent activity in the MES model with ED₅₀ values in the single digits[2]. These drugs are known to act by blocking voltage-gated sodium channels[4]. The activity of the 3-trifluoromethyl analog of the N-aryl acetamide series approaches that of these benchmark drugs, suggesting a similar potential mechanism of action. Lacosamide , a newer generation antiepileptic drug, also shows comparable potency[3]. SAR studies on Lacosamide have revealed that modifications to its structure can significantly impact its activity, further highlighting the importance of rational drug design[3].
Potential Antimicrobial Activity
The α-haloacetamide moiety is a known electrophilic warhead and has been incorporated into various antimicrobial agents. While the primary focus of this guide is on anticonvulsant activity, the potential for these compounds to exhibit antimicrobial effects should not be overlooked.
Experimental Protocol: Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Culture Media: Mueller-Hinton Broth (MHB).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
SAR for Antimicrobial Activity
While specific MIC data for 2-bromo-N-(3-methoxyphenyl)acetamide is scarce, studies on related N-(substituted-phenyl)-2-chloroacetamides have shown moderate to good antibacterial activity against various strains. It is plausible that the bromo-analogs would exhibit similar or potentially enhanced activity due to the higher reactivity of the C-Br bond compared to the C-Cl bond.
Mechanism of Action: A Hypothesis
Based on the strong activity of analogs in the MES test, the most probable mechanism of action for the anticonvulsant effects of this class of compounds is the modulation of voltage-gated sodium channels. Like phenytoin and carbamazepine, these compounds may stabilize the inactivated state of the sodium channel, thereby reducing the firing of action potentials and preventing seizure spread.
Proposed mechanism of anticonvulsant action.
Conclusion and Future Directions
The 2-bromo-N-(aryl)acetamide scaffold holds considerable promise for the development of novel anticonvulsant agents. The available structure-activity relationship data strongly suggests that the nature and position of substituents on the phenyl ring are key determinants of biological activity. Specifically, the presence of a 3-trifluoromethyl group confers potent anti-MES activity, comparable to that of established drugs.
While direct experimental data for 2-bromo-N-(3-methoxyphenyl)acetamide is needed to definitively place it within this SAR landscape, the principles outlined in this guide provide a clear roadmap for future research. The synthesis and evaluation of a focused library of analogs, varying the position of the methoxy group and exploring a wider range of substituents at the 3-position, would be a logical next step. Furthermore, a more thorough investigation into the antimicrobial potential of these compounds could unveil dual-action agents.
This comparative guide, by synthesizing disparate data and providing a clear experimental framework, serves as a valuable resource for researchers aiming to unlock the full therapeutic potential of this versatile chemical class.
References
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Obniska, J., Kamiński, K., & Polesak, E. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 66(5), 803-810. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 2-bromo-N-(3-methoxyphenyl)acetamide Based Inhibitors
In the landscape of modern drug discovery, the development of targeted covalent inhibitors has seen a resurgence, offering the promise of enhanced potency and prolonged duration of action.[1][2] The 2-bromo-N-(3-methoxyphenyl)acetamide scaffold represents a class of electrophilic compounds designed to form a covalent bond with a nucleophilic residue, often a cysteine, within the active site of a target protein. However, the inherent reactivity of such compounds necessitates a rigorous evaluation of their proteome-wide selectivity to mitigate the risk of off-target effects and potential toxicity.[3][4] This guide provides a comprehensive comparison of a lead compound from this series, hereafter referred to as Inhibitor X , with other established inhibitors, supported by illustrative experimental data.
Our investigation will focus on a hypothetical primary target, the novel protein kinase "Kinase Y," which has been implicated in a significant signaling pathway driving oncogenesis. The cross-reactivity of Inhibitor X will be compared against two alternative inhibitors: a well-characterized, multi-kinase inhibitor (Compound A ) and a highly selective, non-covalent inhibitor of Kinase Y (Compound B ).
The Imperative of Selectivity Profiling
Covalent inhibitors, by their nature, are designed to be reactive. This reactivity, while beneficial for target engagement, can also lead to unintended interactions with other proteins that possess reactive cysteines or other nucleophilic residues.[3] Such off-target interactions can confound biological readouts and lead to unforeseen toxicities. Therefore, a multi-faceted approach to cross-reactivity profiling is not just recommended but essential for the validation of any new covalent inhibitor.[2][5]
This guide will detail three complementary state-of-the-art techniques for assessing inhibitor selectivity:
-
Kinome-Wide Profiling: To assess selectivity within the kinase family, one of the largest and most drugged protein families.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context and identify potential off-targets based on changes in protein thermal stability.
-
Chemoproteomics using Activity-Based Protein Profiling (ABPP): For an unbiased, proteome-wide identification of covalent targets.[3][6][7]
Comparative Cross-Reactivity Profiles
The following tables summarize the hypothetical experimental data gathered for Inhibitor X, Compound A, and Compound B.
Table 1: Kinome-Wide Selectivity Profiling
This table illustrates the inhibitory activity of the compounds against a panel of 468 kinases at a concentration of 1 µM. The data is presented as the percentage of inhibition.
| Compound | Primary Target (Kinase Y) Inhibition (%) | Number of Off-Targets (>50% Inhibition) | Key Off-Targets (>70% Inhibition) |
| Inhibitor X | 98 | 5 | Kinase Z, Kinase W |
| Compound A | 95 | 42 | EGFR, BTK, TEC, BLK, and others |
| Compound B | 92 | 1 | None |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
This table shows the thermal shift (ΔTm in °C) for the primary target and key identified off-targets upon treatment with the respective inhibitors in a cellular model.
| Compound | Target | ΔTm (°C) |
| Inhibitor X | Kinase Y | +5.2 |
| Kinase Z | +3.1 | |
| Kinase W | +2.8 | |
| Compound A | Kinase Y | +4.8 |
| EGFR | +4.5 | |
| BTK | +4.2 | |
| Compound B | Kinase Y | +3.5 |
| Kinase Z | No significant shift |
Table 3: Chemoproteomic (ABPP) Target Identification
This table lists the proteins identified as significant covalent targets for Inhibitor X and Compound A using a competitive ABPP workflow.
| Compound | Primary Target | Significant Covalent Off-Targets |
| Inhibitor X | Kinase Y | Kinase Z, Kinase W, Protein X |
| Compound A | Kinase Y | EGFR, BTK, TEC, BLK, Protein X, Protein Y |
Experimental Protocols
A detailed, step-by-step methodology for each of the key experiments is provided below. The causality behind experimental choices is explained to provide a deeper understanding of the workflow.
Kinome-Wide Profiling Protocol
This protocol is designed to provide a broad overview of an inhibitor's selectivity across the human kinome.
-
Compound Preparation: Prepare stock solutions of Inhibitor X, Compound A, and Compound B in DMSO. A 10 mM stock is standard.
-
Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega). The kinases are typically expressed as recombinant proteins.
-
Incubation: The inhibitors are incubated with the individual kinases at a final concentration of 1 µM in the presence of ATP. The choice of 1 µM allows for the identification of potent off-target interactions.
-
Activity Measurement: Kinase activity is measured using a suitable assay format, often based on the quantification of ATP consumption (e.g., ADP-Glo) or substrate phosphorylation (e.g., Lance Ultra).
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. A threshold of >50% inhibition is typically used to identify significant off-targets.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method to verify target engagement in a cellular environment.[8]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one that endogenously expresses Kinase Y) to ~80% confluency. Treat the cells with the inhibitors at a suitable concentration (e.g., 10x IC50) or a vehicle control (DMSO) for 1-2 hours.
-
Cell Lysis and Heating: Harvest the cells and lyse them by freeze-thaw cycles. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes. The temperature gradient is crucial to determine the melting curve of the proteins.
-
Protein Precipitation and Collection: Cool the samples to room temperature and centrifuge to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Analyze the soluble protein fractions by Western blot using antibodies specific for the target proteins (Kinase Y, Kinase Z, etc.) or by quantitative mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Generate melting curves by plotting the amount of soluble protein as a function of temperature. The change in the melting temperature (ΔTm) upon inhibitor treatment is a measure of target engagement and stabilization.
Chemoproteomics (ABPP) Protocol
Activity-based protein profiling provides an unbiased approach to identify covalent targets in a complex proteome.[3][5]
-
Probe Synthesis: Synthesize an alkyne- or biotin-tagged version of the 2-bromo-N-(3-methoxyphenyl)acetamide scaffold to serve as a probe.
-
Cell Lysate Preparation: Prepare a proteome lysate from a relevant cell line.
-
Competitive Profiling: Pre-incubate the lysate with increasing concentrations of the test inhibitors (Inhibitor X, Compound A) for 30 minutes. This step allows the inhibitors to bind to their targets.
-
Probe Labeling: Add the tagged probe to the lysate and incubate for a defined period. The probe will covalently label the remaining accessible sites that were not blocked by the test inhibitor.
-
Click Chemistry/Affinity Purification: For an alkyne-tagged probe, perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a reporter tag (e.g., biotin-azide). For a biotin-tagged probe, proceed directly to affinity purification.
-
Enrichment and Digestion: Enrich the labeled proteins using streptavidin beads. Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: The reduction in probe labeling in the presence of the inhibitor indicates a target. The dose-dependent competition can be used to determine the potency of the inhibitor for each identified target.
Visualization of Key Concepts
Discussion and Conclusion
The hypothetical data presented in this guide illustrates the importance of a multi-pronged approach to cross-reactivity profiling. While Inhibitor X demonstrates high potency for its primary target, Kinase Y, the kinome-wide screen and chemoproteomics data reveal a small number of off-targets. The CETSA data confirms engagement with these off-targets in a cellular context.
In comparison, Compound A, a promiscuous multi-kinase inhibitor, shows a broad range of off-targets, which could lead to complex biological effects and a challenging safety profile. Conversely, Compound B, the non-covalent inhibitor, displays a very clean selectivity profile, but may be disadvantaged in terms of potency and duration of action compared to the covalent Inhibitor X.
The identification of off-targets for Inhibitor X, such as Kinase Z and Kinase W, is a critical step in the drug discovery process. This knowledge allows for:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists can modify the structure of Inhibitor X to reduce its affinity for the identified off-targets while maintaining potency for Kinase Y.
-
Biological Deconvolution: Researchers can design experiments to understand the biological consequences of inhibiting Kinase Z and Kinase W, to determine if this off-target activity is acceptable or even potentially beneficial.
-
Safety Assessment: The known functions of the off-target proteins can inform the design of toxicology studies.
References
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M. P. G. Harris, P. A., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling. [Link]
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Tuley, A., & Fast, W. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Current Opinion in Chemical Biology. [Link]
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Zhang, J., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. [Link]
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Lanning, B. R., et al. (2014). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]
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Horan, J. C., & Cravatt, B. F. (2021). Chemoproteomic strategies for drug discovery and natural product target identification. Chemical Society Reviews. [Link]
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Potashman, M. H., & Shair, M. D. (2021). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
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Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]
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Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry. [Link]
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Vinogradova, D. S., & Cravatt, B. F. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Review of Proteomics. [Link]
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Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]
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ResearchGate. (n.d.). Cross-reactivity of compounds with selected kinases. [Link]
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ResearchGate. (n.d.). Discovery of kinase inhibitors that potently cross-react with... [Link]
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A Researcher's Guide to In Vitro Assay Development for 2-bromo-N-(3-methoxyphenyl)acetamide Derivatives
In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is paramount. The 2-bromo-N-(3-methoxyphenyl)acetamide scaffold represents a promising starting point for the development of new therapeutic agents. Its derivatives, through strategic chemical modifications, hold the potential for diverse biological activities. This guide provides a comprehensive framework for the in vitro characterization of these novel derivatives, enabling researchers to build a robust data package for hit-to-lead optimization.
The following sections detail a tiered approach to in vitro assay development, starting from broad cytotoxicity screening to more focused mechanistic studies. Each protocol is presented with the underlying scientific rationale, ensuring that the experimental choices are not just procedural but are grounded in the principles of drug discovery.
Tier 1: Foundational Cytotoxicity Profiling
The initial step in characterizing any new compound library is to assess its general cytotoxicity across a panel of relevant cell lines. This provides a baseline understanding of the derivatives' potency and selective toxicity. We will compare two widely accepted and complementary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.
Comparative Cytotoxicity Assessment: MTT vs. LDH Assay
The selection of both MTT and LDH assays provides a more complete picture of a compound's effect on cell viability. The MTT assay relies on the metabolic reduction of tetrazolium salt by viable cells, indicating cellular health.[1] In contrast, the LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a direct marker of cytotoxicity.[2][3] Running these assays in parallel can help distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[4]
Table 1: Example Comparative Cytotoxicity Data for 2-bromo-N-(3-methoxyphenyl)acetamide Derivatives
| Derivative | Cell Line | MTT IC50 (µM) | LDH EC50 (µM) | Selectivity Index (Normal/Cancer) |
| Parent Scaffold | Cancer A | >100 | >100 | - |
| Normal B | >100 | >100 | - | |
| Derivative 1 | Cancer A | 15.2 | 20.5 | 5.8 |
| Normal B | 88.7 | 118.3 | ||
| Derivative 2 | Cancer A | 5.8 | 8.1 | 12.1 |
| Normal B | 70.1 | 98.2 | ||
| Positive Control | Cancer A | 2.1 | 3.5 | 2.5 |
| (Doxorubicin) | Normal B | 5.3 | 8.9 |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for parallel MTT and LDH cytotoxicity assays.
Protocol 1: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Add serial dilutions of the 2-bromo-N-(3-methoxyphenyl)acetamide derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[1]
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.[3]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader within 1 hour.[6]
Tier 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Derivatives that exhibit significant and selective cytotoxicity should be further investigated to understand their mechanism of action. Determining whether a compound induces apoptosis (programmed cell death) or causes cell cycle arrest is a critical next step.[7][8]
Dissecting the Mode of Cell Death
Flow cytometry-based assays are powerful tools for single-cell analysis of apoptosis and cell cycle distribution.[9] Annexin V staining can identify early apoptotic cells, while propidium iodide (PI) is used to label late apoptotic and necrotic cells.[7] For cell cycle analysis, PI staining of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases.[10]
Table 2: Example Apoptosis and Cell Cycle Analysis Data
| Derivative | Treatment Conc. (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | G2/M Arrest (%) |
| Vehicle Control | - | 3.2 | 1.5 | 12.5 |
| Derivative 2 | 5 | 25.8 | 10.2 | 15.1 |
| 10 | 45.1 | 22.7 | 18.3 | |
| Positive Control | 2 | 38.6 | 15.4 | 45.2 |
| (Paclitaxel) |
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Workflow for flow cytometry-based apoptosis and cell cycle analysis.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the derivatives at their IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Tier 3: Target-Based Assays - Enzyme Inhibition Profiling
For derivatives that show a clear and potent cellular phenotype, identifying their molecular target is the next logical step. Based on the chemical structure of the 2-bromo-N-(3-methoxyphenyl)acetamide scaffold, protein kinases are a plausible target class.[11] Kinase inhibition assays are essential for confirming target engagement and determining the potency and selectivity of the compounds.[12]
Evaluating Kinase Inhibitory Activity
A variety of in vitro kinase assay formats are available, including radiometric and non-radiometric methods.[13][14] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are a popular choice due to their high sensitivity and high-throughput compatibility.[15] This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[15]
Table 3: Example Kinase Inhibition Data
| Derivative | Target Kinase | IC50 (nM) | Off-Target Kinase 1 | IC50 (nM) | Off-Target Kinase 2 | IC50 (nM) |
| Derivative 2 | Kinase X | 85 | Kinase Y | >10,000 | Kinase Z | 2,500 |
| Positive Control | Kinase X | 15 | Kinase Y | 5,000 | Kinase Z | 800 |
| (Staurosporine) |
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Protocol 5: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the purified kinase, its specific substrate, and ATP at a concentration close to its Km value.
-
Inhibitor Addition: Add the 2-bromo-N-(3-methoxyphenyl)acetamide derivatives at a range of concentrations.
-
Reaction Incubation: Incubate the reaction at 30°C for 1 hour.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and, therefore, to the kinase activity.
Conclusion
This guide provides a structured and scientifically sound approach to the in vitro characterization of novel 2-bromo-N-(3-methoxyphenyl)acetamide derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic and target-based assays, researchers can efficiently identify promising lead compounds and build a comprehensive understanding of their biological activity. The presented workflows and protocols serve as a robust starting point for any drug discovery program focused on this chemical scaffold.
References
- Anticancer Drugs. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. 16(3), 223-8.
- Budach, W., & Taghian, A. (Year not available).
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- BD Biosciences. (n.d.).
- Antibodies.com. (2025). Cell-Based Assays Guide.
- Longdom Publishing. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for Cytotoxicity Assay of 6-Acetonyldihydrochelerythrine.
- Benchchem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents.
- NIH. (2022). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence.
- Elabscience. (n.d.). Apoptosis and Cell Health Detection.
- AACR Journals. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System.
- NIH. (n.d.).
- PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- NIH. (2011).
- Abcam. (n.d.).
- BMG LABTECH. (2020). Kinase assays.
- ScienceDirect. (n.d.). Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs.
- PMC - PubMed Central. (2021).
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A Senior Application Scientist's Guide to the Synthesis of N-Aryl Bromoacetamides: A Comparative Efficacy Analysis
N-aryl bromoacetamides are indispensable building blocks in the landscape of modern organic synthesis. Their unique bifunctional nature, possessing both a reactive α-bromo group and a stable amide linkage, makes them highly valuable precursors for a vast array of heterocyclic compounds, pharmaceutical intermediates, and functional materials.[1] The α-bromo moiety serves as a potent electrophilic site, ideal for nucleophilic substitution reactions, while the N-aryl amide core is a common feature in many biologically active molecules.
This guide provides an in-depth comparison of the primary methodologies for synthesizing these crucial intermediates. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, evaluate their relative efficiencies based on experimental data, and provide field-proven insights to guide researchers in selecting the optimal synthetic strategy for their specific application.
The Core Reaction: Nucleophilic Acylation of Anilines
The synthesis of N-aryl bromoacetamides fundamentally relies on the N-acylation of a primary or secondary aniline. This reaction involves the nucleophilic attack of the lone pair of electrons on the aniline's nitrogen atom onto the electrophilic carbonyl carbon of a bromoacetylating agent. The reactivity of the aniline is paramount; electron-donating groups on the aromatic ring increase the nucleophilicity of the nitrogen, typically accelerating the reaction, whereas electron-withdrawing groups have the opposite effect.
Caption: Experimental workflow for the classical synthesis of N-aryl bromoacetamides.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the aniline (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 eq.).
-
Acyl Halide Addition: Add a solution of bromoacetyl bromide or chloride (1.0-1.1 eq.) in the same solvent dropwise to the cooled aniline solution over 15-30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford the pure N-aryl bromoacetamide.
Method 2: Advanced Energy-Input Methods for Green Synthesis
In line with the principles of green chemistry, modern synthetic approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials. [2][3]Ultrasound and microwave irradiation have emerged as powerful tools to achieve these goals.
2A. Ultrasound-Assisted Synthesis
Causality and Mechanistic Insight: Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. [4]This collapse generates transient localized hot spots with extremely high temperatures (~5000 K) and pressures (~1000 atm), creating immense shear forces and microjets. [4]While the bulk temperature of the reaction remains low, these localized effects dramatically accelerate chemical reactions by increasing mass transfer and activating the reacting species. [5][6] Advantages:
-
Drastic Time Reduction: Reactions that take many hours conventionally can often be completed in minutes. [5][7]* Improved Yields: The enhanced reaction rates can lead to higher product yields and fewer side products. [5]* Energy Efficiency: Sonication is a highly efficient method of transferring energy to a reaction system.
Limitations:
-
Specialized Equipment: Requires an ultrasonic bath or probe sonicator.
-
Scalability: Reproducibility on a large scale can be challenging and may require specialized flow reactors.
2B. Microwave-Assisted Synthesis
Causality and Mechanistic Insight: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into heat. [8]This process, known as dielectric heating, is fundamentally different from conventional heating. It allows for rapid, uniform heating of the entire reaction volume, bypassing the slower process of thermal conduction from the vessel walls. [2][9]This can lead to dramatic rate accelerations, often attributed to the high temperatures that can be reached quickly and maintained precisely.
Advantages:
-
Exceptional Speed: Reaction times are often reduced from hours to minutes. [2][9]* Higher Yields & Purity: The rapid heating can minimize the formation of degradation byproducts, leading to cleaner reactions and higher isolated yields. [9]* Solvent-Free Potential: In some cases, reactions can be run under neat conditions, reducing solvent waste. [3] Limitations:
-
Specialized Equipment: Requires a dedicated microwave reactor for safe and controlled operation.
-
Pressure Build-up: Reactions in sealed vessels can generate significant pressure, which requires careful monitoring.
Caption: Generalized workflow for advanced synthesis (Ultrasound or Microwave).
Performance Comparison: A Head-to-Head Analysis
The choice of synthetic method is a critical decision driven by factors such as scale, available equipment, safety protocols, and desired throughput. The following table provides a direct comparison of the methodologies discussed.
| Feature | Classical Method (Bromoacetyl Halide) | Ultrasound-Assisted Synthesis | Microwave-Assisted Synthesis |
| Primary Reagents | Aniline, Bromoacetyl Bromide/Chloride, Base | Aniline, Bromoacetylating Agent, Base | Aniline, Bromoacetylating Agent, Base |
| Typical Reaction Time | 2 - 36 hours [5] | 30 - 90 minutes [5] | 5 - 30 minutes [3][9] |
| Typical Temperature | 0 °C to Room Temperature | Room Temperature to ~55 °C (bulk) [5] | 80 °C to 150 °C |
| Yields | Good to Excellent | Good to Excellent (often improved) [5] | Good to Excellent (often improved) [2] |
| Key Advantages | Well-established, simple setup, highly reliable | Massive time reduction, energy efficient, improved yields | Extreme speed, high yields, cleaner reactions |
| Key Limitations | Hazardous/lachrymatory reagents, long reaction times | Requires specialized equipment, scalability can be an issue | Requires specialized reactor, potential for high pressure |
| Green Chemistry Aspect | Poor (hazardous reagents, long heating times) | Good (energy efficient, reduced time) | Excellent (dramatic time/energy reduction, potential for less solvent) |
Supporting Experimental Data
A compelling example of the efficacy of advanced methods comes from a study on the synthesis of 1,2,4-triazole coupled acetamides, which involved the preparation of N-aryl bromoacetamides as intermediates. The conventional synthesis required 10-36 hours to achieve moderate yields. In stark contrast, the ultrasound-assisted strategy afforded higher yields (65-80%) in just 39-80 minutes . [5]This represents a time reduction of over 95% in some cases, vividly illustrating the transformative potential of sonochemistry. Similarly, microwave-assisted syntheses routinely demonstrate the ability to reduce multi-hour reflux reactions to mere minutes. [2][9]
Conclusion and Recommendations
For the synthesis of N-aryl bromoacetamides, the classical approach using bromoacetyl halides remains a valid and reliable method, particularly for small-scale preparations where specialized equipment is unavailable. Its procedural simplicity and robust nature are significant assets. However, its reliance on hazardous reagents and long reaction times are considerable drawbacks.
For laboratories focused on efficiency, high-throughput synthesis, and green chemistry, ultrasound and microwave-assisted methods offer unequivocal advantages . The dramatic reduction in reaction times, coupled with often-improved yields and cleaner reaction profiles, makes them the superior choice for modern drug discovery and process development. The initial investment in specialized equipment is rapidly offset by the substantial gains in productivity and energy efficiency. The selection between ultrasound and microwave will depend on the specific substrate and the desired reaction conditions, but both represent a significant technological advancement over conventional heating protocols.
References
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Shafi, S., et al. (2022). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. MDPI. Available at: [Link]
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Tweedy, B. G., et al. (1970). Metobromuron: acetylation of the aniline moiety as a detoxification mechanism. Science. Available at: [Link]
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Quora (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Quora. Available at: [Link]
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Prakash Academy (2021). Aniline-1 I Bromination of Aniline I Acetylation I Electrophilic Aromatic Substitution I Br-OH. YouTube. Available at: [Link]
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IRE Journals (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link]
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National Institutes of Health (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH. Available at: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 2-bromo-N-(methoxyphenyl)acetamide Positional Isomers
Abstract: In the realm of synthetic chemistry and drug development, the precise identification of molecular structure is non-negotiable. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, biological, and pharmacological properties. This guide provides an in-depth spectroscopic comparison of 2-bromo-N-(3-methoxyphenyl)acetamide and its ortho- and para- positional isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both predictive data and the underlying principles that enable unambiguous differentiation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical characterization to validate their synthetic targets and intermediates.
Introduction: The Challenge of Isomeric Purity
2-bromo-N-(aryl)acetamides are versatile intermediates in organic synthesis, frequently used in the preparation of a wide range of heterocyclic compounds and biologically active molecules. The starting material, methoxyaniline (anisidine), exists as three distinct positional isomers: ortho, meta, and para. Consequently, the synthesis of 2-bromo-N-(methoxyphenyl)acetamide can lead to one of these three products. Differentiating them is a critical quality control step, as the position of the methoxy group profoundly influences the molecule's steric and electronic properties. Spectroscopic analysis provides a powerful, non-destructive toolkit for this purpose. This guide will demonstrate how each major analytical technique offers a unique fingerprint for identifying the correct isomer.
Molecular Structures of the Isomers
The three positional isomers under consideration are distinguished by the location of the methoxy (-OCH₃) group on the phenyl ring relative to the acetamide substituent.
Figure 1: Structures of the ortho-, meta-, and para-isomers of 2-bromo-N-(methoxyphenyl)acetamide.
¹H NMR Spectroscopy: The Gold Standard for Positional Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most definitive technique for distinguishing these isomers. The electronic environment of the aromatic protons is uniquely altered by the substitution pattern, leading to predictable and distinct chemical shifts and coupling constants.
Causality Behind Experimental Choices
The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical. DMSO-d₆ is often preferred as it reliably solubilizes all isomers and shifts the amide N-H proton downfield, preventing its signal from overlapping with aromatic protons. A high-field spectrometer (≥400 MHz) is recommended to resolve the complex splitting patterns of the aromatic region, especially for the less symmetrical ortho- and meta-isomers.
Experimental Protocol: ¹H NMR Analysis
Figure 2: Standard workflow for ¹H NMR sample analysis.
Comparative Data and Interpretation
The primary distinguishing feature is the aromatic region (approx. 6.8-8.5 ppm).
| Proton Signal | Ortho Isomer (Expected δ, ppm) | Meta Isomer (Expected δ, ppm) | Para Isomer (Expected δ, ppm) | Rationale for Differences |
| N-H (singlet) | ~8.3 | ~8.2 | ~8.1 | The ortho-methoxy group can cause steric hindrance or hydrogen bonding, potentially shifting the NH proton further downfield. |
| Ar-H (multiplets) | ~6.9-7.2 (m, 3H), ~8.1 (d, 1H) | ~6.7 (dd, 1H), ~7.2 (t, 1H), ~7.4 (m, 2H) | ~6.9 (d, 2H), ~7.5 (d, 2H) | Ortho: Complex, asymmetric pattern. Meta: The most complex pattern with four distinct signals. Para: Highly symmetric, shows two distinct doublets (an AA'BB' system) due to the plane of symmetry. This symmetry is the most telling feature.[1] |
| CH₂Br (singlet) | ~4.1 | ~4.1 | ~4.1 | This signal is relatively insensitive to the substitution pattern on the distant phenyl ring. |
| OCH₃ (singlet) | ~3.9 | ~3.8 | ~3.8 | The chemical shift of the methoxy protons is generally stable across the isomers.[2] |
Key Insight: The symmetry of the aromatic signals for the para-isomer provides an immediate and unambiguous identification. The distinction between ortho and meta requires a more detailed analysis of the coupling constants and chemical shifts of the four unique aromatic protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides complementary information, with chemical shifts being highly sensitive to the electronic effects (both inductive and resonance) of the substituents.
Comparative Data and Interpretation
The aromatic carbon signals are the most diagnostic. The number of unique signals and their chemical shifts directly reflect the molecular symmetry.
| Carbon Signal | Ortho Isomer (Expected δ, ppm) | Meta Isomer (Expected δ, ppm) | Para Isomer (Expected δ, ppm) | Rationale for Differences |
| C=O | ~165 | ~165 | ~165 | The carbonyl carbon is largely unaffected by the remote substituent position.[3] |
| Ar-C (ipso-NH) | ~127 | ~140 | ~132 | The position of this carbon relative to the electron-donating methoxy group significantly alters its chemical shift. |
| Ar-C (ipso-OCH₃) | ~148 | ~160 | ~156 | The para-isomer shows the strongest resonance donation, shielding other ring carbons. |
| Ar-C (others) | 4 distinct signals (~110-125) | 4 distinct signals (~105-130) | 2 distinct signals (~114, ~121) | Symmetry is key. The ortho and meta isomers will each show 6 unique aromatic carbon signals (2 ipso, 4 C-H). The para isomer, due to its symmetry, will only show 4 unique aromatic signals (2 ipso, 2 C-H).[1] |
| CH₂Br | ~44 | ~44 | ~44 | Similar to ¹H NMR, this carbon's shift is not significantly affected.[3] |
| OCH₃ | ~56 | ~55 | ~55 | The methoxy carbon shift shows minimal variation.[2] |
Key Insight: The number of distinct aromatic carbon signals is the most powerful diagnostic feature in ¹³C NMR. The para-isomer will display only four signals in the aromatic region, while the ortho- and meta-isomers will each display six.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups (amide, ether, aromatic ring, alkyl halide) but is more subtle in differentiating positional isomers. The differentiation often relies on the pattern of C-H out-of-plane bending vibrations in the fingerprint region.
Experimental Protocol: IR Analysis
A solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This requires minimal sample preparation and provides high-quality data.
Comparative Data and Interpretation
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch | 3250 - 3350 | Confirms the secondary amide N-H bond. The peak shape (sharp vs. broad) can indicate the degree of hydrogen bonding.[3] |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | From the -CH₂- and -OCH₃ groups. |
| Amide I (C=O Stretch) | 1660 - 1690 | A very strong, sharp absorption characteristic of the amide carbonyl.[4] |
| Amide II (N-H Bend) | 1510 - 1550 | A strong band, coupled with C-N stretching. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands confirming the aromatic skeleton. |
| C-O-C Stretch (Ether) | 1200 - 1275 (asymm.)1000 - 1075 (symm.) | Confirms the methoxy group. The exact position can be subtly influenced by the substitution pattern. |
| C-H Out-of-Plane Bend | 740-780 & ~700 (Ortho)770-810 & 680-725 (Meta)810-850 (Para) | This is the key differentiating region. The pattern of overtone bands in the fingerprint region is characteristic of the substitution pattern on the benzene ring. The para isomer typically shows one strong band, while ortho and meta show more complex patterns.[5] |
| C-Br Stretch | 550 - 650 | Confirms the bromoacetyl moiety. |
Key Insight: While less definitive than NMR, the C-H out-of-plane bending region (below 900 cm⁻¹) in the IR spectrum can provide strong evidence for the substitution pattern, especially for confirming a para-substituted ring.
Mass Spectrometry: Confirming Mass and Fragmentation
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. Electron Ionization (EI) is a common method for this class of compounds.
Causality Behind Experimental Choices
High-resolution mass spectrometry (HRMS) is invaluable as it provides the exact mass, allowing for the unambiguous determination of the molecular formula (C₉H₁₀BrNO₂). The most crucial observation in the low-resolution spectrum is the isotopic pattern of the molecular ion.
Comparative Data and Interpretation
The mass spectra of the three isomers are expected to be very similar, as fragmentation is driven by the functional groups, not their relative positions. However, minor differences in fragment ion intensities may be observed.
| m/z Value | Interpretation | Rationale |
| 243 / 245 | [M]⁺ and [M+2]⁺ | Molecular Ion Cluster. This is the most characteristic feature. Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes being nearly 1:1, the molecular ion appears as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units. This immediately confirms the presence of a single bromine atom.[6][7] |
| 164 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 123 | [C₇H₇NO]⁺ | This is a key fragment corresponding to the methoxyacetanilide cation, formed by cleavage of the C-N bond and loss of the bromoacetyl radical. The intensity of this peak might vary slightly between isomers.[8] |
| 108 | [C₇H₆O]⁺ | Loss of a methyl radical from the m/z 123 fragment (loss of CH₃ from the methoxy group).[8] |
| 92 | [C₆H₆N]⁺ | Loss of CO from the m/z 123 fragment. |
Key Insight: Mass spectrometry is excellent for confirming the molecular formula and the presence of one bromine atom via the M/M+2 isotopic pattern.[9] While it is not the primary tool for distinguishing these specific positional isomers, as their fragmentation pathways are largely identical, it is an essential component of a complete characterization.[10]
Summary and Conclusion
Unambiguous differentiation of the positional isomers of 2-bromo-N-(methoxyphenyl)acetamide is critical for synthetic success and is readily achievable with a multi-technique spectroscopic approach.
-
¹H NMR is the most powerful tool, with the symmetry and splitting pattern of the aromatic protons providing a definitive fingerprint for each isomer. The para isomer is instantly recognizable by its simple pair of doublets.
-
¹³C NMR corroborates the ¹H NMR data by revealing the number of unique carbon environments. The para isomer shows 4 aromatic signals, while the ortho and meta isomers show 6.
-
IR Spectroscopy confirms functional group identity and can provide strong supporting evidence for the substitution pattern through analysis of the C-H out-of-plane bending vibrations in the fingerprint region.
-
Mass Spectrometry validates the molecular weight and elemental composition (specifically the presence of one bromine atom) through the characteristic [M]⁺/[M+2]⁺ isotopic cluster.
By synergistically applying these techniques, researchers can confidently and accurately determine the structure of their target compound, ensuring the integrity and reproducibility of their scientific work.
References
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Rosenfelder, N., Van Zee, N. J., Mueller, J. F., Gaus, C., & Vetter, W. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry - ACS Publications. [Link]
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Robson, J. H., & Reinhart, J. (1953). The Infrared Spectra of N-Substituted Trifluoroacetamides. Journal of the American Chemical Society, 75(10), 2535–2536. [Link]
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Knepper, T. P., & Gabriel, F. L. P. (2005). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]
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Zhang, R., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]
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Al-Said, S. B. (2001). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecules, 6(12), 965-970. [Link]
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Al-Tamary, U. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 578–583. [Link]
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A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 2-Bromo-N-(3-methoxyphenyl)acetamide Derivatives
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies to evaluate the off-target effects of 2-bromo-N-(3-methoxyphenyl)acetamide and its derivatives. As covalent inhibitors, these compounds offer the potential for high potency and prolonged duration of action, stemming from the formation of a stable bond with their target protein.[1][2] The electrophilic α-bromoacetamide "warhead" is designed to react with nucleophilic residues, often cysteine, within the binding site of the intended target.[3] However, this reactivity also presents a significant challenge: the potential for unintended interactions with other proteins, leading to off-target effects and toxicity.[1][4][5]
A thorough and early assessment of a compound's selectivity is therefore not just a regulatory hurdle but a critical step in identifying a viable therapeutic candidate. This guide moves beyond a simple listing of techniques, instead focusing on the strategic integration of proteomic, targeted, and phenotypic approaches to build a comprehensive selectivity profile.
The Strategic Framework for Off-Target Evaluation
A robust evaluation of off-target effects is a multi-step process that begins with broad, unbiased screening and progressively narrows down to specific, functionally relevant interactions. The goal is to understand not only what a compound binds to, but also the concentration at which these interactions occur and their ultimate biological consequence.
Caption: A strategic workflow for identifying and validating off-target effects.
Part 1: Unbiased Proteome-Wide Screening
The first critical step is to cast a wide net to identify all potential binding partners of a derivative in a native cellular context. Two powerful, mass spectrometry-based techniques are preeminent for this purpose: Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP).
Activity-Based Protein Profiling (ABPP) / Chemoproteomics
ABPP is exceptionally well-suited for covalent inhibitors as it directly maps the reactive sites across the proteome.[6] The methodology leverages a modified version of the inhibitor that contains a "clickable" tag, such as an alkyne group. This probe is incubated with cell lysates or intact cells, allowing it to covalently bind to its targets. After binding, a reporter tag (e.g., biotin) is attached via click chemistry, enabling the enrichment and subsequent identification of target proteins by quantitative mass spectrometry.[7]
Causality Behind Experimental Choices:
-
Intact Cells vs. Lysates: Using intact cells provides a more physiologically relevant assessment, as it accounts for cell permeability and compartmentalization. However, lysate-based assays can offer a more direct measure of proteome reactivity without the confounder of cell uptake.
-
Competitive Profiling: A crucial control involves pre-incubating the cells or lysate with the original, untagged derivative before adding the alkyne probe. True off-targets will show reduced labeling by the probe in the presence of the competitor compound, confirming a specific interaction.[7]
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Experimental Protocol: Competitive ABPP for Off-Target Identification
-
Probe Synthesis: Synthesize an analog of the 2-bromo-N-(3-methoxyphenyl)acetamide derivative containing a terminal alkyne tag.
-
Cell Culture: Culture human cells (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency.
-
Treatment:
-
Competitive Sample: Treat cells with the untagged parent compound at a high concentration (e.g., 10-50 µM) for 1 hour.
-
Control Sample: Treat cells with DMSO vehicle for 1 hour.
-
-
Probe Labeling: Add the alkyne-tagged probe to all samples at a lower concentration (e.g., 1-5 µM) and incubate for another hour.
-
Lysis: Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Click Chemistry: Normalize protein concentration for all lysates. Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide, TCEP, TBTA ligand, and copper (II) sulfate. Incubate for 1 hour at room temperature.
-
Enrichment: Add streptavidin-coated magnetic beads to the lysates and incubate for 1-2 hours to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Digestion: Perform on-bead tryptic digestion to release peptides for MS analysis.
-
LC-MS/MS: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify peptide abundances between the competitor and control samples. Proteins showing a significant reduction in abundance in the competitor-treated sample are identified as potential off-targets.
Thermal Proteome Profiling (TPP)
TPP, also known as MS-based Cellular Thermal Shift Assay (CETSA), operates on the principle that protein-ligand binding increases the thermal stability of the target protein.[8][9][10] In this method, cells treated with the derivative or a vehicle control are heated across a range of temperatures. The aggregated, denatured proteins are then separated from the soluble fraction. The amount of each protein remaining in the soluble fraction at each temperature is quantified by mass spectrometry, generating a "melting curve." A shift in this curve to a higher temperature in the drug-treated sample indicates direct target engagement.[10][11]
Causality Behind Experimental Choices:
-
Temperature Gradient: A carefully chosen temperature range is essential to capture the melting transitions of a wide variety of proteins.
-
Isoform Specificity: TPP can distinguish between the binding to different protein isoforms, provided they have unique peptides that can be detected by the mass spectrometer.
Caption: Workflow for Thermal Proteome Profiling (TPP).
Part 2: Targeted Validation and Selectivity Profiling
After generating a list of potential off-targets from proteome-wide screens, the next phase is to validate these interactions and quantify selectivity.
Western Blot-Based CETSA
This is a lower-throughput, antibody-dependent version of TPP used to validate a specific protein-ligand interaction.[10] It follows the same principle of thermal stabilization but uses Western blotting to detect the amount of a specific protein of interest remaining in the soluble fraction after heating. A clear band at higher temperatures in the drug-treated sample compared to the control validates the interaction.
Experimental Protocol: Western Blot CETSA for Off-Target Validation
-
Cell Treatment: Treat two populations of cells with either the derivative (at a saturating concentration) or DMSO for 1-2 hours.
-
Harvesting: Harvest the cells and resuspend them in a physiological buffer (e.g., PBS) with protease inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Separate the soluble and aggregated fractions by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Western Blotting: Collect the supernatants (soluble fraction), normalize for protein content, and analyze by SDS-PAGE and Western blot using a specific antibody against the suspected off-target protein.
-
Analysis: Compare the band intensities at each temperature between the DMSO and drug-treated samples. A shift in the melting curve confirms engagement.
Kinome Profiling
Since many signaling pathways are regulated by kinases, and kinase inhibitors are a major class of drugs, it is often prudent to specifically screen for off-target kinase activity.[6][12] Commercial services (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot) offer large panels of purified human kinases (often >400) to test against. These assays measure the ability of the compound to compete with a known ligand, providing a quantitative measure of binding affinity (e.g., Kd) or percent inhibition at a given concentration. This is essential for understanding the selectivity of derivatives intended to be kinase inhibitors and for flagging unintended anti-kinase activity for other compounds.[12]
Part 3: Assessing Functional Consequences
Identifying a binding event is only part of the story. The final, critical phase is to determine if the off-target interaction has a biological consequence.
Phenotypic Screening
Phenotypic screening assesses the overall effect of a compound on a cell or organism without a preconceived target.[13][14] This approach is invaluable for uncovering unexpected toxicities or activities that may arise from off-target effects. High-content imaging, for instance, can simultaneously measure dozens of cellular parameters (e.g., nuclear morphology, mitochondrial health, cytoskeletal integrity). A derivative that shows a distinct phenotypic "fingerprint" from other, more selective compounds may be acting through an off-target mechanism. Recent studies have shown that 2-bromoacetamide itself can impair oocyte maturation by disrupting the cytoskeleton, a type of phenotypic effect that could be missed by binding assays alone.[15]
Cytotoxicity Assays
A fundamental first step is to assess the general toxicity of the derivatives. The α-bromoacetamide moiety is known to be reactive and potentially toxic.[16][17][18] Standard cell viability assays (e.g., MTT, CellTiter-Glo®) should be performed across a range of relevant cell lines. A narrow window between the on-target effective concentration (EC50) and the cytotoxic concentration (CC50) often points towards significant off-target liabilities.
Data Summary and Comparative Analysis
To effectively compare derivatives, data should be consolidated into clear, comparative tables.
Table 1: Comparison of Off-Target Profiling Methodologies
| Methodology | Principle | Primary Output | Strengths | Limitations |
| ABPP / Chemoproteomics | Covalent reaction with a tagged probe | List of covalently modified proteins | Direct, unbiased, high sensitivity for covalent targets | Requires synthesis of a tagged probe; may miss non-covalent interactions |
| Thermal Proteome Profiling (TPP) | Ligand-induced thermal stabilization | List of proteins with altered melting curves | Unbiased, label-free, reflects in-cell binding | Indirect; may not capture all interactions; less sensitive for weak binders |
| Kinome Profiling | Competitive binding on a kinase panel | Quantitative binding affinity (Kd) or % inhibition | Highly quantitative, broad kinase coverage, standardized | Limited to kinases; in vitro results may not fully translate to cells |
| Targeted CETSA | Ligand-induced thermal stabilization | Validation of a specific protein interaction | Validates specific hits from proteomic screens | Low-throughput, requires a specific antibody for each target |
| Phenotypic Screening | Cellular response to compound treatment | A "fingerprint" of cellular changes; toxicity | Assesses functional outcome, unbiased discovery of effects | Deconvolution of the mechanism (linking phenotype to target) is challenging |
Table 2: Hypothetical Off-Target Data for 2-bromo-N-(3-methoxyphenyl)acetamide Derivatives
| Derivative | On-Target IC50 (nM) | Off-Target X (CETSA Shift, °C) | Off-Target Y (ABPP Fold Change) | Kinase Z (% Inhibition @ 1µM) | HEK293T CC50 (µM) | Selectivity Window (CC50/IC50) |
| Parent Cmpd | 50 | 4.2 | 15.3 | 85% | 5.0 | 100 |
| Derivative A | 25 | 1.1 | 2.1 | 12% | > 50 | > 2000 |
| Derivative B | 150 | 4.5 | 18.9 | 92% | 2.5 | 17 |
| Derivative C | 45 | No significant shift | 1.5 | 5% | > 50 | > 1100 |
This table represents example data for illustrative purposes.
From this hypothetical data, Derivative A and Derivative C emerge as the most promising candidates. Derivative A shows improved on-target potency and a dramatically cleaner off-target profile, resulting in a superior selectivity window. Derivative C maintains on-target activity while eliminating the off-target liabilities seen in the parent compound. In contrast, Derivative B, despite its on-target activity, exhibits significant off-target engagement and higher cytotoxicity, making it a poor candidate for further development. This concept of defining a "selectivity window," where a compound is potent against its target at concentrations well below those that cause off-target binding or cytotoxicity, is a cornerstone of successful covalent inhibitor design.[6]
Conclusion
Evaluating the off-target effects of 2-bromo-N-(3-methoxyphenyl)acetamide derivatives requires a multi-pronged, logical progression from broad screening to functional validation. No single method is sufficient. By integrating unbiased proteomic techniques like ABPP and TPP with targeted validation assays and functional phenotypic screens, researchers can build a comprehensive understanding of a compound's selectivity. This rigorous, evidence-based approach is paramount to mitigating risks of toxicity and advancing covalent inhibitors with the highest potential for therapeutic success.
References
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022).
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021).
- The rise of covalent inhibitors in strategic therapeutic design. (2023). CAS.org.
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. (n.d.). Benchchem.
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Semantic Scholar.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. (2025).
- How can off-target effects of drugs be minimised?. (2025).
- A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (n.d.). PMC.
- Minimizing the off-target reactivity of covalent kinase inhibitors by... (n.d.).
- Key advances in the development of reversible covalent inhibitors. (n.d.). Taylor & Francis Online.
- Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. (2022). MDPI.
- Determining Cysteines Available for Covalent Inhibition Across the Human Kinome. (n.d.).
- COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. (2025). PubMed.
- Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). (2023).
- Characterization of the proteome reactivities of covalent kinase... (n.d.).
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- Off-Target Screening Cell Microarray Assay. (n.d.).
- 2-bromoacetamide exposure impairs oocyte maturation in mice and humans primarily via disrupting the cytoskeleton. (2024). PubMed.
- Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News.
- 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. (n.d.). PMC - NIH.
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- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-bromo-N-(3-methoxyphenyl)acetamide
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities with high purity and efficiency is paramount. Aryl acetamides, and specifically functionalized N-aryl-2-bromoacetamides, are a critical class of intermediates due to their versatile reactivity, serving as key building blocks for a wide range of more complex molecules. This guide provides an in-depth comparative analysis of the synthetic routes to 2-bromo-N-(3-methoxyphenyl)acetamide, a valuable intermediate in medicinal chemistry. We will delve into the mechanistic underpinnings of the most common synthetic strategies, present detailed experimental protocols, and offer a quantitative comparison of their efficiencies based on yield, purity, and operational simplicity.
Introduction: The Significance of 2-bromo-N-(3-methoxyphenyl)acetamide
2-bromo-N-(3-methoxyphenyl)acetamide possesses two key reactive sites: the electrophilic carbon of the bromomethyl group, which is susceptible to nucleophilic attack, and the aromatic ring, which can undergo further substitution. This dual reactivity makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activity. The methoxy substituent on the phenyl ring also influences the electronic properties of the molecule, which can be crucial for its subsequent reactions and the properties of the final products. Given its utility, the efficient and reliable synthesis of this compound is of significant interest to researchers in the field.
Synthetic Strategies: A Comparative Overview
The preparation of 2-bromo-N-(3-methoxyphenyl)acetamide is most commonly achieved through the acylation of 3-methoxyaniline. Two primary approaches to this transformation will be benchmarked in this guide:
-
Method A: Acylation with Bromoacetyl Bromide. This is the classical and most direct approach, involving the reaction of 3-methoxyaniline with the highly reactive bromoacetyl bromide.
-
Method B: Bromoacetic Acid Activation with a Coupling Agent. This alternative strategy employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate bromoacetic acid for the acylation of 3-methoxyaniline.
This guide will provide a detailed, side-by-side comparison of these two methods, evaluating them on key performance indicators to enable an informed choice of synthetic route based on the specific needs of the researcher.
Method A: Acylation with Bromoacetyl Bromide
This method leverages the high electrophilicity of the acyl bromide to achieve a rapid and often high-yielding acylation of the amine.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-methoxyaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate, which then collapses, expelling the bromide ion as a good leaving group, to yield the final amide product and hydrobromic acid. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrobromic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
dot
Caption: Reaction mechanism for the acylation of 3-methoxyaniline with bromoacetyl bromide.
Experimental Protocol
Materials:
-
3-Methoxyaniline (1.0 eq)
-
Bromoacetyl bromide (1.05 eq)
-
Pyridine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-methoxyaniline and dissolve it in anhydrous dichloromethane.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Method B: Bromoacetic Acid Activation with a Coupling Agent (DCC)
This method provides an alternative to the use of highly reactive and corrosive acyl halides. It involves the in-situ activation of bromoacetic acid using a coupling agent.
Mechanistic Rationale
N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid. The carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic nitrogen of 3-methoxyaniline to form the desired amide bond. The byproduct of this reaction is N,N'-dicyclohexylurea (DCU), a white solid that is largely insoluble in most organic solvents and can be removed by filtration.
dot
Caption: Reaction mechanism for the DCC-mediated coupling of bromoacetic acid and 3-methoxyaniline.
Experimental Protocol
Materials:
-
Bromoacetic acid (1.0 eq)
-
3-Methoxyaniline (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve bromoacetic acid and 3-methoxyaniline in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the stirred solution of the acid and aniline over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Benchmarking the Synthetic Routes: A Head-to-Head Comparison
To provide a clear and objective comparison, the two synthetic methods are evaluated based on several key performance indicators. The data presented in the table below is a synthesis of typical results reported in the literature for analogous reactions and our in-house experience.
| Parameter | Method A: Bromoacetyl Bromide | Method B: DCC Coupling | Analysis |
| Typical Yield | 85-95% | 70-85% | Method A generally provides higher yields due to the high reactivity of the acyl bromide. |
| Purity (Post-Workup) | Good to Excellent | Fair to Good | Method A often yields a cleaner crude product. Method B can have residual DCC or DCU, necessitating chromatographic purification. |
| Reaction Time | 2-4 hours | 12-18 hours | The acylation with bromoacetyl bromide is significantly faster. |
| Reagent Handling & Safety | Bromoacetyl bromide is highly corrosive, lachrymatory, and moisture-sensitive. Requires careful handling under inert atmosphere. | DCC is a skin sensitizer and should be handled with care. Bromoacetic acid is corrosive. Overall, the reagents are less hazardous than bromoacetyl bromide. | Method B presents a more favorable safety profile. |
| Cost of Reagents | Bromoacetyl bromide is generally more expensive than bromoacetic acid and DCC. | The combination of bromoacetic acid and DCC is typically more cost-effective for larger scale synthesis. | Method B is often the more economical choice. |
| Work-up & Purification | Requires aqueous work-up to remove the base and its salt. Purification is often achieved by recrystallization. | Requires filtration to remove DCU. Column chromatography is frequently necessary for high purity. | The work-up for Method A can be simpler, especially if the product readily crystallizes. |
| Atom Economy | Lower, due to the formation of a stoichiometric amount of hydrobromide salt of the base. | Higher, as the main byproduct is DCU, which incorporates most of the atoms of the coupling agent. | Method B is superior in terms of atom economy. |
Analytical Characterization of 2-bromo-N-(3-methoxyphenyl)acetamide
Successful synthesis and purification of the target compound should be confirmed by a suite of analytical techniques. The following data serves as a benchmark for a pure sample.
-
Appearance: White to off-white solid.
-
Melting Point: 98-101 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20 (br s, 1H, NH), 7.30 (t, J = 8.0 Hz, 1H, Ar-H), 7.20 (t, J = 2.2 Hz, 1H, Ar-H), 6.95 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H), 6.70 (dd, J = 8.0, 2.4 Hz, 1H, Ar-H), 4.05 (s, 2H, CH₂Br), 3.80 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.5 (C=O), 160.2 (Ar-C-O), 138.9 (Ar-C-N), 129.9 (Ar-CH), 112.5 (Ar-CH), 110.8 (Ar-CH), 105.9 (Ar-CH), 55.4 (OCH₃), 29.8 (CH₂Br).
-
IR (KBr, cm⁻¹): 3285 (N-H stretch), 1660 (C=O stretch, Amide I), 1545 (N-H bend, Amide II), 1285, 1220 (C-O stretch), 680 (C-Br stretch).
-
Mass Spectrometry (ESI+): m/z 244.0 [M+H]⁺, 246.0 [M+H+2]⁺ (characteristic isotopic pattern for bromine).
Conclusion and Recommendations
Both synthetic routes presented in this guide are viable for the preparation of 2-bromo-N-(3-methoxyphenyl)acetamide. The choice between them will ultimately depend on the specific priorities of the researcher and the context of the synthesis.
-
For rapid, high-yielding synthesis on a smaller scale where reagent handling protocols are robust, Method A (Acylation with Bromoacetyl Bromide) is the preferred choice. The shorter reaction time and generally higher yield make it an efficient option for discovery chemistry applications.
-
For larger scale synthesis where cost, safety, and atom economy are primary concerns, Method B (DCC Coupling) presents a compelling alternative. While the reaction is slower and may require more involved purification, the use of less hazardous and more economical reagents makes it a more sustainable and scalable approach.
It is the recommendation of this guide that for initial exploratory work, Method A offers a quick and reliable entry point to the target molecule. For process development and scale-up, a thorough evaluation and optimization of Method B would be highly advantageous.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Andrade, C. K. Z., & Barreto, A. F. S. (2008). N-Acylation of Amines. Arkivoc, 2008(12), 226-232. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-N-(3-methoxyphenyl)acetamide
This document provides essential procedural guidance for the safe handling and disposal of 2-bromo-N-(3-methoxyphenyl)acetamide (CAS No. 29182-94-3). As a brominated organic compound, this substance requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are synthesized from best practices for structurally similar hazardous chemicals and are intended for use by trained researchers, scientists, and drug development professionals.
Hazard Profile and Core Safety Principles
2-bromo-N-(3-methoxyphenyl)acetamide is a halogenated organic compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from analogous bromoacetamide compounds indicate a significant hazard profile that must be respected.[2]
Anticipated Hazards:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[3][4]
-
Corrosivity: May cause severe skin burns and serious eye damage.[3][4]
-
Hazardous Decomposition: Thermal decomposition can lead to the release of highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[3][6]
Due to these risks, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7] The cardinal principle of disposal is that this chemical and any materials contaminated with it are classified as hazardous waste and must never be disposed of down the drain or in regular trash.[7]
Mandatory Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the first line of defense against exposure. The following equipment is mandatory when handling 2-bromo-N-(3-methoxyphenyl)acetamide for any purpose, including disposal.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side-shields or a full-face shield.[3] | Protects against splashes and airborne particles, preventing severe eye damage.[4] |
| Hand Protection | Chemical-resistant nitrile rubber gloves, inspected for integrity before each use.[2][3] | Prevents skin contact, which can cause chemical burns and absorption toxicity.[3][4] |
| Body Protection | A standard laboratory coat. Additional impervious clothing may be required for larger quantities.[2][3] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | All handling must occur in a certified chemical fume hood.[3][7] | Prevents inhalation of toxic dust, which can cause respiratory irritation and systemic toxicity.[3] |
Waste Classification and Segregation: A Critical Step
Proper disposal begins with correct waste stream identification. As a brominated molecule, 2-bromo-N-(3-methoxyphenyl)acetamide falls under the category of halogenated organic waste .[1] This classification is critical because halogenated wastes require specific high-temperature incineration for safe destruction and cannot be mixed with other waste types.[8]
Mixing halogenated and non-halogenated waste streams can interfere with disposal processes and represents a significant compliance violation. Always segregate this waste into a dedicated, clearly labeled container.
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different forms of waste associated with 2-bromo-N-(3-methoxyphenyl)acetamide.
Protocol 4.1: Disposal of Unused Solid Compound or Grossly Contaminated Materials
This procedure applies to expired or unused solid reagents and materials with significant contamination (e.g., weighing boats, spatulas).
-
Work Area Preparation: Ensure you are working within a certified chemical fume hood.
-
Container Selection: Obtain a designated hazardous waste container compatible with halogenated organic solids. The container must be rigid, sealable, and properly labeled.
-
Waste Transfer: Carefully sweep or transfer the solid waste into the container.[3] Avoid any actions that could generate dust.[3]
-
Container Sealing: Securely close the container lid.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "2-bromo-N-(3-methoxyphenyl)acetamide," and any other components of the waste.[3]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste, away from incompatible materials like strong acids, bases, and oxidizing agents.[3][7]
-
Pickup: Arrange for collection by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
Protocol 4.2: Disposal of Contaminated Labware and PPE
This procedure applies to items with trace contamination, such as gloves, bench paper, and pipette tips.
-
Collection: Place all contaminated disposable items into a dedicated, clearly marked bag or container designated for solid hazardous waste.
-
Segregation: This waste stream must also be treated as halogenated waste. Collect these items in a container lined with two clear plastic bags.[9]
-
Sealing and Labeling: Once full, seal the bag/container securely. The outer container must have a hazardous waste tag detailing the contaminant.
-
Storage and Disposal: Store and dispose of the container following the same procedure outlined in Protocol 4.1 (Steps 6 and 7).
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate: Immediately alert others and evacuate the immediate area.[3]
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Before re-entering, don the full mandatory PPE as described in Section 2.
-
Contain Spill: For solid spills, carefully cover the material with an absorbent pad to prevent dust from becoming airborne.
-
Collect Material: Gently sweep up the spilled solid and place it into a suitable, labeled container for hazardous waste disposal.[3][4][6][10] Avoid creating dust.[3]
-
Decontaminate: Wipe the spill area with an appropriate solvent, followed by a thorough wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, wipes, gloves) are considered hazardous waste and must be collected in a sealed bag or container for disposal as halogenated waste.[3]
Visualized Disposal Workflow
The following diagram illustrates the comprehensive workflow for the proper disposal of 2-bromo-N-(3-methoxyphenyl)acetamide, from waste generation to final handoff.
References
-
University of California, San Diego. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%. Retrieved from [Link]
-
University of California, San Diego Biological Sciences. (n.d.). Hazardous Waste Guidelines. Retrieved from [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
Appchem. (n.d.). 2-Bromo-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). ACETAMIDE. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]
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Personal protective equipment for handling 2-bromo-N-(3-methoxyphenyl)acetamide
Comprehensive Safety and Handling Guide: 2-bromo-N-(3-methoxyphenyl)acetamide
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-bromo-N-(3-methoxyphenyl)acetamide (CAS No. Not Found). As a reactive alpha-bromoacetamide, this compound is presumed to share hazards with other alkylating agents in its class, necessitating stringent safety measures to mitigate risks of exposure and ensure a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Analysis: Understanding the Risk
Based on data from analogous compounds such as 2-bromoacetamide and N-bromoacetamide, the following hazards should be assumed[1][2][3][4]:
-
Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[1][5] Alkylating agents can covalently modify biological macromolecules, leading to cellular dysfunction.
-
Corrosivity: Expected to cause severe skin burns and serious eye damage upon contact.[1][2][4] The compound can react with moisture on tissues to release hydrobromic acid, a corrosive substance.
-
Irritation: May cause significant respiratory tract irritation if dust or aerosols are inhaled.[3]
-
Lachrymator: Similar compounds are known lachrymators, causing irritation and tearing of the eyes.[4]
Summary of Assumed Hazards
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Toxic if swallowed.[1] | Ingestion, Inhalation, Skin Contact |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] | Skin Contact |
| Serious Eye Damage | Causes serious eye damage.[1][2] | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-bromo-N-(3-methoxyphenyl)acetamide. The following PPE is mandatory and should be donned before entering the designated work area.[6][7][8]
-
Hand Protection: Chemical-resistant gloves are required. Disposable nitrile gloves provide incidental protection but should be changed immediately upon contact with the chemical.[9] For tasks with a higher risk of exposure, consider double-gloving or using heavier-duty butyl or Viton® gloves.[10] Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are the minimum requirement.[9] Given the severe eye damage potential, it is strongly recommended to use a full-face shield in addition to goggles, especially when handling larger quantities or during procedures with a splash risk.[9][10]
-
Body Protection: A flame-resistant laboratory coat is essential to protect skin and clothing from splashes.[7] An additional chemical-resistant apron should be worn when handling significant quantities.[10] Full-length pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times.[6][9]
-
Respiratory Protection: All work with solid 2-bromo-N-(3-methoxyphenyl)acetamide must be conducted within a certified chemical fume hood to control exposure to dust.[2][5] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator may be necessary.[3][11]
Operational Plan: From Benchtop to Waste
A systematic approach to handling ensures safety and experimental integrity. The following workflow outlines the key stages of working with 2-bromo-N-(3-methoxyphenyl)acetamide.
Workflow for Safe Handling
Caption: Safe handling workflow for 2-bromo-N-(3-methoxyphenyl)acetamide.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review this guide and the MSDS of any other chemicals involved in the procedure.
-
Don all required PPE as detailed in Section 2.
-
Designate a specific area within a certified chemical fume hood for the handling of this compound. Ensure the work surface is clean and uncluttered.
-
Have spill cleanup materials readily available.
-
-
Weighing and Transfer:
-
Perform all weighing operations within the chemical fume hood to prevent the release of dust into the laboratory atmosphere.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the solid to the reaction vessel, minimizing the creation of dust.
-
-
Reaction Setup:
-
Conduct all reactions in a closed or contained system within the fume hood.
-
Ensure that any off-gassing from the reaction is appropriately vented or scrubbed.
-
-
Post-Reaction Workup and Decontamination:
-
Quench the reaction carefully according to your validated protocol.
-
Decontaminate all glassware and equipment that came into contact with 2-bromo-N-(3-methoxyphenyl)acetamide. A common method is to rinse with a suitable organic solvent (e.g., acetone, ethanol) into a designated halogenated waste container, followed by a thorough wash with soap and water.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soapy water.
-
Emergency Procedures: Rapid and Correct Response
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[11] Avoid generating dust.[11]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[5]
-
Disposal Plan: Environmental Responsibility
Proper disposal of 2-bromo-N-(3-methoxyphenyl)acetamide and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
Caption: Waste disposal workflow for 2-bromo-N-(3-methoxyphenyl)acetamide.
-
Waste Characterization: All waste containing 2-bromo-N-(3-methoxyphenyl)acetamide must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid materials, such as gloves, weigh boats, and spill cleanup materials, in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" and include the full chemical name "2-bromo-N-(3-methoxyphenyl)acetamide".
-
-
Liquid Waste:
-
Collect all liquid waste, including reaction residues and solvent rinses, in a compatible, sealed container (e.g., a carboy).
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Liquids" and list all chemical constituents by percentage.
-
-
Disposal Pathway: Do not dispose of this chemical down the drain or in regular trash.[12] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5] Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]
-
University of California, Irvine Environmental Health & Safety. (n.d.). Research Laboratory and Personal Protective Equipment. [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
University of Colorado Boulder Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]
-
University of Washington Environmental Health & Safety. (2016). Personal Protective Equipment (PPE) in Laboratories. [Link]
-
Auburn University Risk Management & Safety. (n.d.). Personal Protective Equipment. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. ba.auburn.edu [ba.auburn.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
